molecular formula C16H30N2O2 B1441272 Tert-butyl 4-(piperidin-4-ylmethyl)piperidine-1-carboxylate CAS No. 879883-54-2

Tert-butyl 4-(piperidin-4-ylmethyl)piperidine-1-carboxylate

Cat. No.: B1441272
CAS No.: 879883-54-2
M. Wt: 282.42 g/mol
InChI Key: JFKOSNRSLHVFMJ-UHFFFAOYSA-N
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Description

Tert-butyl 4-(piperidin-4-ylmethyl)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C16H30N2O2 and its molecular weight is 282.42 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl 4-(piperidin-4-ylmethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30N2O2/c1-16(2,3)20-15(19)18-10-6-14(7-11-18)12-13-4-8-17-9-5-13/h13-14,17H,4-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFKOSNRSLHVFMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CC2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

879883-54-2
Record name 4-Piperidin-4-ylmethyl-piperidine-1-carboxylic acid t-butyl ester
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Foundational & Exploratory

A Multi-Technique Approach to the Definitive Structure Elucidation of Tert-butyl 4-(piperidin-4-ylmethyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the unequivocal structure elucidation of tert-butyl 4-(piperidin-4-ylmethyl)piperidine-1-carboxylate, a key bicyclic building block in modern medicinal chemistry.[1][2][3] As a Senior Application Scientist, this document moves beyond mere procedural outlines to detail the causality behind the selection of analytical techniques and the logic of data integration. We present a self-validating workflow employing High-Resolution Mass Spectrometry (HRMS), multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy. Each protocol is designed to meet the rigorous standards of the pharmaceutical industry, ensuring data integrity and trustworthiness for researchers, scientists, and drug development professionals.

Introduction: The Significance of a Bicyclic Scaffold

This compound is a saturated heterocyclic compound featuring two piperidine rings linked by a methylene bridge. One piperidine nitrogen is protected by a tert-butoxycarbonyl (Boc) group, a common strategy in organic synthesis to manage reactivity, while the other remains a secondary amine. This structural motif serves as a versatile scaffold and linker in the synthesis of complex molecular architectures, including novel therapeutic agents.[4] The precise characterization of such intermediates is not a trivial academic exercise; it is a critical checkpoint in the drug discovery and development pipeline. An error in structure confirmation can lead to the synthesis of incorrect target molecules, invalidating subsequent biological data and wasting significant resources.

This guide establishes an orthogonal analytical strategy, where each technique provides a unique and complementary piece of structural information. By integrating data from mass spectrometry, NMR, and IR, we build a self-reinforcing case for the compound's identity, purity, and precise atomic arrangement, in alignment with regulatory expectations for analytical procedure validation.[5][6][7]

The Elucidation Workflow: An Integrated Strategy

The definitive confirmation of a chemical structure relies on a cohesive workflow. The process begins with obtaining high-purity material and subjecting it to a battery of orthogonal analytical tests. The data from these independent measurements are then synthesized to construct a complete and unambiguous structural picture.

G cluster_0 Phase 1: Sample Preparation cluster_1 Phase 2: Orthogonal Data Acquisition cluster_2 Phase 3: Data Integration & Verification cluster_3 Phase 4: Final Confirmation Sample Purified Analyte MS HRMS (ESI-TOF) Sample->MS NMR NMR (¹H, ¹³C, 2D) Sample->NMR FTIR FTIR Spectroscopy Sample->FTIR Analysis Integrated Data Analysis MS->Analysis NMR->Analysis FTIR->Analysis Structure Confirmed Structure Analysis->Structure

Caption: High-level workflow for structure elucidation.

Mass Spectrometry: Confirming Mass and Fragmentation

Expertise & Rationale: Mass spectrometry is the first-line technique for determining the molecular weight of a synthesized compound. For a molecule like this, which contains multiple nitrogen atoms, Electrospray Ionization (ESI) is the method of choice due to its soft ionization nature, which minimizes premature fragmentation and typically produces a strong protonated molecular ion, [M+H]⁺. Utilizing a Time-of-Flight (TOF) analyzer provides high-resolution mass data, allowing for the calculation of the elemental formula with high confidence, thereby distinguishing it from other potential isomers or impurities.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Dissolve ~0.1 mg of the analyte in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) containing 0.1% formic acid to facilitate protonation.

  • Instrumentation: Utilize an ESI-TOF mass spectrometer.

  • Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

  • ESI Source Parameters (Positive Ion Mode):

    • Capillary Voltage: 3.5 - 4.5 kV

    • Nebulizing Gas (N₂): 1.0 - 2.0 Bar

    • Drying Gas (N₂): 7.0 - 9.0 L/min

    • Source Temperature: 180 - 220 °C

  • Data Acquisition: Acquire spectra in the m/z range of 50-500. Perform an internal calibration using a known reference standard to ensure high mass accuracy.

  • Fragmentation Analysis (MS/MS): Select the [M+H]⁺ ion for collision-induced dissociation (CID) to observe characteristic fragment ions.

Data Interpretation and Expected Results

The molecular formula for this compound is C₁₇H₃₂N₂O₂. The expected high-resolution mass and key fragments are crucial for validation.

Ion/Fragment DescriptionExpected Exact Mass (m/z)Rationale
[M+H]⁺ (Protonated Molecule) 297.2537Confirms the molecular weight and elemental composition.
[M - C₄H₈ + H]⁺ 241.1911Loss of isobutylene from the Boc group, a hallmark fragmentation.[8][9]
[M - C₅H₉O₂ + H]⁺ 196.1805Complete loss of the Boc protecting group.[10]
[C₄H₉]⁺ 57.0704Characteristic tert-butyl cation fragment.[11][12]
Ring Cleavage Fragments VariableCleavage at the methylene bridge or within the piperidine rings.

NMR Spectroscopy: Mapping the Atomic Framework

Expertise & Rationale: While MS provides the molecular formula, NMR spectroscopy provides the definitive atomic connectivity map. ¹H NMR reveals the chemical environment and neighboring relationships of protons, while ¹³C NMR identifies all unique carbon atoms. For a complex, non-symmetrical structure with multiple overlapping aliphatic signals, two-dimensional (2D) NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are not optional—they are essential for unambiguous assignment of every proton and carbon.

Experimental Protocol: Multi-dimensional NMR
  • Sample Preparation: Dissolve 5-10 mg of the analyte in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or MeOD). Chloroform-d is often preferred as it provides sharp signals, though the N-H proton may be broad or exchange.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical spectral width: -2 to 12 ppm.

    • Ensure sufficient scans for a good signal-to-noise ratio (>16 scans).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical spectral width: 0 to 200 ppm.

  • 2D NMR Acquisition:

    • COSY: To establish ¹H-¹H coupling networks within each piperidine ring.

    • HSQC/HMQC: To correlate each proton directly to its attached carbon.

    • HMBC (optional but recommended): To identify long-range (2-3 bond) ¹H-¹³C correlations, which are critical for connecting fragments (e.g., linking the methylene bridge to both rings).

Data Interpretation and Expected Chemical Shifts

The asymmetry of the molecule means most protons and carbons on the rings are chemically distinct. The following table provides predicted chemical shifts based on known values for piperidine and Boc-protected amines.[13][14][15]

GroupPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Key Correlations & Notes
Boc Group (t-Butyl) ~1.45 (s, 9H)~28.5 (CH₃), ~79.0 (Quaternary C)Strong singlet in ¹H. No direct proton on the quaternary carbon.
Boc Group (C=O) -~155.0Carbonyl carbon, confirmed by its characteristic low-field shift.
Boc-Piperidine Ring (CH₂) ~4.05 (br d), ~2.70 (br t)~44.0 (N-CH₂)Protons adjacent to the Boc-nitrogen are shifted downfield.
Boc-Piperidine Ring (Other CH₂) ~1.70 (m), ~1.15 (m)~30.0, ~32.0Complex, overlapping multiplets in the aliphatic region.
Methylene Bridge (-CH₂-) ~2.15 (d)~38.0A doublet in ¹H NMR, coupling to the adjacent CH proton.
Free Piperidine Ring (N-H) Variable (br s, 1H)-Often a broad singlet; position is concentration/solvent dependent.
Free Piperidine Ring (CH₂) ~3.00 (br d), ~2.50 (br t)~50.0 (N-CH₂), ~34.0Protons adjacent to the free amine nitrogen.

FTIR Spectroscopy: Rapid Functional Group Identification

Expertise & Rationale: FTIR is a rapid and cost-effective technique that serves as an excellent confirmatory tool. Its power lies in the identification of key functional groups based on their characteristic vibrational frequencies. For this molecule, we expect to see clear evidence of the secondary amine (N-H stretch), the carbamate carbonyl (C=O stretch), and the aliphatic C-H bonds. The absence of other characteristic bands (e.g., O-H, C≡N) further supports the proposed structure.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. No extensive preparation is required.

  • Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric H₂O and CO₂ signals.

  • Sample Scan: Apply pressure to ensure good contact between the sample and the crystal. Acquire the spectrum, typically co-adding 16-32 scans for a high-quality result.

  • Data Acquisition: Scan over the range of 4000-400 cm⁻¹.

Data Interpretation and Expected Absorption Bands
Wavenumber (cm⁻¹)Vibration TypeFunctional GroupRationale
~3300 (weak-medium, sharp)N-H StretchSecondary AmineConfirms the presence of the unprotected piperidine ring.
2970-2850 (strong, sharp)C-H StretchAliphatic (CH, CH₂, CH₃)Indicates the saturated hydrocarbon framework of the rings and Boc group.
1680-1695 (strong, sharp)C=O StretchCarbamateA very strong and reliable band confirming the Boc protecting group.[16]
1160-1250 (strong)C-N StretchAmine/CarbamateConfirms the presence of carbon-nitrogen single bonds.

Integrated Analysis: Assembling the Structural Puzzle

True confidence in structure elucidation comes from the convergence of all analytical data. No single technique is sufficient on its own. The final step is to synthesize the information logically.

G MS HRMS Data - Correct Mass (297.2537) - Boc Fragments (m/z 57, 241) Confirmation Data Convergence MS->Confirmation NMR NMR Data - ¹H/¹³C Count Matches - Boc Singlet (1.45 ppm) - N-H Proton Present - 2D Confirms Connectivity NMR->Confirmation FTIR FTIR Data - N-H Stretch (~3300 cm⁻¹) - C=O Stretch (~1690 cm⁻¹) - Aliphatic C-H Stretches FTIR->Confirmation Structure Definitive Structure of Tert-butyl 4-(piperidin-4-ylmethyl) piperidine-1-carboxylate Confirmation->Structure

Caption: Logical integration of orthogonal analytical data.

The process is as follows:

  • HRMS confirms the elemental formula C₁₇H₃₂N₂O₂ and shows the expected fragmentation of the Boc group.[8][11]

  • FTIR provides rapid, undeniable evidence for the key functional groups: a secondary amine (N-H), a carbamate carbonyl (C=O), and saturated C-H bonds.[16]

  • NMR provides the final, detailed picture. The ¹H and ¹³C spectra show the correct number of unique protons and carbons. The characteristic t-butyl singlet confirms the Boc group's presence and integrity. Critically, 2D NMR experiments connect all the protons and carbons, confirming the 4-substituted piperidine-methylene-4-substituted piperidine framework without ambiguity.[13][17]

When the results from all three techniques are consistent with the proposed structure and inconsistent with other plausible alternatives, the structure is considered unequivocally elucidated.

Conclusion

The structure elucidation of this compound is a prime example of the necessity for a rigorous, multi-technique analytical approach in pharmaceutical development. By synergistically employing HRMS, multi-dimensional NMR, and FTIR, we create a self-validating system that ensures the identity and integrity of this critical chemical building block. This guide provides not only the protocols but also the scientific rationale required for researchers to confidently characterize their materials, upholding the highest standards of scientific integrity and paving the way for successful drug discovery campaigns.

References

  • Application of NMR Spectroscopy to the Study of Piperidine Derivatives. Part III: Molecular Dynamics Study of N-Benzyl-4-[N-Benzyloxyacetyl)-(2-Fluorophenyl)]Amino-3-Methyl Piperidine. Optica Publishing Group. [Link]

  • Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. Journal of the American Society for Mass Spectrometry. [Link]

  • Analytical Method Validation: Mastering FDA Guidelines. Labcompliance. [Link]

  • Q2(R2) Validation of Analytical Procedures. Food and Drug Administration (FDA). [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]

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  • Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society. [Link]

  • cis- and trans-Configurations of α,α′-Disubstituted Piperidines and Pyrrolidines by GC-FTIR; Application to Decahydroquinoline Stereochemistry. ResearchGate. [Link]

  • Piperidine - Wikipedia. Wikipedia. [Link]

  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures. gmp-compliance.org. [Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics. Food and Drug Administration (FDA). [Link]

  • Piperidine | C5H11N. PubChem. [Link]

  • Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. [Link]

  • FT-IR spectra of piperine before (A) and after (B) its transformation to piperic acid. ResearchGate. [Link]

  • Protected Amine Labels: A Versatile Molecular Scaffold for Multiplexed Nominal Mass and Sub-Da Isotopologue Quantitative Proteomic Reagents. National Institutes of Health (NIH). [Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]

  • Confirmation of Synthesis: using MS to identify a protective group. ACD/Labs. [Link]

  • Spectral investigation and normal coordinate analysis of piperazine. Indian Journal of Pure & Applied Physics. [Link]

  • Bicyclic Bioisosteres of Piperidine: Version 2.0. ResearchGate. [Link]

  • Piperidine, 2,2,6,6-tetramethyl- - Optional[FTIR] - Spectrum. SpectraBase. [Link]

  • (PDF) Bicyclic Bioisosteres of Piperidine: Version 2.0. ResearchGate. [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

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An In-Depth Technical Guide to Tert-butyl 4-(piperidin-4-ylmethyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Pivotal Role of a Versatile PROTAC Linker

In the evolving landscape of targeted protein degradation, the rational design of Proteolysis Targeting Chimeras (PROTACs) has become a cornerstone of modern drug discovery. These heterobifunctional molecules, engineered to hijack the cell's ubiquitin-proteasome system, offer a powerful strategy to eliminate disease-causing proteins. The efficacy of a PROTAC is intricately linked to the synergy between its three components: a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and the connecting linker. It is this linker that dictates the crucial spatial orientation of the target protein and the E3 ligase, profoundly influencing the efficiency of ubiquitination and subsequent degradation.

This technical guide focuses on a particularly valuable building block in the PROTAC synthetic chemist's toolkit: Tert-butyl 4-(piperidin-4-ylmethyl)piperazine-1-carboxylate (CAS No. 1211568-27-2). While the initially queried "Tert-butyl 4-(piperidin-4-ylmethyl)piperidine-1-carboxylate" is less commonly documented, extensive research indicates that the piperazine-containing analogue is the compound of significant interest and commercial availability within the scientific community. This guide will, therefore, delve into the detailed physicochemical properties, synthesis, characterization, and applications of this pivotal linker, providing a comprehensive resource for researchers in the field.

Chemical Identity and Core Physicochemical Properties

Tert-butyl 4-(piperidin-4-ylmethyl)piperazine-1-carboxylate is a bifunctional molecule featuring a Boc-protected piperazine and a piperidine moiety connected by a methylene bridge. This structure provides a versatile scaffold for the elaboration of PROTACs.

G cluster_piperidine Piperidine Moiety cluster_piperazine Boc-Protected Piperazine Moiety p1 p2 p1->p2 p3 p2->p3 p4 p3->p4 p5 p4->p5 C_methylene p4->C_methylene CH2 p6 p5->p6 p6->p1 pz1 pz1->C_methylene pz2 pz1->pz2 pz3 pz2->pz3 pz4 pz3->pz4 pz5 pz4->pz5 Boc pz4->Boc Boc pz6 pz5->pz6 pz6->pz1

Table 1: Key Physicochemical Properties of Tert-butyl 4-(piperidin-4-ylmethyl)piperazine-1-carboxylate

PropertyValueSource
CAS Number 1211568-27-2Commercial Suppliers
Molecular Formula C₁₅H₂₉N₃O₂[1]
Molecular Weight 283.42 g/mol [1]
Appearance White to light yellow powder/crystal[2]
Predicted Density 1.042 ± 0.06 g/cm³[2]
Predicted Boiling Point 378.7 ± 27.0 °C[2]
Predicted XLogP3 1.2[3]
Storage Conditions Store in a cool, dark place (<15°C), under an inert gas, and away from air.

Note: Most of the available data for properties such as density, boiling point, and XLogP3 are predicted values. Experimental determination is recommended for precise applications.

Synthesis and Purification: A Practical Approach

Below is a generalized, illustrative protocol based on common organic synthesis techniques.

Experimental Protocol: Synthesis via Reductive Amination

G reagents Reagents: - Tert-butyl 4-formylpiperidine-1-carboxylate - Piperazine - Sodium triacetoxyborohydride - Dichloromethane (DCM) - Acetic Acid (catalytic) step1 Step 1: Reductive Amination reagents->step1 workup Work-up & Purification: - Aqueous work-up (e.g., NaHCO₃ wash) - Extraction with DCM - Drying over Na₂SO₄ - Concentration in vacuo - Column chromatography (e.g., Silica gel, DCM/MeOH gradient) final_product Final Product: Tert-butyl 4-(piperidin-4-ylmethyl) piperazine-1-carboxylate workup->final_product characterization Characterization: - ¹H NMR - ¹³C NMR - Mass Spectrometry - IR Spectroscopy step2 Step 2: Boc Protection step1->step2 Intermediate Product step2->workup final_product->characterization

Step-by-Step Methodology:

  • Reaction Setup: To a solution of tert-butyl 4-formylpiperidine-1-carboxylate (1 equivalent) in anhydrous dichloromethane (DCM), add piperazine (1.1 equivalents).

  • Acid Catalysis: Add a catalytic amount of glacial acetic acid to the reaction mixture.

  • Reductive Amination: Stir the mixture at room temperature for 1-2 hours. Then, add sodium triacetoxyborohydride (1.5 equivalents) portion-wise. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane).

  • Boc Protection (if starting with unprotected piperazine): The resulting secondary amine on the piperazine can be protected using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine (TEA) in a suitable solvent like DCM.

Analytical Characterization: Ensuring Purity and Identity

Rigorous analytical characterization is paramount to confirm the identity and purity of the synthesized compound. Standard spectroscopic methods should be employed, guided by international standards such as those from the International Union of Pure and Applied Chemistry (IUPAC).[4]

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet around 1.4 ppm), the piperidine and piperazine ring protons (a series of multiplets in the range of 1.0-3.5 ppm), and the methylene bridge protons.

  • ¹³C NMR: The carbon NMR spectrum should display distinct peaks for the carbonyl carbon of the Boc group (around 155 ppm), the quaternary carbon of the tert-butyl group (around 80 ppm), and the various carbons of the piperidine and piperazine rings.

3.2. Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry is a suitable technique for determining the molecular weight of the compound. The expected [M+H]⁺ ion would be at m/z 284.4. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition. Fragmentation patterns can also provide structural information.[5][6]

3.3. Infrared (IR) Spectroscopy

The IR spectrum should exhibit characteristic absorption bands for the N-H stretch of the piperidine (if deprotected), C-H stretches of the alkyl groups, and a strong C=O stretch from the carbamate group of the Boc protecting group (typically around 1680-1700 cm⁻¹).

Applications in Drug Discovery: A Versatile PROTAC Linker

Tert-butyl 4-(piperidin-4-ylmethyl)piperazine-1-carboxylate serves as a crucial linker in the synthesis of PROTACs.[7][8] Its structure offers several advantages:

  • Modularity: The Boc-protected piperazine allows for facile deprotection and subsequent coupling to an E3 ligase ligand, while the secondary amine of the piperidine ring can be functionalized to attach a warhead that binds to the protein of interest.

  • Physicochemical Properties: The piperazine moiety can be protonated at physiological pH, which can enhance the solubility and cell permeability of the resulting PROTAC, a common challenge in PROTAC design.[5]

  • Conformational Restraint: The cyclic nature of the piperidine and piperazine rings can impart a degree of rigidity to the linker, which can be beneficial for pre-organizing the PROTAC into a conformation conducive to forming a stable ternary complex (Target Protein-PROTAC-E3 Ligase).

Several studies have utilized this linker or its analogues in the development of potent and orally bioavailable PROTAC degraders. For instance, it has been incorporated into linkers for PROTACs targeting the Androgen Receptor for the treatment of prostate cancer.[3]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling Tert-butyl 4-(piperidin-4-ylmethyl)piperazine-1-carboxylate.

Hazard Identification:

  • Skin Irritation: May cause skin irritation.[9]

  • Eye Irritation: May cause serious eye irritation.[9]

  • Respiratory Irritation: May cause respiratory irritation.[9]

Recommended Handling Procedures:

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[10]

  • Ventilation: Use only in a well-ventilated area.[10]

  • Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.[10]

  • Storage: Store in a tightly closed container in a dry and well-ventilated place. Keep in a dark place and sealed in dry conditions, preferably at 2-8°C.[9]

Conclusion: A Key Enabler in Targeted Protein Degradation

Tert-butyl 4-(piperidin-4-ylmethyl)piperazine-1-carboxylate has emerged as a valuable and versatile building block in the field of targeted protein degradation. Its modular nature, favorable physicochemical properties, and ability to impart conformational restraint make it an attractive linker component for the rational design of PROTACs. This guide has provided a comprehensive overview of its properties, synthesis, characterization, and applications, intended to empower researchers to effectively utilize this important chemical tool in their quest for novel therapeutics. As the field of PROTACs continues to expand, the strategic use of well-characterized linkers like this one will undoubtedly play a pivotal role in the development of the next generation of targeted medicines.

References

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  • Pharmaffiliates. CAS No : 1211568-27-2 | Product Name : tert-Butyl 4-(piperidin-4-ylmethyl)
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An In-Depth Technical Guide to the Synthesis of Tert-butyl 4-(piperidin-4-ylmethyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive and scientifically rigorous overview of a robust synthetic pathway for Tert-butyl 4-(piperidin-4-ylmethyl)piperidine-1-carboxylate. This valuable building block is of significant interest to researchers, scientists, and drug development professionals for its utility in the construction of complex molecules with potential therapeutic applications. The presented synthesis is a two-step process commencing with readily available starting materials, involving an oxidation followed by a highly selective reductive amination. This guide delves into the mechanistic underpinnings of each transformation, providing detailed, field-proven experimental protocols and critical insights into the causality behind experimental choices. All methodologies are designed as self-validating systems, ensuring reproducibility and high purity of the target compound.

Introduction and Strategic Overview

This compound is a bifunctional molecule featuring two piperidine rings linked by a methylene bridge. One piperidine nitrogen is protected by a tert-butyloxycarbonyl (Boc) group, a feature that is instrumental in modern organic synthesis. This protecting group strategy allows for selective functionalization of the unprotected piperidine nitrogen in subsequent synthetic steps. The piperidine motif is a prevalent scaffold in a vast array of pharmaceuticals and biologically active compounds, making this particular building block a valuable asset in drug discovery programs.[1]

The synthetic strategy outlined in this guide was chosen for its efficiency, scalability, and high degree of control over the final product's purity. The pathway hinges on the formation of a key aldehyde intermediate, tert-butyl 4-formylpiperidine-1-carboxylate , followed by its coupling with a second piperidine unit via reductive amination. This approach is superior to methods that might involve the direct coupling of two piperidine rings, which could lead to challenges in selectivity and purification.

Overall Synthetic Pathway:

Synthetic_Pathway start Tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate intermediate Tert-butyl 4-formylpiperidine-1-carboxylate start->intermediate Step 1: Oxidation product This compound intermediate->product Step 2: Reductive Amination reagent1 Pyridinium Chlorochromate (PCC) Dichloromethane (DCM) reagent1->intermediate reagent2 4-Aminopiperidine Sodium Triacetoxyborohydride (STAB) 1,2-Dichloroethane (DCE) reagent2->product

Caption: Overall two-step synthesis of the target compound.

Synthesis of the Key Intermediate: Tert-butyl 4-formylpiperidine-1-carboxylate

The initial step of the synthesis involves the oxidation of the commercially available alcohol, tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate , to the corresponding aldehyde.

Mechanistic Rationale and Reagent Selection

The choice of an oxidizing agent is critical to prevent over-oxidation of the primary alcohol to a carboxylic acid. Pyridinium chlorochromate (PCC) is a mild and selective oxidizing agent that is particularly well-suited for the conversion of primary alcohols to aldehydes.[2] The reaction is typically carried out in an anhydrous aprotic solvent, such as dichloromethane (DCM), to ensure the stability of the PCC reagent and the aldehyde product.

Detailed Experimental Protocol

Materials and Reagents:

ReagentCAS NumberMolar Mass ( g/mol )Molar Eq.
Tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate122536-76-9215.291.0
Pyridinium chlorochromate (PCC)26299-14-9215.561.5
Dichloromethane (DCM), anhydrous75-09-284.93-
Celite®61790-53-2--
Diethyl ether60-29-774.12-

Procedure:

  • To a stirred suspension of pyridinium chlorochromate (1.5 eq.) and Celite® in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate (1.0 eq.) in anhydrous DCM dropwise at room temperature.

  • Stir the reaction mixture vigorously at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite® to remove the chromium salts.

  • Wash the filter cake thoroughly with diethyl ether.

  • Concentrate the combined filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford tert-butyl 4-formylpiperidine-1-carboxylate as a colorless oil or a white solid.[2][3]

Trustworthiness of the Protocol: The use of Celite® aids in the adsorption of the tarry chromium byproducts, simplifying the filtration process. Monitoring by TLC is crucial to avoid prolonged reaction times that could lead to side product formation. The anhydrous conditions are paramount for the success of this oxidation.

Reductive Amination: Coupling of the Piperidine Rings

The final step in the synthesis is the coupling of the aldehyde intermediate with 4-aminopiperidine via reductive amination.

Mechanistic Rationale and Reagent Selection

Reductive amination is a powerful method for the formation of C-N bonds.[4][5] The reaction proceeds through the initial formation of an imine or iminium ion intermediate from the reaction of the aldehyde and the amine, which is then reduced in situ to the desired amine. Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is the reagent of choice for this transformation due to its mildness and remarkable selectivity.[6][7][8] It selectively reduces the protonated imine intermediate much faster than the starting aldehyde, thereby minimizing the formation of the corresponding alcohol byproduct.[4][8] The reaction is typically performed in a chlorinated solvent like 1,2-dichloroethane (DCE).

Mechanism of Reductive Amination:

Reductive_Amination_Mechanism Aldehyde Tert-butyl 4-formylpiperidine-1-carboxylate Imine Iminium Ion Intermediate Aldehyde->Imine + Amine, -H₂O Amine 4-Aminopiperidine Amine->Imine Product This compound Imine->Product Reduction STAB NaBH(OAc)₃ STAB->Product

Caption: Simplified mechanism of the reductive amination step.

Detailed Experimental Protocol

Materials and Reagents:

ReagentCAS NumberMolar Mass ( g/mol )Molar Eq.
Tert-butyl 4-formylpiperidine-1-carboxylate136365-51-2213.281.0
4-Aminopiperidine dihydrochloride106000-51-7173.081.1
Sodium triacetoxyborohydride (STAB)56553-60-7211.941.5
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)121-44-8 / 7087-68-5101.19 / 129.242.2
1,2-Dichloroethane (DCE), anhydrous107-06-298.96-
Saturated aqueous sodium bicarbonate (NaHCO₃)---
Dichloromethane (DCM)75-09-284.93-
Brine---
Anhydrous sodium sulfate (Na₂SO₄)7757-82-6142.04-

Procedure:

  • To a solution of tert-butyl 4-formylpiperidine-1-carboxylate (1.0 eq.) in anhydrous 1,2-dichloroethane (DCE) in a round-bottom flask under an inert atmosphere, add 4-aminopiperidine dihydrochloride (1.1 eq.).

  • Add triethylamine or diisopropylethylamine (2.2 eq.) to the mixture to neutralize the hydrochloride salt and facilitate the formation of the free amine.

  • Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate.

  • Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the reaction mixture. The addition may be slightly exothermic.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x volumes).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane, often with a small percentage of ammonium hydroxide to prevent streaking) to afford this compound as a white to off-white solid.

Expertise & Experience Insights: The use of a slight excess of the amine and the reducing agent ensures the complete consumption of the limiting aldehyde. The choice of base (TEA or DIPEA) is important for the deprotonation of the amine salt without interfering with the reaction. The work-up with sodium bicarbonate is necessary to neutralize any remaining acidic species and to decompose the excess reducing agent.

Characterization and Data

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

Expected Characterization Data:

  • ¹H NMR: The spectrum should show characteristic signals for the Boc group (a singlet around 1.4 ppm), as well as complex multiplets for the protons on both piperidine rings and the methylene bridge.

  • ¹³C NMR: The spectrum will display the expected number of carbon signals, including the carbonyl of the Boc group (around 155 ppm) and the carbons of the two piperidine rings.

  • Mass Spectrometry (MS): The ESI-MS should show a prominent peak corresponding to the [M+H]⁺ ion.

  • Purity (HPLC): The purity of the final compound should be assessed by high-performance liquid chromatography.

Conclusion

The synthetic pathway detailed in this guide provides a reliable and efficient method for the preparation of this compound. By employing a strategic oxidation followed by a selective reductive amination, this approach offers high yields and excellent control over the final product's purity. The in-depth protocols and mechanistic discussions are intended to empower researchers and drug development professionals to confidently synthesize this valuable building block for their research endeavors.

References

  • Carlson, M. W., Ciszewski, J. T., Bhatti, M. M., Swanson, W. F., & Wilson, A. M. (2019). A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride. Journal of Chemical Education, 96(7), 1492-1496. [Link]

  • Myers, A. G. (n.d.). Reductive Amination. Harvard University Chemistry 115 Handout. [Link]

  • Abdel-Magid, A. F., & Maryanoff, C. A. (2004). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. In Reductions in Organic Synthesis (pp. 201-216). American Chemical Society. [Link]

  • Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. [Link]

  • Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie, 39, 31-40. [Link]

  • Hu, X., Zhao, B., Zou, W., Yang, X., & Zheng, P. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. IOP Conference Series: Earth and Environmental Science, 252, 022085. [Link]

  • Valdez, C. A., Leif, R. N., & Mayer, B. P. (2014). An Improved, Practical, and Scalable Synthesis of Fentanyl and Related Analogues. Substance Abuse and Misuse, 49(12), 1544-1550. [Link]

  • PubChem. (n.d.). tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate. National Center for Biotechnology Information. [Link]

  • Gassama, A., Diatta, A., & Fall, Y. (2015). Synthesis of N-Substituted piperidines from piperidone. ResearchGate. [Link]

Sources

A Technical Guide to the ¹H and ¹³C NMR Spectroscopic Analysis of Tert-butyl 4-(piperidin-4-ylmethyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data for tert-butyl 4-(piperidin-4-ylmethyl)piperidine-1-carboxylate. Designed for researchers, scientists, and professionals in drug development, this document elucidates the structural confirmation of the molecule through detailed spectral interpretation. We will explore the underlying principles of NMR spectroscopy as they apply to this specific molecule, offering insights into experimental considerations and the logic behind signal assignments.

Introduction

This compound is a bifunctional molecule featuring two piperidine rings linked by a methylene bridge. One of the piperidine nitrogen atoms is protected by a tert-butoxycarbonyl (Boc) group, a common strategy in organic synthesis to modulate reactivity. Accurate structural elucidation of such molecules is paramount in pharmaceutical and chemical research, and NMR spectroscopy stands as a primary tool for this purpose. This guide will walk through the expected ¹H and ¹³C NMR spectra of this compound, providing a detailed rationale for the chemical shifts, multiplicities, and integration values.

The Logic of NMR: A Self-Validating System

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules.[1] The interpretation of NMR spectra is a self-validating process; the number of signals, their positions (chemical shifts), their splitting patterns (multiplicity), and their relative intensities (integration) must all be consistent with the proposed molecular structure. For a molecule like this compound, the distinct chemical environments of the protons and carbons in the two piperidine rings and the Boc protecting group give rise to a unique and predictable NMR fingerprint.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra for this compound, a standardized experimental protocol is essential. The following methodology is recommended:

  • Sample Preparation : Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent can influence the chemical shifts of exchangeable protons (like N-H). Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds.

  • Internal Standard : Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR, with its signal set to 0.00 ppm.[1]

  • Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve good signal dispersion, which is particularly useful for resolving the complex multiplets expected from the piperidine rings.

  • ¹H NMR Acquisition Parameters :

    • Pulse Sequence : A standard single-pulse experiment.

    • Spectral Width : Approximately 12-16 ppm.

    • Acquisition Time : 2-4 seconds.

    • Relaxation Delay : 1-5 seconds.

    • Number of Scans : 8-16 scans, depending on the sample concentration.

  • ¹³C NMR Acquisition Parameters :

    • Pulse Sequence : A proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to singlets for each unique carbon.

    • Spectral Width : Approximately 200-220 ppm.

    • Acquisition Time : 1-2 seconds.

    • Relaxation Delay : 2-5 seconds.

    • Number of Scans : 1024-4096 scans, as ¹³C has a low natural abundance and is less sensitive than ¹H.

¹H NMR Spectral Interpretation

The ¹H NMR spectrum of this compound is expected to show a series of signals corresponding to the protons of the Boc group and the two piperidine rings. The chemical shifts are influenced by the electron-withdrawing effect of the carbamate group and the nitrogen atoms.

Predicted ¹H NMR Data:

Signal LabelChemical Shift (δ, ppm) (Predicted)MultiplicityIntegrationAssignment
a~4.05Broad Multiplet2H-CH₂- (axial, Boc-piperidine ring)
b~2.78Multiplet1H-NH- (unprotected piperidine ring)
c~2.65Triplet of Doublets2H-CH₂- (equatorial, Boc-piperidine ring)
d~2.55Multiplet2H-CH₂- (unprotected piperidine ring)
e~2.15Doublet2H-CH₂- (bridge)
f~1.65Multiplet4H-CH₂- (Boc-piperidine and unprotected piperidine rings)
g~1.44Singlet9H-C(CH₃)₃ (Boc group)
h~1.35Multiplet1H-CH- (Boc-piperidine ring)
i~1.05Multiplet4H-CH₂- (Boc-piperidine and unprotected piperidine rings)

Rationale for Assignments:

  • Boc Group (g) : The nine equivalent protons of the tert-butyl group are expected to appear as a sharp singlet around 1.44 ppm, a characteristic chemical shift for this protecting group.[2]

  • Boc-Protected Piperidine Ring (a, c, f, h, i) : The protons on the carbon adjacent to the nitrogen of the carbamate (positions 2 and 6) are deshielded. The axial protons (a) are typically found further downfield than the equatorial protons (c) due to the anisotropic effect of the C-N bond. The remaining methylene and methine protons of this ring will appear as complex multiplets in the aliphatic region.

  • Unprotected Piperidine Ring (b, d, f, i) : The N-H proton (b) will likely be a broad signal, and its chemical shift can be solvent-dependent. The protons on the carbons adjacent to the nitrogen (d) will be deshielded compared to other methylene protons on the ring.

  • Methylene Bridge (e) : The two protons of the methylene bridge are diastereotopic and are expected to appear as a doublet around 2.15 ppm.

¹³C NMR Spectral Interpretation

The proton-decoupled ¹³C NMR spectrum will show a single peak for each chemically non-equivalent carbon atom. The chemical shifts are indicative of the carbon's local electronic environment.

Predicted ¹³C NMR Data:

Signal LabelChemical Shift (δ, ppm) (Predicted)Assignment
1~154.8C=O (Boc group)
2~79.2-C (CH₃)₃ (Boc group)
3~46.5-C H₂- (unprotected piperidine ring, C2/C6)
4~44.5-C H₂- (Boc-piperidine ring, C2/C6)
5~42.0-C H₂- (bridge)
6~36.0-C H- (unprotected piperidine ring, C4)
7~35.5-C H- (Boc-piperidine ring, C4)
8~32.0-C H₂- (unprotected piperidine ring, C3/C5)
9~30.0-C H₂- (Boc-piperidine ring, C3/C5)
10~28.4-C(C H₃)₃ (Boc group)

Rationale for Assignments:

  • Carbonyl Carbon (1) : The carbonyl carbon of the Boc group is the most deshielded carbon and will appear at the lowest field, around 154.8 ppm.

  • Quaternary Carbon of Boc Group (2) : The quaternary carbon of the tert-butyl group is also significantly deshielded and is expected around 79.2 ppm.

  • Piperidine Ring Carbons (3-9) : The carbons attached to the nitrogen atoms (3 and 4) will be downfield compared to the other ring carbons. The presence of the electron-withdrawing Boc group will cause a slight downfield shift for the carbons in that ring compared to the unprotected ring.

  • Methyl Carbons of Boc Group (10) : The three equivalent methyl carbons of the Boc group will appear as a single, intense signal in the upfield region, around 28.4 ppm.

Visualizing the Structure and NMR Correlations

To better understand the relationship between the molecular structure and the NMR data, the following diagrams are provided.

Caption: Molecular structure of this compound.

Caption: Logical relationship between the molecular structure and its NMR signals.

Conclusion

The comprehensive analysis of the predicted ¹H and ¹³C NMR spectra of this compound provides a robust framework for its structural verification. The distinct chemical environments of the protons and carbons within the molecule give rise to a unique set of signals, and their interpretation, grounded in the fundamental principles of NMR spectroscopy, allows for unambiguous assignment. This guide serves as a valuable resource for scientists and researchers, enabling them to confidently interpret the NMR data for this compound and its analogues, thereby ensuring the integrity of their chemical syntheses and downstream applications.

References

  • Optica Publishing Group. (n.d.). Application of NMR Spectroscopy to the Study of Piperidine Derivatives. Part III: Molecular Dynamics Study of N-Benzyl-4-[N-Benzyloxyacetyl)-(2-Fluorophenyl)]Amino-3-Methyl Piperidine. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Macmillan Group - Princeton University. (n.d.). SUPPLEMENTARY INFORMATION. Retrieved from [Link]

  • Wikipedia. (n.d.). Piperidine. Retrieved from [Link]

  • Eliel, E. L., Kandasamy, D., Yen, C., & Hargrave, K. D. (1976). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society, 98(12), 3558–3567. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Piperidine. PubChem. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Retrieved from [Link]

  • MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]

  • AZoOptics. (2023, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H-NMR spectrum of N-Boc glutamic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). tert-Butyl 4-methyl-4-(piperazin-1-yl)piperidine-1-carboxylate. PubChem. Retrieved from [Link]

  • Jasperse, J. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from [Link]

  • ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (1H) NMR Spectrum. Retrieved from [Link]

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Mass spectrometry analysis of Tert-butyl 4-(piperidin-4-ylmethyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mass Spectrometry Analysis of Tert-butyl 4-(piperidin-4-ylmethyl)piperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive, field-proven methodology for the mass spectrometric analysis of this compound. As a key building block in pharmaceutical synthesis, understanding its behavior within a mass spectrometer is critical for identity confirmation, purity assessment, and metabolite identification studies. This document moves beyond standard operating procedures to explain the causal reasoning behind critical experimental choices, from ionization source selection to the interpretation of complex fragmentation patterns. We present detailed, self-validating protocols for sample preparation and LC-MS/MS analysis, grounded in the fundamental principles of ion chemistry. The insights herein are designed to empower researchers to develop robust, accurate, and reliable analytical methods for this and structurally related compounds.

Section 1: Analyte Overview and Physicochemical Properties

This compound is a diamine derivative featuring two piperidine rings linked by a methylene bridge. One of the piperidine nitrogens is protected by a tert-butyloxycarbonyl (Boc) group, a common protecting group in organic synthesis. The presence of two basic nitrogen atoms and the labile nature of the Boc group are the dominant factors governing its mass spectrometric behavior.

Table 1: Physicochemical Properties of the Analyte

PropertyValue
Chemical Structure
Molecular Formula C₁₆H₃₀N₂O₂
Monoisotopic Mass 282.231 g/mol
[M+H]⁺ (Protonated) 283.238 m/z
Key Structural Features - Two basic piperidine nitrogen atoms- Labile N-Boc protecting group- Saturated heterocyclic rings

Section 2: The Cornerstone of Analysis: Ionization Method Selection

The choice of ionization technique is the most critical decision in developing a mass spectrometry method. The goal is to efficiently generate gas-phase ions of the intact molecule with minimal in-source fragmentation. For this analyte, the selection process is straightforward, guided by its chemical nature.

Rationale for Electrospray Ionization (ESI)

Electrospray Ionization (ESI) is the premier choice for this compound. ESI is a soft ionization technique that generates ions from analytes in solution, making it ideal for polar, thermally labile molecules.[1][2] The two nitrogen atoms in the piperidine rings are basic and readily accept a proton in an acidic solution, forming a stable protonated molecule, [M+H]⁺. This inherent chemical property makes the analyte exceptionally well-suited for positive-mode ESI analysis. The process is gentle, ensuring that the molecular ion is observed with high abundance, which is essential for precursor ion selection in subsequent tandem MS experiments.[3]

Consideration of Atmospheric Pressure Chemical Ionization (APCI)

Atmospheric Pressure Chemical Ionization (APCI) is another viable, albeit secondary, option. APCI is generally suited for less polar, thermally stable compounds with molecular weights below 1500 Da.[4][5] While the analyte falls within this mass range, APCI involves vaporizing the sample at high temperatures (350–500 °C) before ionization.[6] This thermal stress can potentially cause the degradation of the labile Boc-protecting group within the ion source, complicating the resulting mass spectrum with fragments that are not representative of the original molecule. Therefore, ESI is the preferred method to maintain molecular integrity.

G Analyte Analyte: Tert-butyl 4-(piperidin-4-ylmethyl) piperidine-1-carboxylate Properties Key Properties: - Polar - Two Basic Nitrogen Atoms - Thermally Labile Boc Group Analyte->Properties ESI Electrospray Ionization (ESI) Properties->ESI  Excellent proton acceptor (soft ionization) APCI Atmospheric Pressure Chemical Ionization (APCI) Properties->APCI  Risk of thermal degradation (harsher ionization) Conclusion Decision: ESI is the optimal technique for maximizing the [M+H]⁺ signal and preserving the intact molecule. ESI->Conclusion APCI->Conclusion

Caption: Ionization method selection workflow.

Section 3: A Validated Experimental Workflow

A robust analytical method relies on a meticulously planned workflow, from sample preparation to data acquisition. Each step is designed to ensure reproducibility and minimize matrix effects, which can suppress the analyte signal.[7][8]

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation A Stock Solution in Organic Solvent B Working Solution in Mobile Phase A->B Dilution C LC Separation B->C D ESI Ionization (+ Mode) C->D E MS1 Full Scan D->E F Precursor Ion Isolation (m/z 283.2) E->F G Collision-Induced Dissociation (CID) F->G H MS2 Product Ion Scan G->H I Structural Elucidation via Fragmentation H->I

Caption: End-to-end experimental workflow.

Sample Preparation Protocol

The objective is to prepare a clean sample in a solvent compatible with the LC-MS system to ensure optimal ionization and chromatographic performance.

  • Stock Solution Preparation: Accurately weigh approximately 1 mg of the analyte and dissolve it in 1 mL of a high-purity organic solvent such as methanol or acetonitrile to create a 1 mg/mL stock solution.

  • Working Solution Preparation: Create a working solution at a concentration of 1-10 µg/mL by diluting the stock solution. The diluent should ideally be the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). Rationale: Using the mobile phase as the diluent prevents peak distortion and improves chromatographic reproducibility.

  • Filtration (Optional): If the sample contains particulates, filter it through a 0.22 µm syringe filter (e.g., PTFE) to prevent clogging of the LC system.

LC-MS/MS Instrumentation and Conditions

This protocol is designed for a standard tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) coupled with a high-performance liquid chromatography (HPLC) or ultra-high-pressure liquid chromatography (UHPLC) system.[9]

Table 2: Recommended Liquid Chromatography (LC) Parameters

ParameterRecommended SettingRationale
Column C18, 2.1 x 50 mm, 1.8 µmProvides excellent retention and peak shape for this type of compound.
Mobile Phase A 0.1% Formic Acid in WaterAcid modifier ensures efficient protonation of the analyte.
Mobile Phase B 0.1% Acetonitrile with 0.1% Formic AcidStandard organic phase for reverse-phase chromatography.
Gradient 5% to 95% B over 5 minutesA standard screening gradient to ensure elution of the analyte.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 40 °CImproves peak shape and reduces viscosity.
Injection Vol. 2-5 µLBalances sensitivity with the risk of column overloading.

Table 3: Recommended Mass Spectrometry (MS) Parameters

ParameterRecommended SettingRationale
Ionization Mode ESI PositiveTargets the basic nitrogen atoms for protonation.
MS1 Scan Range 100 - 500 m/zCovers the expected precursor ion and potential low-mass fragments.
Precursor Ion (MS/MS) 283.2 m/zThe calculated m/z for the protonated molecule [M+H]⁺.
Collision Gas Argon or NitrogenStandard gases for collision-induced dissociation (CID).
Collision Energy 10-40 eV (Ramped)A ramped energy allows for the observation of both low-energy (stable) and high-energy (smaller) fragments in a single run.

Section 4: Structural Elucidation Through Fragmentation Analysis

Tandem mass spectrometry (MS/MS) provides a molecular fingerprint that is invaluable for structural confirmation. The fragmentation of this compound is predictable and dominated by the lability of the N-Boc group.

The Precursor Ion: [M+H]⁺

In positive ESI mode, the analyte will be observed as its protonated form, [M+H]⁺, at m/z 283.2 . This ion is selected in the first mass analyzer (Q1) for fragmentation.

The Logic of Fragmentation

The fragmentation is initiated by the protonated nitrogen and follows pathways that lead to the most stable ions and neutral molecules.[10][11] For this molecule, the most prominent fragmentation pathway involves the multi-step decomposition of the Boc group.

  • Neutral Loss of Isobutylene: The most characteristic fragmentation of a Boc-protected amine is the facile neutral loss of isobutylene (C₄H₈, 56.06 Da). This occurs via a rearrangement mechanism, resulting in a carbamic acid intermediate.

  • Decarboxylation: The resulting carbamic acid is unstable and readily loses carbon dioxide (CO₂, 44.00 Da).

  • Ring Cleavages: Alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen) can occur, particularly at higher collision energies, leading to the opening of the piperidine rings.[9][12]

G M [M+H]⁺ m/z 283.2 (Precursor Ion) F1 [M+H - C₄H₈]⁺ m/z 227.2 (Carbamic Acid Intermediate) M->F1 - C₄H₈ (56 Da) F2 [M+H - C₄H₈ - CO₂]⁺ m/z 183.2 (Fully Deprotected Ion) F1->F2 - CO₂ (44 Da) F3 C₇H₁₄N⁺ m/z 112.1 (Piperidine Ring Fragment) F2->F3 Ring Cleavage F4 C₅H₁₀N⁺ m/z 84.1 (Piperidine Imminium Ion) F2->F4 Ring Cleavage

Caption: Predicted primary fragmentation pathway.

Table 4: Summary of Key Predicted Fragment Ions

Observed m/zProposed Structure / DescriptionNeutral Loss
283.2 [M+H]⁺ (Precursor Ion) -
227.2[M+H - C₄H₈]⁺Isobutylene (56.06 Da)
183.2 [M+H - C₄H₈ - CO₂]⁺ (Base Peak) Isobutylene + Carbon Dioxide (100.06 Da)
112.1Cleavage product of deprotected structureC₅H₉N (83.07 Da)
84.1Piperidine imminium ionC₁₁H₂₀N (166.16 Da)

The base peak (most intense fragment ion) is predicted to be at m/z 183.2, corresponding to the fully deprotected molecule, due to the high stability of this species.

Section 5: Advanced Considerations

Quantitative Analysis

For drug development professionals, quantifying this molecule in complex matrices like plasma is often necessary.[13] This is best achieved using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. The most specific and intense transition would likely be 283.2 -> 183.2 . Using an isotopically labeled internal standard is highly recommended to correct for matrix effects and improve accuracy.[7]

Troubleshooting
  • Low Signal: Ensure the mobile phase is acidic (0.1% formic acid). Check for source contamination.

  • Sodium/Potassium Adducts ([M+Na]⁺, [M+K]⁺): If observed, this indicates contamination from glassware, solvents, or buffers. Use high-purity solvents and plasticware to minimize this.

  • Unexpected Fragments: High in-source collision energy or a contaminated source can cause premature fragmentation. Optimize source parameters to maximize the [M+H]⁺ signal.

Section 6: Conclusion

The mass spectrometric analysis of this compound is effectively and reliably achieved using positive mode Electrospray Ionization coupled with tandem mass spectrometry. The molecule's behavior is primarily dictated by its basic nitrogen centers and the predictable, facile fragmentation of the N-Boc protecting group, which consistently yields a stable, deprotected product ion at m/z 183.2. The protocols and insights provided in this guide offer a robust framework for researchers to confirm the identity, assess the purity, and develop quantitative methods for this important pharmaceutical building block.

References

  • Mass Spectrometry Sample Preparation Guide. Organomation. [Link]

  • Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed. [Link]

  • Quantitative mass spectrometry methods for pharmaceutical analysis. National Institutes of Health (NIH). [Link]

  • Sample Preparation for Liquid Chromatography-Mass Spectrometry. American Laboratory. [Link]

  • Electrospray ionization. Wikipedia. [Link]

  • Atmospheric-pressure chemical ionization. Wikipedia. [Link]

  • Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality. Pharma Focus America. [Link]

  • Atmospheric pressure chemical ionisation mass spectrometry for the routine analysis of low molecular weight analytes. National Institutes of Health (NIH). [Link]

  • Atmospheric-pressure Chemical Ionization. Grokipedia. [Link]

  • Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. PubMed Central. [Link]

  • fragmentation patterns in the mass spectra of organic compounds. Chemguide. [Link]

  • Fragmentation Patterns in Mass Spectrometry. Read Chemistry. [Link]

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An In-depth Technical Guide to Tert-butyl 4-(piperidin-4-ylmethyl)piperazine-1-carboxylate: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the rapidly evolving landscape of therapeutic development, the strategic design of molecular architectures is paramount. This guide provides a comprehensive technical overview of tert-butyl 4-(piperidin-4-ylmethyl)piperazine-1-carboxylate , a heterobifunctional molecule that has garnered significant attention as a versatile building block, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). We will delve into its chemical identity, a detailed synthetic pathway, characteristic analytical data, and its critical role in the rational design of next-generation therapeutics. This document is intended to serve as a valuable resource for researchers and scientists engaged in medicinal chemistry and drug discovery, offering both foundational knowledge and practical insights.

Chemical Identity and Properties

IUPAC Name: tert-butyl 4-(piperidin-4-ylmethyl)piperazine-1-carboxylate

CAS Number: 1211568-27-2[1][2][3][4]

Synonyms:

  • tert-butyl 4-((piperidin-4-yl)methyl)piperazine-1-carboxylate

  • 1-Boc-4-(piperidin-4-ylmethyl)piperazine

  • 1-(tert-Butoxycarbonyl)-4-(piperidin-4-ylmethyl)piperazine

Chemical Structure:

Chemical Structure of Tert-butyl 4-(piperidin-4-ylmethyl)piperazine-1-carboxylate

Physicochemical Properties:

PropertyValue
Molecular Formula C15H29N3O2
Molecular Weight 283.42 g/mol [4]
Appearance White to light yellow solid
Solubility Soluble in organic solvents such as dichloromethane, methanol, and DMSO.
Storage Store in a cool, dry place, typically at 2-8°C, under an inert atmosphere to prevent degradation.

Synthesis and Purification

The synthesis of tert-butyl 4-(piperidin-4-ylmethyl)piperazine-1-carboxylate is typically achieved through a reductive amination reaction. This method is widely employed in medicinal chemistry for its efficiency and reliability in forming C-N bonds.

Proposed Synthetic Pathway:

synthesis reagent1 Tert-butyl piperazine-1-carboxylate intermediate Imine/Enamine Intermediate reagent1->intermediate DCM, rt reagent2 1-Boc-4-piperidone reagent2->intermediate DCM, rt product Tert-butyl 4-(piperidin-4-ylmethyl)piperazine-1-carboxylate intermediate->product Sodium triacetoxyborohydride (STAB)

Proposed synthetic route for Tert-butyl 4-(piperidin-4-ylmethyl)piperazine-1-carboxylate.

Detailed Experimental Protocol:

  • Reaction Setup: To a solution of tert-butyl piperazine-1-carboxylate (1.0 eq.) in dichloromethane (DCM, 10 mL/mmol) is added 1-Boc-4-piperidone (1.05 eq.). The mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the imine/enamine intermediate.

  • Reductive Amination: Sodium triacetoxyborohydride (STAB) (1.5 eq.) is added portion-wise to the reaction mixture at 0°C. The reaction is then allowed to warm to room temperature and stirred for 12-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with DCM (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel, eluting with a gradient of methanol in dichloromethane (e.g., 0-10%) to afford the desired product as a solid.

Causality Behind Experimental Choices:

  • Choice of Reducing Agent: Sodium triacetoxyborohydride is a mild and selective reducing agent, ideal for reductive aminations. It is less basic than other borohydrides, minimizing side reactions.

  • Solvent: Dichloromethane is a suitable solvent for this reaction as it is relatively non-polar and effectively dissolves the reactants.

  • Boc Protection: The tert-butyloxycarbonyl (Boc) group is a common protecting group for amines. It is stable under the reaction conditions and can be readily removed under acidic conditions if required for subsequent synthetic steps.

Analytical Characterization

Thorough analytical characterization is crucial to confirm the identity and purity of the synthesized compound.

Data Summary:

TechniqueExpected Results
¹H NMR Signals corresponding to the tert-butyl group (singlet, ~1.4 ppm), piperidine and piperazine ring protons (multiplets, ~1.2-3.5 ppm), and the methylene bridge protons (doublet, ~2.2 ppm).
¹³C NMR Resonances for the carbonyl carbon of the Boc group (~155 ppm), the quaternary carbon of the tert-butyl group (~80 ppm), and the various carbons of the piperidine and piperazine rings.
FT-IR (ATR) Characteristic peaks for N-H stretching (for the piperidine NH), C-H stretching, and a strong C=O stretch from the carbamate (~1690 cm⁻¹).
Mass Spec (ESI+) Expected [M+H]⁺ peak at m/z = 284.23.

Application in Drug Discovery: A Key PROTAC Linker

Tert-butyl 4-(piperidin-4-ylmethyl)piperazine-1-carboxylate serves as a critical linker component in the design and synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.

The Role of the Linker:

The linker is not merely a spacer but plays a crucial role in the efficacy of a PROTAC.[5][6] The piperidine-piperazine motif in this compound offers several advantages:

  • Rigidity and Conformational Control: The cyclic nature of the piperidine and piperazine rings introduces conformational rigidity to the linker. This can help to pre-organize the PROTAC into a bioactive conformation, facilitating the formation of a stable ternary complex between the target protein and the E3 ligase.[7]

  • Modulation of Physicochemical Properties: The presence of the piperazine moiety can improve the solubility and other ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the resulting PROTAC. The basic nitrogen atoms of the piperazine can be protonated at physiological pH, enhancing aqueous solubility.[8][9]

  • Synthetic Versatility: The secondary amine of the piperidine ring and the Boc-protected amine of the piperazine provide two distinct points for chemical modification, allowing for the modular assembly of PROTACs.

PROTAC Assembly Workflow:

protac_synthesis start Tert-butyl 4-(piperidin-4-ylmethyl) piperazine-1-carboxylate step1 Deprotection (e.g., TFA) start->step1 intermediate1 Piperazine-piperidine Linker step1->intermediate1 step2 Coupling with E3 Ligase Ligand intermediate1->step2 intermediate2 Linker-E3 Ligase Conjugate step2->intermediate2 step3 Coupling with Target Protein Ligand intermediate2->step3 product Final PROTAC Molecule step3->product

General workflow for incorporating the linker into a PROTAC molecule.

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling tert-butyl 4-(piperidin-4-ylmethyl)piperazine-1-carboxylate.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

Tert-butyl 4-(piperidin-4-ylmethyl)piperazine-1-carboxylate is a valuable and versatile building block in modern drug discovery. Its unique structural features, combining the rigidity of the piperidine ring with the advantageous physicochemical properties of the piperazine moiety, make it an ideal linker component for the rational design of PROTACs and other complex therapeutic agents. A thorough understanding of its synthesis, characterization, and strategic application will continue to empower researchers to develop novel and effective treatments for a wide range of diseases.

References

  • Tanturli, M., et al. (2021). Current strategies for the design of PROTAC linkers: a critical review. RSC Medicinal Chemistry. Retrieved from [Link]

  • Scaffidi, A., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Advances. Retrieved from [Link]

  • Scaffidi, A., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Advances. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). tert-Butyl 4-(piperidin-4-ylmethyl)piperazine-1-carboxylate. Retrieved from [Link]

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The Solid State Blueprint: An In-depth Technical Guide to the Crystal Structure of Boc-Protected Piperidine-Piperidine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The piperidine moiety is a cornerstone of modern medicinal chemistry, forming the structural core of numerous pharmaceuticals.[1] Its conformational flexibility, however, can be both a blessing and a curse in drug design. The introduction of a tert-butoxycarbonyl (Boc) protecting group is a common strategy to modulate the reactivity of the piperidine nitrogen, but it also significantly influences the three-dimensional architecture of the molecule.[2] Understanding the precise solid-state conformation of Boc-protected piperidine-piperidine compounds through X-ray crystallography provides an unambiguous blueprint for structure-activity relationship (SAR) studies, offering invaluable insights for the rational design of more potent and selective therapeutic agents.[3]

This technical guide delves into the core principles and practical applications of X-ray crystallography in elucidating the crystal structure of Boc-protected piperidine-piperidine compounds. Moving beyond a simple recitation of methods, we will explore the causal relationships behind experimental choices and the interpretation of crystallographic data, providing a robust framework for researchers in the field.

The Decisive Conformation: Why the Crystal Structure Matters

While solution-state conformational analysis using techniques like NMR spectroscopy provides crucial information about the dynamic behavior of a molecule, the solid-state structure determined by X-ray crystallography offers a static, high-resolution snapshot of a low-energy conformer.[3][4] This is particularly vital for:

  • Unambiguous Stereochemical Assignment: X-ray crystallography provides definitive proof of the relative and absolute stereochemistry of chiral centers within the molecule.[3]

  • Revealing Intermolecular Interactions: The crystal packing reveals a network of non-covalent interactions, such as hydrogen bonds and van der Waals forces, which can be critical for understanding crystal lattice energy, solubility, and even providing a model for ligand-receptor binding.[5][6]

  • Informing Computational Modeling: High-quality crystal structures serve as the gold standard for validating and refining computational models of molecular conformation and interaction.[7][8]

The conformation of the piperidine ring, typically a chair, boat, or twist-boat, is heavily influenced by the steric bulk of the Boc group and the substitution pattern on the piperidine rings.[9][10] The interplay of these factors dictates the overall shape of the molecule, which in turn governs its biological activity.

The Crystallographic Workflow: From Powder to Precision

The journey from a synthesized Boc-protected piperidine-piperidine compound to its fully resolved crystal structure is a meticulous process. The following workflow outlines the key experimental and computational steps.

experimental_workflow Experimental Workflow for Crystal Structure Determination cluster_synthesis Synthesis & Purification cluster_crystal_growth Crystal Growth cluster_data_collection X-ray Diffraction cluster_structure_solution Structure Solution & Refinement synthesis Synthesis of Boc-Protected Piperidine-Piperidine Compound purification Purification (e.g., Column Chromatography, Recrystallization) synthesis->purification crystal_growth Single Crystal Growth (Slow Evaporation, Vapor Diffusion, etc.) purification->crystal_growth mounting Crystal Mounting crystal_growth->mounting data_collection Data Collection (Single-Crystal X-ray Diffractometer) mounting->data_collection data_processing Data Processing (Integration and Scaling) data_collection->data_processing structure_solution Structure Solution (Direct Methods or Patterson Methods) data_processing->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation (e.g., CheckCIF) refinement->validation final_structure Final Crystal Structure validation->final_structure Final Crystal Structure (CIF File)

Caption: A schematic overview of the experimental workflow for determining the crystal structure of a Boc-protected piperidine-piperidine compound.

Detailed Experimental Protocol: Single-Crystal X-ray Diffraction

The following protocol provides a representative, step-by-step methodology for obtaining the crystal structure of a novel Boc-protected piperidine-piperidine compound.[7]

1. Crystal Growth (The Art of Patience):

  • Objective: To obtain single crystals of sufficient size (typically 0.1-0.5 mm in each dimension) and quality for X-ray diffraction.

  • Methodology:

    • Dissolve the purified compound in a minimal amount of a suitable solvent or solvent mixture (e.g., ethyl acetate, hexane, dichloromethane).

    • Employ a slow crystallization technique. Common methods include:

      • Slow Evaporation: Loosely cap the vial to allow the solvent to evaporate slowly over several days to weeks.

      • Vapor Diffusion: Place the vial containing the dissolved compound inside a larger sealed chamber containing a more volatile "anti-solvent" in which the compound is poorly soluble. The anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and promoting crystallization.

      • Cooling: Slowly cool a saturated solution of the compound.

  • Expert Insight: The choice of solvent is critical and often requires empirical screening of various solvent systems. A solvent system that provides moderate solubility is often a good starting point.

2. Data Collection (The Heart of the Experiment):

  • Objective: To measure the intensities and positions of X-rays diffracted by the single crystal.

  • Methodology:

    • Carefully mount a suitable crystal on a goniometer head using a cryoprotectant (e.g., paratone-N oil) to prevent ice formation.

    • Place the mounted crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations of the atoms, which can degrade the quality of the diffraction data.

    • Collect the diffraction data using a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo-Kα radiation) and detector. The crystal is rotated during data collection to measure reflections from all possible lattice planes.

3. Structure Solution and Refinement (From Data to 3D Model):

  • Objective: To determine the arrangement of atoms in the crystal lattice and refine their positions to best fit the experimental data.

  • Methodology:

    • Data Processing: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for experimental factors (e.g., Lorentz and polarization effects).

    • Structure Solution: The "phase problem" is solved using computational methods such as direct methods or the Patterson method to generate an initial electron density map.

    • Structure Refinement: An initial model of the molecule is fitted to the electron density map. The atomic positions and thermal parameters are then refined using a least-squares algorithm to minimize the difference between the observed and calculated structure factors.

    • Validation: The final crystal structure is validated using software tools like CheckCIF to ensure its geometric and crystallographic reasonability. The output is typically a Crystallographic Information File (CIF).

Interpreting the Blueprint: Key Crystallographic Parameters

The final output of a crystallographic study is a wealth of quantitative data that describes the molecular and supramolecular structure. For Boc-protected piperidine-piperidine compounds, particular attention should be paid to the following:

Parameter Description Significance for Boc-Protected Piperidine-Piperidines
Space Group & Unit Cell Dimensions Describes the symmetry of the crystal lattice and the dimensions of the repeating unit.Provides fundamental information about the crystal packing and density.
Bond Lengths & Angles The distances between bonded atoms and the angles between adjacent bonds.Confirms the covalent connectivity of the molecule and can reveal any unusual strain.
Torsion Angles The dihedral angles that describe the conformation of the piperidine rings and the orientation of substituents.Crucial for determining the chair, boat, or twist-boat conformation of the piperidine rings and the relative orientation of the Boc group.
Hydrogen Bonding Parameters The distances and angles of hydrogen bonds between donor and acceptor atoms.Identifies key intermolecular interactions that stabilize the crystal lattice.[5]
R-factor (R1) A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.A lower R-factor generally indicates a better fit of the model to the data.

Conformational Landscape of the Piperidine Ring:

The presence of the bulky Boc group and substituents on the piperidine rings can lead to deviations from the ideal chair conformation. For instance, a 2,4-disubstituted N-Boc piperidine may adopt a twist-boat conformation to alleviate steric strain between the substituents and the Boc group.[9] In contrast, other substitution patterns may favor a chair conformation with substituents in either axial or equatorial positions to minimize 1,3-diaxial interactions.[9][10]

The Power of Public Repositories: The Cambridge Structural Database

The Cambridge Structural Database (CSD) is an invaluable resource for researchers, serving as a repository for the crystal structures of small organic and metal-organic compounds.[11][12] Before embarking on the crystallographic analysis of a new Boc-protected piperidine-piperidine compound, a thorough search of the CSD is highly recommended to determine if the structure or a closely related analog has already been determined.[13] This can provide valuable insights into expected conformations and crystal packing motifs.

Conclusion: A Foundation for Rational Design

The determination of the crystal structure of Boc-protected piperidine-piperidine compounds is an indispensable tool in modern drug discovery. It provides a precise and unambiguous understanding of the three-dimensional architecture of these important building blocks, revealing the subtle interplay of steric and electronic effects that govern their conformation. This knowledge, in turn, empowers medicinal chemists to make more informed decisions in the design and synthesis of novel therapeutic agents with improved potency, selectivity, and pharmacokinetic properties. By integrating high-quality crystallographic data with other experimental and computational techniques, researchers can accelerate the journey from a promising lead compound to a life-changing medicine.

References

  • Solution and solid structure of a boc-protected piperidine-spiro-hydantoin as studied by two-dimensional NMR and X-ray crystallography. ResearchGate. Available at: [Link]

  • Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Publishing - The Royal Society of Chemistry. Available at: [Link]

  • 1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic acid | C11H19NO4 | CID 392871. PubChem. Available at: [Link]

  • Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. RSC Publishing. Available at: [Link]

  • X-ray crystal structure and conformational flexibility study of a N-substituted 2,6-diphenylpiperidine derivative. Sampath. Available at: [Link]

  • synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. PMC - NIH. Available at: [Link]

  • Cambridge Structural Database. Wikipedia. Available at: [Link]

  • Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR. Available at: [Link]

  • X-ray Diffraction, Spectroscopy, Optical Properties, NPA, NBO, FMO, and Hirshfeld Surface Analyses of Two Newly Synthesized Piperidinium Ionic Liquids. MDPI. Available at: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central. Available at: [Link]

  • Conformation of hindered piperidines: Spectroscopic evidence for contribution of boat conformations. Indian Academy of Sciences. Available at: [Link]

  • Crystal Structure and Conformation of a Piperidine-Containing Thiosemicarbazone Derivative. ResearchGate. Available at: [Link]

  • Piperidine | C5H11N | CID 8082. PubChem - NIH. Available at: [Link]

  • CCDC 747987: Experimental Crystal Structure Determination. Research Explorer - The University of Manchester. Available at: [Link]

  • (PDF) Study of minimum energy conformers of N-substituted derivatives of piperidine and pyrrolidine. Evidence of weak H-bonding by theoretical correlation with experimental NMR data. ResearchGate. Available at: [Link]

  • 4-Amino-1-Boc-piperidine | C10H20N2O2 | CID 1268291. PubChem. Available at: [Link]

  • The Largest Curated Crystal Structure Database. CCDC. Available at: [Link]

  • Search - Access Structures. CCDC. Available at: [Link]

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Navigating the Procurement of Tert-butyl 4-(piperidin-4-ylmethyl)piperidine-1-carboxylate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Clarifying the Target Molecule

In the landscape of drug discovery and development, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs), bifunctional linker molecules are of paramount importance. A frequent query among researchers is the commercial availability of Tert-butyl 4-(piperidin-4-ylmethyl)piperidine-1-carboxylate. However, a comprehensive market analysis reveals that the readily available and widely utilized compound is its structural analogue, tert-butyl 4-(piperidin-4-ylmethyl)piperazine-1-carboxylate (CAS Number: 1211568-27-2).[1][2][3][4]

The structural difference lies in the second heterocyclic ring: the commonly available molecule contains a piperazine ring, not a second piperidine ring. This distinction is critical for synthesis planning and molecular modeling. This guide will focus on the commercial landscape of the piperazine analogue, hereafter referred to as the "Compound," due to its established supply chain and application in published research. We will also address the procurement of the piperidine-piperidine analogue, which typically falls under custom synthesis requests.

Section 1: Commercial Availability and Key Suppliers of the Piperazine Analogue (CAS 1211568-27-2)

The Compound is a popular building block in medicinal chemistry, valued for its utility as a linker in PROTACs.[2] This has led to its widespread availability from numerous chemical suppliers. These vendors range from large, multinational corporations to smaller, specialized chemical synthesis companies.

The choice of supplier often depends on a balance of factors including purity, scale, cost, and lead time. Below is a comparative table of prominent suppliers offering this compound.

SupplierProduct Number (Example)Purity SpecificationAvailable QuantitiesNotes
Sigma-Aldrich (Merck) AMBH97F04543 (via Ambeed)≥95%250 mg, 1 g, 5 gDistributed via Aldrich Partner Program.
TCI Chemicals D5965>98.0% (HPLC)1 g, 5 gOffers higher purity grade.[2]
BLD Pharmatech BD108485≥98%1 g, 5 g, 25 gCompetitive pricing for larger lab-scale quantities.[3]
MedChemExpress HY-W091986Not specified, for research useInquire for quantitiesMarketed specifically as a PROTAC linker.
Ambeed, Inc. A1441272≥95%250 mg, 1 g, 5 gA primary manufacturer and supplier.[1]
Chemenu Inc. CM335967≥97%1 g, 5 g, 10 gProvides a range of heterocyclic building blocks.[1]

This table is not exhaustive but represents a cross-section of the market. Researchers should always verify current specifications and availability with the supplier.

Section 2: The Causality of Supplier Selection: A Field-Proven Approach

Selecting a supplier is not merely a transactional step; it is the foundation of reproducible research. The "cheapest" or "fastest" option is not always the most prudent. A senior scientist's approach involves a multi-faceted evaluation to mitigate risks associated with chemical quality.

The Primacy of Purity and Analytical Validation

The purity of a starting material directly impacts the success and interpretability of subsequent synthetic steps and biological assays. A supplier should provide, at a minimum, a Certificate of Analysis (CoA) with each batch.

Self-Validating Protocol: Incoming Material QC A trustworthy procurement workflow includes independent verification of the material's identity and purity.

  • Identity Confirmation : Obtain a ¹H NMR spectrum of the incoming material. The spectrum should be consistent with the expected structure of tert-butyl 4-(piperidin-4-ylmethyl)piperazine-1-carboxylate. Key expected signals include the tert-butyl singlet (~1.4 ppm) and the complex multiplets of the piperidine and piperazine protons.

  • Purity Assessment : Utilize High-Performance Liquid Chromatography (HPLC) coupled with a mass spectrometer (LC-MS). This provides a quantitative measure of purity and confirms the molecular weight of the main component (283.41 g/mol ).[4][5]

The workflow for qualifying a new batch of the Compound is illustrated below.

Supplier_Qualification_Workflow cluster_procurement Procurement Phase cluster_qc In-House Quality Control cluster_decision Decision Phase cluster_disposition Material Disposition Start Identify Need for CAS 1211568-27-2 SelectSupplier Select Supplier Based on (Purity, Scale, Cost) Start->SelectSupplier RequestCoA Request Batch-Specific CoA SelectSupplier->RequestCoA PlaceOrder Place Purchase Order RequestCoA->PlaceOrder Receive Receive Material PlaceOrder->Receive PerformNMR Perform ¹H NMR Receive->PerformNMR PerformLCMS Perform LC-MS Receive->PerformLCMS CompareData Compare Data to CoA and Reference PerformNMR->CompareData PerformLCMS->CompareData Decision Data Match? CompareData->Decision Approve Approve for Use Decision->Approve Yes Reject Reject Batch & Contact Supplier Decision->Reject No

Caption: Workflow for the procurement and quality control of a chemical reagent.

Section 3: Handling, Storage, and Safety Considerations

Proper handling and storage are critical for maintaining the integrity of the Compound and ensuring laboratory safety.

  • Storage : The compound should be stored in a tightly sealed container in a dry, cool place, often recommended between 2-8°C, and protected from light.

  • Safety : Safety Data Sheets (SDS) indicate that the compound may cause skin and serious eye irritation, and may cause respiratory irritation. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a chemical fume hood.

Section 4: The Piperidine-Piperidine Analogue: A Case for Custom Synthesis

As previously noted, this compound is not a standard catalog item. Researchers requiring this specific molecule will likely need to engage a supplier for custom synthesis. Many of the suppliers listed in Section 1, such as BLD Pharmatech and Chemenu, offer custom synthesis services.

Protocol: Engaging a Custom Synthesis Supplier

  • Provide Unambiguous Structure : Submit the precise chemical structure, IUPAC name, and, if known, the CAS number.

  • Specify Requirements : Clearly define the required quantity, purity level (e.g., >95%, >98%), and required analytical data for the final product (e.g., NMR, LC-MS, HPLC).

  • Request a Quote : Suppliers will evaluate the synthetic route and provide a quote and estimated timeline. The synthesis of novel compounds is often a multi-step process, and the cost will reflect this complexity.[6][7]

  • Establish Milestones : For complex syntheses, establish communication milestones to track progress.

The logical flow for acquiring a non-catalog compound is depicted below.

Custom_Synthesis_Workflow Define Define Target Molecule: Tert-butyl 4-(piperidin-4-ylmethyl) piperidine-1-carboxylate Search Search Commercial Catalogs Define->Search Result Is it available? Search->Result Purchase Purchase from Stock Result->Purchase Yes IdentifyCRO Identify Custom Synthesis CROs Result->IdentifyCRO No SubmitRFQ Submit RFQ with (Quantity, Purity, Analytics) IdentifyCRO->SubmitRFQ Evaluate Evaluate Quotes (Cost, Timeline, Capability) SubmitRFQ->Evaluate SelectCRO Select CRO and Initiate Project Evaluate->SelectCRO

Caption: Decision workflow for procuring a non-commercially available chemical.

Conclusion

For researchers in drug development, the efficient and reliable procurement of building blocks is fundamental. While the specifically named this compound is not a readily stocked chemical, its close and widely used analogue, tert-butyl 4-(piperidin-4-ylmethyl)piperazine-1-carboxylate (CAS 1211568-27-2) , is available from a multitude of global suppliers. A rigorous, self-validating approach to supplier selection and incoming quality control is essential to ensure the integrity and reproducibility of research. For projects requiring the precise piperidine-piperidine structure, the path forward lies in leveraging the custom synthesis services offered by specialized chemical vendors.

References

  • ChemicalRegister. tert-Butyl 4-(piperidin-4-ylmethyl)piperazine-1-carboxylate (CAS No. 1211568-27-2) Suppliers. [Link]

  • Atlantis Press. Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. [Link]

  • Atlantis Press. Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. [Link]

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A Senior Application Scientist's Guide to Spectroscopic Data of Piperidine-Based Chemical Building Blocks

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The piperidine moiety is a ubiquitous scaffold in a vast array of pharmaceuticals and biologically active compounds.[1][2] Its conformational flexibility and basic nitrogen atom are pivotal to its role in molecular recognition and overall pharmacological activity. Consequently, the precise and unambiguous structural characterization of piperidine-containing intermediates and final products is a critical step in the drug discovery and development pipeline. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—for the elucidation of piperidine-based structures. By delving into the causality behind experimental choices and providing field-proven insights, this guide aims to serve as an authoritative resource for the confident and efficient characterization of this important class of chemical building blocks.

The Central Role of Piperidine in Medicinal Chemistry

The six-membered heterocyclic amine, piperidine, is a fundamental structural element in numerous pharmaceuticals.[1] Its prevalence stems from its ability to impart favorable physicochemical properties, such as improved solubility and metabolic stability, and to serve as a versatile scaffold for the introduction of diverse pharmacophoric groups. A thorough understanding of its spectroscopic signatures is therefore indispensable for synthetic chemists and analytical scientists.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for the detailed structural analysis of piperidine derivatives. Both ¹H and ¹³C NMR provide a wealth of information regarding the connectivity, stereochemistry, and dynamic behavior of these molecules.

¹H NMR Spectroscopy: Probing the Proton Environment

The ¹H NMR spectrum of the parent piperidine molecule displays three distinct signals corresponding to the axial and equatorial protons at the C2/C6, C3/C5, and C4 positions.[3] The chemical shifts are influenced by the electronegativity of the adjacent nitrogen atom and the conformational chair-chair interconversion of the ring.

  • Axial vs. Equatorial Protons: A common challenge in the ¹H NMR of piperidine derivatives is the differentiation between axial and equatorial protons. Due to the anisotropic effect of the nitrogen lone pair, axial protons are generally more shielded and appear at a lower chemical shift (upfield) compared to their equatorial counterparts.[4] However, significant signal overlap can occur.[4]

  • Solvent Effects: The choice of deuterated solvent can significantly impact the chemical shifts of protons, a phenomenon that can be exploited to resolve overlapping signals.[4] Aromatic solvents like benzene-d₆ are known to induce Aromatic Solvent-Induced Shifts (ASIS), which can be particularly useful.[4] Intermolecular hydrogen bonding between the solute and solvents like DMSO-d₆ can also lead to noticeable changes in chemical shifts.

  • N-Substitution: The introduction of substituents on the nitrogen atom dramatically alters the ¹H NMR spectrum. For instance, an N-methyl group typically appears as a sharp singlet between δ 2.2 and 2.6 ppm.[5]

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum of piperidine provides a clear picture of the carbon framework. In the parent molecule, three signals are observed, corresponding to the C2/C6, C3/C5, and C4 carbons.[1][6]

  • Characteristic Chemical Shifts: The carbons adjacent to the nitrogen (C2/C6) are deshielded and appear furthest downfield. The chemical shifts of the other carbons are influenced by their distance from the nitrogen and the presence of substituents.

  • DEPT for Multiplicity: Distortionless Enhancement by Polarization Transfer (DEPT) experiments are invaluable for distinguishing between CH, CH₂, and CH₃ groups, aiding in the definitive assignment of carbon signals.

Advanced NMR Techniques for Complex Piperidines

For more complex piperidine derivatives with extensive signal overlap, two-dimensional (2D) NMR techniques are essential.

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks, allowing for the tracing of spin systems within the piperidine ring and its substituents.[4]

  • HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton to its directly attached carbon, providing an unambiguous link between the ¹H and ¹³C spectra.[4]

  • HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds away, which is crucial for establishing long-range connectivity and piecing together the entire molecular structure.

  • Variable Temperature (VT) NMR: For conformationally flexible piperidines, VT-NMR can be used to study dynamic processes like ring inversion.[4][7] By slowing down or speeding up these exchanges, it's possible to sharpen broad signals or resolve coalesced peaks.[4][8]

Data Presentation: NMR

Table 1: Representative ¹H and ¹³C NMR Data for Piperidine and Selected Derivatives.

CompoundSolvent¹H NMR Chemical Shifts (δ, ppm)¹³C NMR Chemical Shifts (δ, ppm)Reference(s)
PiperidineCDCl₃2.79 (C2/C6-H), 2.19 (N-H), 1.51 (C3/C4/C5-H)47.0 (C2/C6), 27.2 (C3/C5), 25.2 (C4)[1][3]
4-MethylpiperidineCDCl₃3.03, 2.57, 1.84, 1.61, 1.45, 1.08, 0.91Data not fully specified in search results[9]
1-(4-methylbenzyl)piperidineDMSO-d₆7.57-7.55 (d, 2H), 7.52-7.50 (d, 2H), 3.76 (s, 1H), 2.68 (s, 1H), 1.89-1.86 (m, 3H), 1.78-1.77 (d, 2H)135.71, 135.52, 128.71, 128.64, 65.64, 62.68, 53.86, 39.72, 39.30, 38.88, 25.59, 24.09, 20.71[10]
1-Boc-piperidineNot SpecifiedData not fully specified in search resultsData not fully specified in search results[11]

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups in piperidine-based molecules.[12]

The N-H Stretch: A Telltale Signature
  • Secondary Amines (R₂NH): Piperidine and its N-unsubstituted derivatives are secondary amines and exhibit a characteristic N-H stretching absorption in the 3300-3500 cm⁻¹ region.[5][13] This band is typically sharper and less intense than the O-H stretch of alcohols, which appears in the same region.[5][14]

  • Primary Amines (RNH₂): For comparison, primary amines show two bands in this region due to symmetric and asymmetric stretching modes.[5][14]

  • Tertiary Amines (R₃N): N-substituted piperidines, being tertiary amines, lack an N-H bond and therefore do not show an absorption in this region.[5][14]

Other Important Vibrations
  • C-N Stretch: The C-N stretching vibration for aliphatic amines like piperidine is found in the 1250-1020 cm⁻¹ range.[14]

  • N-H Bend: Primary amines also show an N-H bending (scissoring) vibration between 1650 and 1580 cm⁻¹.[14]

  • N-H Wag: A broad N-H wagging band can be observed for primary and secondary amines in the 910-665 cm⁻¹ region.[14]

Data Presentation: IR

Table 2: Key IR Absorption Frequencies for Piperidine Derivatives.

Functional GroupVibration TypeCharacteristic Frequency Range (cm⁻¹)IntensityNotesReference(s)
N-H (Secondary Amine)Stretch3300 - 3500Weak to Medium, SharpSingle peak for secondary amines.[5][13]
C-H (Aliphatic)Stretch2850 - 3000Medium to Strong[15]
C-N (Aliphatic Amine)Stretch1020 - 1250Weak to Medium[14]
N-H (Secondary Amine)Wag700 - 750BroadOut-of-plane bend.[13]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns

Mass spectrometry is a powerful technique for determining the molecular weight of piperidine-based compounds and for gaining structural insights through the analysis of their fragmentation patterns.[2][16]

Ionization Techniques
  • Electron Ionization (EI): EI is a hard ionization technique that often leads to extensive fragmentation.[2] The molecular ion peak (M⁺) may be weak or absent.[17]

  • Electrospray Ionization (ESI): ESI is a soft ionization technique that typically produces a prominent protonated molecule [M+H]⁺.[2] This is particularly well-suited for piperidine derivatives due to the basicity of the nitrogen atom.[2]

Characteristic Fragmentation Pathways

The fragmentation of the piperidine ring is a predictable process that provides valuable structural information.[2]

  • α-Cleavage: This is a dominant fragmentation pathway, especially in EI-MS.[2] It involves the cleavage of a carbon-carbon bond adjacent to the nitrogen atom, resulting in the formation of a stable, resonance-stabilized iminium ion.[2][17]

  • Ring Fission: The piperidine ring can undergo cleavage, leading to the formation of various acyclic fragment ions.[2]

  • Substituent-Driven Fragmentation: The nature and position of substituents on the piperidine ring heavily influence the fragmentation pattern.[2] Functional groups on the substituents will exhibit their own characteristic fragmentation behaviors.[2] For instance, in ESI-MS/MS, the neutral loss of small molecules like water or acetic acid from substituted piperidines is a common fragmentation pathway.[2][16]

Data Presentation: MS

Table 3: Common Mass Fragments of Piperidine (EI-MS).

m/zProposed FragmentNotesReference(s)
85[C₅H₁₁N]⁺Molecular Ion (M⁺)[18]
84[C₅H₁₀N]⁺Loss of a hydrogen radical (M-1), often the base peak.[19]
70[C₄H₈N]⁺Result of α-cleavage.[20]
56[C₃H₆N]⁺Further fragmentation of the ring.[20]
44[C₂H₆N]⁺Requires hydrogen transfer.[20]

Experimental Protocols

Protocol for NMR Sample Preparation and Acquisition
  • Sample Preparation: Dissolve 5-10 mg of the piperidine derivative in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a standard 5 mm NMR tube.

  • Solvent Selection Rationale: CDCl₃ is a good first choice for many organic compounds. DMSO-d₆ is used for less soluble compounds and can be beneficial for observing exchangeable protons (like N-H). The choice of solvent can also be used strategically to resolve overlapping signals.[4]

  • Acquisition of ¹H NMR:

    • Tune and shim the spectrometer for optimal resolution.

    • Acquire a standard 1D proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Integrate the signals and reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

  • Acquisition of ¹³C NMR:

    • Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

    • Consider running DEPT-135 and DEPT-90 experiments to aid in the assignment of carbon multiplicities.

  • Acquisition of 2D NMR (if necessary):

    • Based on the complexity of the 1D spectra, acquire COSY, HSQC, and/or HMBC spectra to resolve ambiguities and confirm the structure.

Protocol for Mass Spectrometry Analysis (ESI-MS)
  • Sample Preparation: Prepare a dilute solution of the piperidine derivative (typically 1-10 µg/mL) in a solvent compatible with ESI, such as methanol, acetonitrile, or a mixture with water, often with a small amount of formic acid to promote protonation.

  • Instrumentation Setup:

    • Use a tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) equipped with an ESI source.

    • Set the ionization mode to positive ion, as the basic nitrogen of the piperidine ring is readily protonated.[2]

  • MS Scan: Perform a full scan (e.g., m/z 100-1000) to identify the protonated molecule [M+H]⁺.

  • MS/MS Scan:

    • Select the [M+H]⁺ ion as the precursor ion.

    • Perform a product ion scan to generate a fragmentation spectrum.

    • Optimize the collision energy to achieve a good distribution of fragment ions, providing rich structural information.[2]

Integrated Spectroscopic Workflow for Structure Elucidation

A logical and efficient workflow is crucial for the successful characterization of novel piperidine-based compounds. The following diagram illustrates a typical approach that integrates the strengths of each spectroscopic technique.

Spectroscopic_Workflow cluster_0 Initial Analysis cluster_1 Core Structural Information cluster_2 Structure Confirmation Sample Sample MS_Analysis Mass Spectrometry (ESI-MS) Sample->MS_Analysis Determine Molecular Weight NMR_Analysis NMR Spectroscopy (1D & 2D) MS_Analysis->NMR_Analysis Confirm Molecular Formula Data_Integration Integrate All Spectroscopic Data MS_Analysis->Data_Integration IR_Analysis IR Spectroscopy NMR_Analysis->IR_Analysis Cross-validate Functional Groups NMR_Analysis->Data_Integration IR_Analysis->Data_Integration Structure_Elucidation Propose Structure Data_Integration->Structure_Elucidation

Caption: An integrated workflow for the structural elucidation of piperidine-based compounds.

Conclusion: A Synergistic Approach to Confidence in Characterization

The robust characterization of piperidine-based chemical building blocks is paramount in the fields of medicinal chemistry and drug development. No single spectroscopic technique provides a complete picture; rather, it is the synergistic integration of NMR, IR, and MS data that leads to unambiguous structural assignment. By understanding the fundamental principles, characteristic spectral features, and logical workflows presented in this guide, researchers can approach the analysis of these vital compounds with a higher degree of confidence and efficiency, ultimately accelerating the pace of innovation.

References

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Methodological & Application

The Strategic Application of Tert-butyl 4-(piperidin-4-ylmethyl)piperidine-1-carboxylate in PROTAC Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of the Linker in PROTAC Design

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, shifting the paradigm from protein inhibition to targeted protein degradation. These heterobifunctional molecules are comprised of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two. While the choice of ligands dictates the target, the linker is far from a passive component; it is a critical determinant of the PROTAC's efficacy, selectivity, and pharmacokinetic properties. The linker's length, rigidity, and chemical composition are paramount in orchestrating the formation of a stable and productive ternary complex between the POI and the E3 ligase, which is the cornerstone of PROTAC-mediated protein degradation.[1]

Among the diverse array of linker architectures, those incorporating rigid heterocyclic scaffolds, such as piperidine, have garnered significant attention.[2] These rigid linkers can pre-organize the PROTAC into a conformation favorable for ternary complex formation, thereby minimizing the entropic penalty of binding.[3] This guide provides a detailed technical overview of the application of a specific bis-piperidine linker building block, Tert-butyl 4-(piperidin-4-ylmethyl)piperidine-1-carboxylate , in the synthesis of advanced PROTAC molecules. We will delve into the rationale for its use, provide detailed synthetic protocols, and discuss methods for the characterization of the final PROTAC.

The Rationale for Employing a Bis-Piperidine Linker

The incorporation of piperidine moieties into PROTAC linkers offers several distinct advantages:

  • Conformational Rigidity: Unlike flexible alkyl or PEG linkers, the piperidine ring introduces a degree of rigidity. This conformational constraint can lead to a more defined spatial orientation of the warhead and the E3 ligase ligand, which is essential for efficient ubiquitination and subsequent degradation.[3]

  • Enhanced Metabolic Stability: The saturated heterocyclic structure of piperidine can improve the metabolic stability of the PROTAC molecule. For instance, linking a piperazine or piperidine ring via an amide bond can prevent N-dealkylation, a common metabolic pathway.[3]

  • Improved Physicochemical Properties: The inclusion of piperidine can modulate the physicochemical properties of the PROTAC, such as solubility and cell permeability. A well-balanced lipophilicity is crucial for oral bioavailability and effective cell penetration.[4]

  • Proven Clinical Relevance: The successful development of clinical candidates like ARV-110 and ARV-471, which feature rigid linkers that incorporate both piperidine and piperazine moieties, underscores the therapeutic potential of this linker strategy. These molecules have demonstrated significant improvements in metabolic stability and potency.[3]

This compound is a versatile building block that provides a rigid, non-symmetrical scaffold. The Boc-protected nitrogen allows for selective, directional synthesis, enabling the sequential coupling of the E3 ligase ligand and the POI ligand.

Visualizing the PROTAC Synthesis Workflow

The general strategy for constructing a PROTAC using a Boc-protected bis-piperidine linker involves a multi-step process that can be visualized as follows:

PROTAC_Synthesis_Workflow cluster_0 Step 1: E3 Ligase Ligand Coupling cluster_1 Step 2: Boc Deprotection cluster_2 Step 3: POI Ligand Coupling cluster_3 Step 4: Purification & Characterization E3_ligand E3 Ligase Ligand (e.g., Pomalidomide) Coupling_1 Amide Coupling (HATU, DIPEA) E3_ligand->Coupling_1 Linker Tert-butyl 4-(piperidin-4-ylmethyl) piperidine-1-carboxylate Linker->Coupling_1 Intermediate_1 Boc-Protected E3-Linker Intermediate Coupling_1->Intermediate_1 Deprotection Acidic Deprotection (TFA in DCM) Intermediate_1->Deprotection Intermediate_2 Deprotected E3-Linker Amine Deprotection->Intermediate_2 Coupling_2 Amide Coupling (HATU, DIPEA) Intermediate_2->Coupling_2 POI_ligand POI Ligand (Warhead) with Carboxylic Acid POI_ligand->Coupling_2 Final_PROTAC Final PROTAC Molecule Coupling_2->Final_PROTAC Purification Purification (Preparative HPLC) Final_PROTAC->Purification Characterization Characterization (LC-MS, NMR, HRMS) Purification->Characterization

Caption: A generalized workflow for the synthesis of a PROTAC using a Boc-protected bis-piperidine linker.

Detailed Experimental Protocols

The following protocols provide a step-by-step guide for the synthesis of a hypothetical PROTAC targeting a protein of interest (POI) and utilizing the von Hippel-Lindau (VHL) E3 ligase.

Protocol 1: Coupling of the E3 Ligase Ligand to the Bis-Piperidine Linker

This protocol describes the initial amide bond formation between a VHL ligand and this compound.

Materials:

  • VHL E3 Ligase Ligand with a carboxylic acid handle (1.0 eq)

  • This compound (1.1 eq)

  • 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the VHL ligand (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

  • Add a solution of this compound (1.1 eq) in anhydrous DMF to the activated VHL ligand solution.

  • Stir the reaction mixture at room temperature for 4-6 hours, or until completion as monitored by LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the Boc-protected VHL-linker intermediate.

Protocol 2: Boc Deprotection of the VHL-Linker Intermediate

This protocol details the removal of the Boc protecting group to expose the secondary amine for subsequent coupling.

Materials:

  • Boc-protected VHL-linker intermediate (1.0 eq)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the Boc-protected VHL-linker intermediate in DCM.

  • Add TFA to the solution to a final concentration of 20-50% (v/v).

  • Stir the mixture at room temperature for 1-2 hours, monitoring the reaction progress by LC-MS.

  • Once the deprotection is complete, concentrate the solution under reduced pressure to remove the DCM and excess TFA.

  • The resulting crude deprotected VHL-linker amine (as a TFA salt) can often be used in the next step without further purification.

Protocol 3: Final Coupling with the POI Ligand

This final step involves the formation of the second amide bond to link the POI ligand (warhead) to the deprotected VHL-linker intermediate.

Materials:

  • Deprotected VHL-linker amine (from Protocol 2) (1.0 eq)

  • POI ligand with a carboxylic acid handle (1.0 eq)

  • HATU (1.2 eq)

  • DIPEA (4.0 eq, to neutralize the TFA salt and for coupling)

  • Anhydrous DMF

  • Preparative High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • In a separate flask, dissolve the POI ligand (1.0 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (2.0 eq) and stir at room temperature for 15 minutes to activate the carboxylic acid.

  • Dissolve the crude deprotected VHL-linker amine in anhydrous DMF and add DIPEA (2.0 eq) to neutralize the TFA salt.

  • Add the neutralized VHL-linker amine solution to the activated POI ligand solution.

  • Stir the reaction mixture at room temperature overnight, or until completion as monitored by LC-MS.

  • Upon completion, filter the reaction mixture and purify the final PROTAC product by preparative HPLC.

  • Lyophilize the pure fractions to obtain the final PROTAC as a solid.

Characterization of the Final PROTAC

Thorough characterization is essential to confirm the identity, purity, and stability of the synthesized PROTAC.

Analytical Techniques:

TechniquePurposeExpected Outcome
LC-MS To confirm the molecular weight and assess the purity of the final PROTAC.A single major peak in the chromatogram with the expected mass-to-charge ratio (m/z) corresponding to the [M+H]⁺ ion of the PROTAC.
¹H and ¹³C NMR To confirm the chemical structure of the PROTAC.The spectra should show all expected proton and carbon signals with appropriate chemical shifts, multiplicities, and integrations consistent with the PROTAC structure.
HRMS To determine the exact mass of the PROTAC, confirming its elemental composition.The measured mass should be within a few ppm of the calculated theoretical mass.
HPLC To determine the purity of the final PROTAC product.A single peak in the chromatogram, indicating a purity of >95%.

Representative Data:

For a PROTAC synthesized using a bis-piperidine linker, the ¹H NMR spectrum would be complex but would feature characteristic signals for the piperidine rings, typically in the aliphatic region (1.0-3.5 ppm). The aromatic protons from the POI and E3 ligase ligands would appear in the downfield region (6.0-9.0 ppm). The presence of amide protons (as broad singlets) would also be indicative of successful coupling reactions.

Conclusion: A Versatile Building Block for Advanced PROTACs

This compound is a valuable and versatile building block for the synthesis of PROTACs with enhanced properties. The rigid bis-piperidine scaffold it provides can lead to improved metabolic stability and a more favorable conformation for ternary complex formation, ultimately resulting in more potent and effective protein degraders. The synthetic protocols outlined in this guide offer a robust framework for the incorporation of this linker into novel PROTAC designs. As the field of targeted protein degradation continues to evolve, the rational design of linkers using such advanced building blocks will be instrumental in developing the next generation of therapeutics.

References

  • Discovery of ARV-110, a first in class androgen receptor degrading PROTAC for the treatment of men with metastatic castration resistant prostate cancer. ResearchGate. Available at: [Link]

  • E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. PMC - PubMed Central. Available at: [Link]

  • Synthesis of Two Versions of Carbon-14-Labeled ARV-110: An Androgen Receptor PROTAC Degrader for Prostate Cancer. PubMed. Available at: [Link]

  • Novel approaches for the rational design of PROTAC linkers. Open Exploration Publishing. Available at: [Link]

  • Characteristic roadmap of linker governs the rational design of PROTACs. ScienceDirect. Available at: [Link]

  • PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Publishing. Available at: [Link]

  • Current strategies for the design of PROTAC linkers: a critical review. PMC - NIH. Available at: [Link]

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Synthesis of novel chemical libraries using Tert-butyl 4-(piperidin-4-ylmethyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis of Novel Chemical Libraries Using Tert-butyl 4-(piperidin-4-ylmethyl)piperidine-1-carboxylate

Authored by: A Senior Application Scientist

Abstract

The piperidine scaffold is a cornerstone of modern medicinal chemistry, appearing in a vast number of FDA-approved pharmaceuticals and clinical candidates.[1] Its prevalence is due to its favorable physicochemical properties and its ability to serve as a versatile scaffold for presenting pharmacophoric elements in three-dimensional space. This guide provides an in-depth exploration of This compound , a bifunctional building block uniquely suited for diversity-oriented synthesis. The strategic placement of a reactive secondary amine and a stable Boc-protected secondary amine allows for a sequential and highly controlled functionalization strategy. We present detailed protocols for N-functionalization, Boc-deprotection, and subsequent diversification, enabling researchers to efficiently generate novel chemical libraries for drug discovery programs.

The Strategic Advantage of the Disubstituted Piperidine Scaffold

The utility of this compound lies in its inherent chemical orthogonality. The molecule possesses two nitrogen atoms with distinct reactivity profiles:

  • Piperidine Nitrogen (Position 1): A standard secondary amine, readily available for nucleophilic attack and functionalization through common synthetic transformations.

  • Boc-Protected Piperidine Nitrogen (Position 1'): The tert-butoxycarbonyl (Boc) group renders this nitrogen non-nucleophilic under standard conditions, effectively "masking" it.[2] This group is stable but can be cleanly removed under specific acidic conditions to reveal a second reactive site.

This differential protection is the key to building molecular complexity in a stepwise manner. One can first elaborate a library of analogs at the first nitrogen, then unmask the second nitrogen to introduce a second point of diversity, leading to a large, focused library from a single, versatile starting material.

Logical Workflow for Library Synthesis

The overall strategy involves a three-stage process to maximize molecular diversity. This workflow allows for the systematic exploration of the chemical space around the core scaffold.

Library_Synthesis_Workflow Start Tert-butyl 4-(piperidin-4-ylmethyl) piperidine-1-carboxylate Step1 Stage 1: Functionalize Free Secondary Amine (Reductive Amination, Amidation, etc.) Start->Step1 Intermediate_Library Intermediate Library A (Diversity at R1) Step1->Intermediate_Library Step2 Stage 2: Boc Deprotection (TFA or HCl) Intermediate_Library->Step2 Deprotected_Library Deprotected Library A (Free Secondary Amine) Step2->Deprotected_Library Step3 Stage 3: Functionalize Newly Exposed Amine (Reductive Amination, Amidation, etc.) Deprotected_Library->Step3 Final_Library Final Product Library (Diversity at R1 and R2) Step3->Final_Library

Caption: Diversity-oriented synthesis workflow using the bifunctional piperidine scaffold.

Stage 1: Functionalization of the Reactive Secondary Amine

The exposed secondary amine of the piperidine ring is the initial point for introducing molecular diversity. Reductive amination and amide coupling are two of the most robust and versatile methods for this purpose.

Protocol: Reductive Amination

Reductive amination is a powerful method for forming C-N bonds by reacting an amine with a carbonyl compound (aldehyde or ketone) in the presence of a reducing agent.[3][4]

Expertise & Experience: The choice of sodium triacetoxyborohydride (STAB) as the reducing agent is deliberate. It is milder and more selective for the iminium ion intermediate compared to other hydrides like sodium cyanoborohydride or sodium borohydride.[5] This reduces the risk of over-reduction or reduction of the carbonyl starting material, leading to cleaner reactions and simpler purification. The reaction is typically performed as a one-pot procedure.[3]

Experimental Protocol:

  • To a solution of this compound (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or dichloroethane (DCE) (0.1 M), add the desired aldehyde or ketone (1.1 eq).

  • Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the iminium ion intermediate.

  • Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture. The addition may be mildly exothermic.

  • Continue stirring at room temperature for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3]

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Stir vigorously for 15-30 minutes, then transfer the mixture to a separatory funnel.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).[5]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[2]

  • Purify the crude product by flash column chromatography on silica gel to yield the desired N-functionalized product.

Protocol: Amide Coupling

Amide bond formation is one of the most frequently used reactions in medicinal chemistry.[6] Using a diverse set of carboxylic acids allows for the introduction of a wide range of functionalities.

Expertise & Experience: The use of EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with HOBt (Hydroxybenzotriazole) is a classic and effective method for activating the carboxylic acid.[6][7] HOBt reacts with the activated acid to form an active ester, which suppresses side reactions and minimizes racemization if the carboxylic acid has a chiral center. A tertiary amine base like DIPEA (N,N-Diisopropylethylamine) is used to neutralize the HCl salt of EDC and to scavenge the acid formed during the reaction.[7]

Experimental Protocol:

  • In a dry round-bottom flask, dissolve the desired carboxylic acid (1.1 eq), EDC·HCl (1.2 eq), and HOBt (1.2 eq) in an anhydrous solvent like dimethylformamide (DMF) or DCM.

  • Add DIPEA (2.0 eq) to the mixture and stir for 5 minutes at room temperature.

  • Add a solution of this compound (1.0 eq) in the same solvent.

  • Stir the reaction at room temperature for 12-24 hours, monitoring progress by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography to obtain the desired amide.

Reaction TypeKey ReagentsSolventTemp.Typical TimeTypical Yields
Reductive Amination Aldehyde/Ketone, STABDCM / DCERT4-24 h70-95%
Amide Coupling Carboxylic Acid, EDC, HOBt, DIPEADMF / DCMRT12-24 h65-90%

Stage 2: Unmasking the Second Reactive Site via Boc-Deprotection

With the first diversification complete, the Boc group is removed to reveal the second piperidine nitrogen for further functionalization.

Expertise & Experience: The tert-butoxycarbonyl (Boc) group is readily cleaved under acidic conditions.[8] Trifluoroacetic acid (TFA) in DCM is highly effective and the volatile nature of both the reagent and solvent simplifies workup.[2] Alternatively, a solution of HCl in dioxane can be used, which often results in the precipitation of the hydrochloride salt of the deprotected amine, facilitating easy isolation by filtration.[2] The choice depends on the acid sensitivity of the R1 group introduced in Stage 1.

Boc_Deprotection Start Boc-Protected Intermediate Reagents Add Acid: - 20-50% TFA in DCM OR - 4M HCl in Dioxane Start->Reagents Reaction Stir at 0°C to RT (1-4 hours) Reagents->Reaction Workup 1. Evaporate Solvent/Acid 2. Neutralize with Base (e.g., NaHCO₃) 3. Aqueous Workup/Extraction Reaction->Workup Product Deprotected Amine (Ready for Stage 3) Workup->Product

Caption: General workflow for the N-Boc deprotection protocol.

Experimental Protocol (TFA Method):

  • Dissolve the Boc-protected piperidine derivative (1.0 eq) in DCM (to a concentration of approx. 0.1-0.2 M) in a round-bottom flask.[2]

  • Cool the solution to 0°C using an ice bath.[2]

  • Slowly add trifluoroacetic acid (TFA) (5-10 eq, often as a 20-50% solution in DCM) to the stirred solution.[2]

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours, monitoring by LC-MS.[2]

  • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.[2]

  • Re-dissolve the residue in DCM and wash with a saturated aqueous NaHCO₃ solution until the aqueous layer is basic.[2]

  • Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[2]

  • Concentrate under reduced pressure to yield the deprotected piperidine derivative, which can often be used in the next step without further purification.[2]

Stage 3: Diversification of the Newly Exposed Amine

The product from Stage 2 is now a library of compounds, each with a free secondary amine, ready for a second round of diversification. The protocols described in Stage 1 (Reductive Amination, Amide Coupling) can be applied again here, using a new set of aldehydes, ketones, or carboxylic acids to install the R2 group. This combinatorial approach rapidly expands the library size and complexity.

Safety and Handling

  • This compound: May cause skin, eye, and respiratory irritation. Harmful if swallowed.

  • General Precautions: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[9] Avoid inhalation of dust, fumes, and vapors. Wash hands thoroughly after handling.[9]

  • Reagent Handling:

    • TFA and HCl: Highly corrosive. Handle with extreme care.

    • STAB: Moisture-sensitive. Handle under an inert atmosphere if possible. Reacts with water to release hydrogen gas. Quench reactions carefully.

    • EDC/HOBt: Handle with care as they are potential sensitizers.

References

  • BenchChem. (2025).
  • BenchChem. (2025). Application Notes and Protocols for the Functionalization of 1-Piperidinepentanoic Acid in Drug Discovery.
  • BenchChem. (2025). Application Notes and Protocols for Reductive Amination Reactions with Piperazin-2-ylmethanol Dihydrochloride.
  • BenchChem. (2025).
  • Clemente, F. et al. (n.d.). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars.
  • MedChemExpress. (2025). tert-Butyl 4-(piperidin-4-yl)
  • ResearchGate. (n.d.). Reductive amination and amide synthesis. Reagents and conditions.
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  • Fisher Scientific. (n.d.). Amine Protection / Deprotection.
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The Strategic Application of Tert-butyl 4-(piperidin-4-ylmethyl)piperidine-1-carboxylate in Bifunctional Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern drug discovery, particularly in the realm of targeted protein degradation, the chemical linker connecting a warhead to an ancillary ligand is a critical determinant of therapeutic efficacy. This guide provides an in-depth technical overview of tert-butyl 4-(piperidin-4-ylmethyl)piperidine-1-carboxylate, a bifunctional linker gaining prominence for its favorable physicochemical properties. We will explore the scientific rationale for its use, detailing its synthesis, incorporation into Proteolysis Targeting Chimeras (PROTACs), and the downstream assays required to validate the final conjugate's biological activity. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage advanced linker strategies to overcome challenges in potency, selectivity, and pharmacokinetics.

Introduction: The Linker as a linchpin in PROTAC Design

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that commandeer the cell's ubiquitin-proteasome system to induce the degradation of a specific protein of interest (POI).[1] A PROTAC is comprised of three key components: a ligand that binds the POI (the "warhead"), a ligand for an E3 ubiquitin ligase, and a chemical linker that tethers the two.[1] While initial focus in the field was on the binding moieties, it has become unequivocally clear that the linker is not a passive spacer but an active contributor to the PROTAC's overall performance. The linker's length, rigidity, and chemical composition profoundly influence the formation and stability of the crucial ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for efficient ubiquitination and subsequent degradation of the POI.

Saturated heterocyclic scaffolds, such as piperidine and piperazine, are increasingly incorporated into linkers to impart conformational rigidity.[2] This rigidity can pre-organize the PROTAC into a productive conformation, enhancing the stability of the ternary complex and, consequently, the potency of the degrader.[2] The subject of this guide, this compound, is an exemplary bifunctional building block that provides such a rigid core. Its structure features two key reactive handles: a secondary amine on one piperidine ring and a Boc-protected secondary amine on the other, allowing for sequential, controlled conjugation to the warhead and E3 ligase ligand.

A prime example of the successful application of a rigid piperidine-piperazine containing linker is in the clinical candidate Bavdegalutamide (ARV-110), an androgen receptor (AR) degrader.[3] The development of ARV-110 highlighted that a short, rigid linker was crucial for its potent and orally active profile.[3] This underscores the strategic advantage of employing linkers like the one discussed herein.

Physicochemical Properties and Design Rationale

The selection of this compound as a linker is underpinned by several key advantages that address common challenges in PROTAC development.

PropertyAdvantage in Drug DiscoveryScientific Rationale
Structural Rigidity Enhanced Potency & SelectivityThe piperidine rings restrict conformational flexibility, reducing the entropic penalty of forming the ternary complex. This can lead to more stable and productive POI-PROTAC-E3 ligase interactions.[2]
Improved Metabolic Stability Increased In Vivo Half-lifeSaturated heterocyclic systems are generally less susceptible to metabolic degradation (e.g., N-dealkylation) compared to flexible alkyl chains, potentially improving the pharmacokinetic profile of the final PROTAC.[2]
Orthogonal Reactive Sites Controlled, Sequential SynthesisThe presence of a free secondary amine and a Boc-protected secondary amine allows for directed, stepwise conjugation, preventing the formation of undesired side products and simplifying purification.
Modulation of Solubility Favorable ADME PropertiesThe nitrogen atoms in the piperidine rings can be protonated at physiological pH, which can enhance the aqueous solubility of the often large and lipophilic PROTAC molecule.[4]

Synthesis and Functionalization Protocols

The successful application of this linker begins with its synthesis and subsequent incorporation into the final PROTAC molecule. The following protocols are provided as a robust guide for medicinal chemists.

Protocol 1: Synthesis of this compound via Reductive Amination

This protocol describes a plausible and efficient synthesis of the title linker from commercially available starting materials. The key transformation is a reductive amination reaction.

Reaction Principle: Reductive amination is a two-step process that forms a new amine by the reaction of a carbonyl group (an aldehyde in this case) with an amine, followed by reduction of the intermediate imine. Sodium triacetoxyborohydride is a mild and selective reducing agent well-suited for this transformation.[5]

cluster_0 Synthesis of the Linker Start N-Boc-piperidine-4-carboxaldehyde + Piperidine Step1 Reductive Amination (Sodium Triacetoxyborohydride) Start->Step1 Product tert-butyl 4-(piperidin-4-ylmethyl) piperidine-1-carboxylate Step1->Product

Caption: Synthesis of the bifunctional linker.

Materials:

  • tert-Butyl 4-formylpiperidine-1-carboxylate

  • Piperidine

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • Reaction Setup: To a solution of tert-butyl 4-formylpiperidine-1-carboxylate (1.0 eq) in anhydrous DCM, add piperidine (1.1 eq).

  • Imine Formation: Add a catalytic amount of glacial acetic acid (0.1 eq) and stir the mixture at room temperature for 1 hour to facilitate the formation of the iminium intermediate.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Stir at room temperature until the starting material is consumed, as monitored by TLC or LC-MS (typically 4-12 hours).

  • Workup: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Protocol 2: Amide Coupling of the Linker to an E3 Ligase Ligand

This protocol details the coupling of the linker's free secondary amine to a carboxylic acid-functionalized E3 ligase ligand (e.g., a derivative of pomalidomide or lenalidomide) using HATU, a highly efficient coupling reagent.[6]

Reaction Principle: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is an aminium-based coupling reagent that activates carboxylic acids to form highly reactive OAt-esters, which readily react with amines to form stable amide bonds with minimal racemization.[7]

Materials:

  • This compound (from Protocol 1)

  • Carboxylic acid-functionalized E3 ligase ligand (e.g., Pomalidomide-COOH) (1.0 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Activation: To a solution of the E3 ligase ligand-COOH (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (3.0 eq). Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

  • Coupling: Add a solution of the linker (1.2 eq) in anhydrous DMF to the activated E3 ligase ligand mixture.

  • Reaction: Stir the reaction at room temperature until completion (monitor by LC-MS, typically 2-6 hours).

  • Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or preparative HPLC to yield the Boc-protected conjugate.

Protocol 3: Boc-Deprotection and Final Conjugation

The final step involves removing the Boc protecting group to reveal the second reactive amine, which is then coupled to the warhead.

Reaction Principle: The tert-butyloxycarbonyl (Boc) group is a common amine protecting group that is stable under a wide range of conditions but is readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA).[8] The mechanism involves protonation of the carbamate followed by the loss of the stable tert-butyl cation and subsequent decarboxylation to yield the free amine as a TFA salt.[8]

Materials:

  • Boc-protected conjugate (from Protocol 2)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Carboxylic acid-functionalized warhead (e.g., an AR ligand)

  • HATU and DIPEA for the second coupling

Procedure:

  • Boc-Deprotection: Dissolve the Boc-protected conjugate in a 1:1 mixture of DCM and TFA. Stir at room temperature for 1-2 hours.

  • Solvent Removal: Remove the solvent and excess TFA in vacuo. Co-evaporate with DCM several times to ensure complete removal of residual acid. The product is the deprotected amine as a TFA salt, which can often be used directly in the next step.

  • Final Coupling: In a separate flask, activate the warhead-COOH (1.0 eq) with HATU (1.1 eq) and DIPEA (3.0 eq) in anhydrous DMF for 15 minutes.

  • Final Conjugation: Add the deprotected amine-TFA salt (1.2 eq) to the activated warhead solution, along with an additional equivalent of DIPEA to neutralize the TFA salt.

  • Reaction & Purification: Stir at room temperature until completion. Purify the final PROTAC product using preparative HPLC.

Application Case Study: Androgen Receptor Degraders

The utility of rigid piperidine/piperazine-based linkers is exemplified by the development of potent Androgen Receptor (AR) degraders for the treatment of prostate cancer. The clinical candidate Bavdegalutamide (ARV-110) incorporates a rigid piperidine-piperazine linker, demonstrating the clinical relevance of this linker class.[3]

Quantitative Performance Data of AR-Targeting PROTACs with Rigid Linkers

CompoundTargetLinker TypeCell LineDC₅₀ (nM)Dₘₐₓ (%)Reference
Bavdegalutamide (ARV-110) Androgen ReceptorPiperidine-PiperazineVCaP~1>90[9]
ARD-69 Androgen ReceptorPyridine/di-piperidineLNCaP0.86>95[10]
ARD-69 Androgen ReceptorPyridine/di-piperidineVCaP0.76>95[10]

DC₅₀: Concentration for 50% maximal degradation; Dₘₐₓ: Maximum percentage of degradation.

The sub-nanomolar DC₅₀ values and near-complete degradation of the androgen receptor highlight the exceptional potency achieved with these rigid linkers. They facilitate the formation of a highly stable ternary complex, leading to robust and efficient AR degradation.[9][10]

Experimental Evaluation of the Final PROTAC

Once the final PROTAC is synthesized and purified, a series of in vitro assays are required to confirm its biological activity.

cluster_workflow PROTAC Evaluation Workflow Synthesis PROTAC Synthesis & Purification (HPLC) Assay1 Western Blot for Protein Degradation Synthesis->Assay1 Assay2 Cell Viability Assay (e.g., CellTiter-Glo) Synthesis->Assay2 Assay3 Ternary Complex Formation Assay (e.g., SPR, NanoBRET) Synthesis->Assay3 Data Determine DC₅₀, Dₘₐₓ, IC₅₀ Assay1->Data Assay2->Data Assay3->Data

Caption: A typical experimental workflow for evaluating PROTACs.
Protocol 4: Western Blot for Protein Degradation

This is the most fundamental assay to quantify the degradation of the target protein.[11]

Procedure:

  • Cell Culture: Seed cells (e.g., VCaP for AR) in 6-well plates and allow them to adhere overnight.

  • Treatment: Treat the cells with serial dilutions of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).

  • Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with a primary antibody against the POI (e.g., anti-AR) and a loading control (e.g., anti-GAPDH). Subsequently, probe with the appropriate HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the POI signal to the loading control and then to the vehicle control to determine the percentage of remaining protein. Plot the percentage of remaining protein against the PROTAC concentration to determine the DC₅₀ and Dₘₐₓ values.

Protocol 5: Cell Viability Assay

This assay determines the effect of protein degradation on cell proliferation and viability.[12]

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate.

  • Treatment: Treat the cells with serial dilutions of the PROTAC for a desired time period (e.g., 72 hours).

  • Assay: Add a reagent such as CellTiter-Glo® Luminescent Cell Viability Assay reagent to each well. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of metabolically active cells.

  • Measurement: Measure the luminescence using a plate reader.

  • Analysis: Normalize the data to the vehicle-treated control and plot cell viability against PROTAC concentration to determine the IC₅₀ value.

Conclusion and Future Outlook

This compound represents a strategically important class of bifunctional linkers that confer rigidity and favorable physicochemical properties to PROTACs. The incorporation of such scaffolds has proven to be a successful strategy, as evidenced by potent degraders like ARV-110. The protocols detailed in this guide provide a comprehensive framework for the synthesis, functionalization, and evaluation of PROTACs utilizing this advanced linker. As the field of targeted protein degradation continues to evolve, the rational design of linkers, moving beyond simple alkyl chains to more sophisticated and rigid structures, will be paramount in developing the next generation of highly potent and selective therapeutics. The principles and methodologies described herein offer a solid foundation for researchers to harness the power of this versatile linker in their drug discovery programs.

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  • Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. (2021). Molecules, 26(16), 4988.
  • Kumar, A., et al. (2021). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry - Section B, 60B(1), 143-149.
  • Coupling Reagents. (n.d.). Aapptec Peptides.
  • E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. (2021). Frontiers in Chemistry, 9, 653526.
  • amide coupling help. (2020). Reddit.
  • Peptide Coupling Reagents Guide. (n.d.). Sigma-Aldrich.

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Application Note: Protocol for Boc Deprotection of Tert-butyl 4-(piperidin-4-ylmethyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction

The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in the construction of complex molecules like pharmaceuticals and peptidomimetics. Its widespread use stems from its ability to mask the reactivity of primary and secondary amines under a variety of reaction conditions, while being readily cleavable under acidic conditions. This application note provides a detailed protocol for the deprotection of tert-butyl 4-(piperidin-4-ylmethyl)piperidine-1-carboxylate, a bifunctional building block containing two piperidine rings. The resulting product, 4-(piperidin-4-ylmethyl)piperidine, is a valuable scaffold in medicinal chemistry.

This guide will explore two common and effective methods for Boc deprotection: using trifluoroacetic acid (TFA) in dichloromethane (DCM) and hydrogen chloride (HCl) in 1,4-dioxane. We will delve into the mechanistic underpinnings of these reactions, provide step-by-step experimental procedures, and offer guidance on the purification and characterization of the final product.

Reaction Mechanism: Acid-Catalyzed Boc Deprotection

The removal of the Boc protecting group is an acid-catalyzed elimination reaction. The generally accepted mechanism proceeds through the following key steps:

  • Protonation: The carbonyl oxygen of the Boc group is protonated by a strong acid (e.g., TFA or HCl). This initial step activates the protecting group, making it susceptible to cleavage.

  • Formation of a Tert-butyl Cation: The protonated carbamate is unstable and fragments, leading to the formation of a stable tertiary carbocation, the tert-butyl cation, and a carbamic acid intermediate.

  • Decarboxylation: The carbamic acid intermediate is highly unstable and rapidly decomposes to release the free amine and carbon dioxide gas.

  • Protonation of the Amine: In the acidic reaction medium, the newly liberated amine is protonated to form its corresponding ammonium salt (e.g., trifluoroacetate or hydrochloride salt).

Boc_Deprotection_Mechanism

Caption: General mechanism of acid-catalyzed Boc deprotection.

Materials and Methods

Materials
  • This compound

  • Trifluoroacetic acid (TFA), reagent grade

  • Dichloromethane (DCM), anhydrous

  • 4 M Hydrogen chloride in 1,4-dioxane

  • Diethyl ether, anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Methanol (MeOH)

  • Ethanol (EtOH)

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Ice bath

  • Rotary evaporator

  • Standard laboratory glassware

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • NMR tubes

  • Mass spectrometer

Safety Precautions
  • Both TFA and concentrated HCl are highly corrosive and should be handled in a fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Dichloromethane is a volatile and potentially carcinogenic solvent; handle it in a well-ventilated area.

  • 1,4-Dioxane is a flammable liquid and a suspected carcinogen.

Experimental Protocols

Two common protocols for the Boc deprotection of this compound are presented below. The choice of method may depend on the scale of the reaction and the desired salt form of the final product.

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This method is rapid and efficient for complete Boc removal.

1. Reaction Setup:

  • Dissolve this compound (1 equivalent) in anhydrous dichloromethane (DCM) (approximately 10-20 mL per gram of substrate) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

2. Deprotection Reaction:

  • Slowly add trifluoroacetic acid (TFA) (10-20 equivalents) to the stirred solution. The addition should be done dropwise to control any potential exotherm.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction for 1-4 hours. Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) by observing the disappearance of the starting material.

3. Work-up and Isolation:

  • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.

  • The resulting residue is the trifluoroacetate salt of 4-(piperidin-4-ylmethyl)piperidine. For many applications, this salt can be used directly in the next step.

  • To obtain the free base, dissolve the residue in a minimal amount of water and basify to a pH > 10 with a suitable base (e.g., 1 M NaOH or saturated NaHCO₃ solution), ensuring the solution remains cool.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the free diamine as an oil or solid.

TFA_Deprotection_Workflow

Caption: Workflow for TFA-mediated Boc deprotection.

Protocol 2: Deprotection using 4 M HCl in 1,4-Dioxane

This method directly yields the dihydrochloride salt of the product, which is often a stable, crystalline solid that is easier to handle and purify.

1. Reaction Setup:

  • Dissolve this compound (1 equivalent) in a minimal amount of a suitable solvent such as methanol or dichloromethane in a round-bottom flask.

  • Add 4 M HCl in 1,4-dioxane (5-10 equivalents) to the solution at room temperature with stirring.

2. Deprotection and Precipitation:

  • Stir the reaction mixture at room temperature for 2-6 hours. In many cases, the dihydrochloride salt of the product will precipitate out of the solution during the reaction.

  • Monitor the reaction for completion by TLC or LC-MS.

3. Isolation and Purification:

  • If a precipitate has formed, collect the solid by filtration. Wash the solid with a small amount of cold diethyl ether or the reaction solvent to remove any soluble impurities.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • The crude dihydrochloride salt can be further purified by recrystallization. A common solvent system for recrystallization is a mixture of ethanol and diethyl ether. Dissolve the crude salt in a minimal amount of hot ethanol and then slowly add diethyl ether until the solution becomes cloudy. Allow the solution to cool to room temperature and then in an ice bath to induce crystallization.

  • Collect the purified crystals by filtration, wash with cold diethyl ether, and dry under vacuum.

HCl_Deprotection_Workflow

Caption: Workflow for HCl/Dioxane-mediated Boc deprotection.

Characterization of Starting Material and Product

Compound1H NMR Chemical Shift Ranges (ppm)13C NMR Chemical Shift Ranges (ppm)
This compound 4.0-4.2 (br d, 2H, -CH₂-N(Boc)-), 2.6-2.8 (br t, 2H, -CH₂-N(Boc)-), 1.6-1.8 (m, piperidine protons), 1.45 (s, 9H, -C(CH₃)₃), 1.0-1.3 (m, piperidine protons)~154-155 (-C=O of Boc), ~79-80 (-C(CH₃)₃), ~50-60 (piperidine carbons), ~30-40 (piperidine carbons), 28.5 (-C(CH₃)₃)
4-(piperidin-4-ylmethyl)piperidine Dihydrochloride 8.5-9.5 (br s, NH₂⁺), 3.0-3.5 (m, piperidine protons adjacent to N), 2.5-3.0 (m, piperidine protons), 1.5-2.0 (m, piperidine protons)~40-55 (piperidine carbons), ~25-35 (piperidine carbons)

Note: The chemical shifts for the dihydrochloride salt will be significantly downfield compared to the free base due to the protonation of the nitrogen atoms. It is highly recommended to acquire NMR and mass spectrometry data for the specific batches of starting material and product to confirm their identity and purity.

Troubleshooting

ProblemPossible CauseSuggested Solution
Incomplete Reaction Insufficient acid, short reaction time, or low temperature.Increase the equivalents of acid, prolong the reaction time, or gently warm the reaction mixture (monitor for side products).
Formation of Side Products Alkylation of the product by the tert-butyl cation.Add a scavenger such as anisole or thioanisole to the reaction mixture to trap the tert-butyl cation.
Difficulty in Isolating the Free Base The diamine product may be water-soluble.After basification, saturate the aqueous layer with NaCl before extraction to decrease the solubility of the product. Use a continuous liquid-liquid extractor for highly water-soluble products.
Product is an Oil and Difficult to Handle The free base may be low-melting or an oil at room temperature.Convert the free base to its dihydrochloride salt by treating a solution of the base in a suitable solvent (e.g., methanol or ether) with HCl (gas or a solution in dioxane/ether). The salt is often a crystalline solid that is easier to handle and purify.[1]

Conclusion

The Boc deprotection of this compound is a straightforward transformation that can be achieved efficiently using standard laboratory procedures. The choice between TFA and HCl in dioxane will depend on the desired final product form and the scale of the synthesis. Careful execution of the reaction and appropriate work-up and purification are key to obtaining a high yield of the desired 4-(piperidin-4-ylmethyl)piperidine, a versatile building block for further synthetic endeavors.

References

  • BenchChem. (2025). Synthesis of N-Methyl-1-(piperidin-4-yl)methanamine: A Technical Guide. BenchChem Technical Support.
  • Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 M). Journal of Peptide Research, 58(4), 338-341.
  • Greene, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons.
  • BenchChem. (2025). Application Notes and Protocols: Boc Deprotection of Boc-D-4-aminomethylphe(Boc). BenchChem Technical Support.
  • Devarasetty, S., et al. (2014). An Improved Scalable Process for Synthesis of Piperidin-4-yl-carbamates. Asian Journal of Chemistry, 26(3), 775-778.
  • Aouf, C., et al. (2011). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Journal of the Serbian Chemical Society, 76(10), 1365-1373.
  • Hu, X., et al. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. IOP Conference Series: Earth and Environmental Science, 252, 022085.
  • Jackson, R. F. W. (2007). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online.
  • Li, J., et al. (2016). Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. Proceedings of the 2016 International Conference on Materials, Mechanical and Control Technology (ICMMCT 2016).
  • PubChem. (n.d.). tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate. National Center for Biotechnology Information.
  • Google Patents. (2005). CN1583742A - Method for preparing 4-piperidyl piperidine.
  • Royal Society of Chemistry. (2010). Supplementary Information for....
  • SpectraBase. (n.d.). 1-(1-Methylpiperidin-4-yl)piperidine-4-carboxylic acid. Wiley-VCH.
  • ChemicalBook. (n.d.). 4-Methylpiperidine(626-58-4) 13C NMR spectrum.
  • ChemicalBook. (n.d.). 4-Methylpiperidine(626-58-4) 1H NMR spectrum.
  • Common Organic Chemistry. (n.d.). Boc Deprotection - TFA.
  • Reddit. (2017). Boc deprotection using 4M HCl in dioxane also cleaved amide. r/chemistry.
  • ChemicalBook. (n.d.). Piperidine(110-89-4) 1H NMR spectrum.
  • ChemicalBook. (n.d.). Ethyl 4-piperidinecarboxylate(1126-09-6) 13C NMR spectrum.
  • Tokyo Chemical Industry Co., Ltd. (n.d.). tert-Butyl 4-(Piperidin-4-ylmethyl)piperazine-1-carboxylate.

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The Strategic Application of Tert-butyl 4-(piperidin-4-ylmethyl)piperidine-1-carboxylate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate tapestry of medicinal chemistry, the selection of appropriate building blocks is paramount to the successful development of novel therapeutics. Among the vast arsenal of molecular scaffolds, saturated heterocycles, and in particular the piperidine motif, have proven to be of exceptional value.[1] This guide delves into the specific application of a versatile, yet underexplored building block: Tert-butyl 4-(piperidin-4-ylmethyl)piperidine-1-carboxylate . This bifunctional scaffold, featuring two interconnected piperidine rings with orthogonal protection, offers a unique conformational rigidity and a precise vector for chemical elaboration, making it a highly attractive component in the design of sophisticated drug candidates.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It will elucidate the synthetic rationale, provide detailed experimental protocols, and explore the application of this key intermediate in the context of contemporary medicinal chemistry, with a particular focus on its role in the development of modulators for challenging drug targets such as G-protein coupled receptors (GPCRs).

The Architectural Advantage of the Bis-Piperidine Scaffold

The bis-piperidine core of this compound offers several key advantages in drug design:

  • Defined Three-Dimensionality: Unlike flexible aliphatic linkers, the interconnected piperidine rings introduce a degree of conformational constraint. This pre-organization can lead to a more favorable entropic profile upon binding to a biological target, potentially increasing potency.

  • Improved Physicochemical Properties: The piperidine moiety is a well-established component of many marketed drugs, often contributing to desirable pharmacokinetic properties such as aqueous solubility and metabolic stability. The bis-piperidine scaffold can further enhance these characteristics.

  • Vectors for Chemical Diversification: The presence of a Boc-protected secondary amine on one piperidine ring and an unprotected secondary amine on the other allows for selective and sequential functionalization. This enables the construction of diverse chemical libraries for structure-activity relationship (SAR) studies.

Synthesis of this compound: A Proposed Protocol

Proposed Synthetic Scheme

Synthetic_Scheme Start tert-Butyl 4-formylpiperidine-1-carboxylate Intermediate Iminium Ion (in situ) Start->Intermediate + Piperidine Piperidine Piperidine Product Tert-butyl 4-(piperidin-4-ylmethyl) piperidine-1-carboxylate Intermediate->Product Reduction ReducingAgent Sodium Triacetoxyborohydride (NaBH(OAc)₃) ReducingAgent->Intermediate

Caption: Proposed synthesis of the title compound via reductive amination.

Detailed Experimental Protocol

Materials:

  • tert-Butyl 4-formylpiperidine-1-carboxylate

  • Piperidine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • Reaction Setup: To a stirred solution of tert-butyl 4-formylpiperidine-1-carboxylate (1.0 equivalent) in anhydrous dichloromethane (DCM) at room temperature, add piperidine (1.1 equivalents).

  • Iminium Ion Formation: Stir the mixture at room temperature for 30 minutes to facilitate the formation of the iminium ion intermediate.

  • Reduction: Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise over 15 minutes. The reaction is mildly exothermic.

  • Reaction Monitoring: Continue stirring the reaction mixture at room temperature for 12-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Extraction: Separate the organic layer and extract the aqueous layer with DCM (3 x volume of the aqueous layer).

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Quantitative Data (Expected):

ParameterExpected Value
Yield 75-85%
Purity (by HPLC) >95%
¹H NMR Consistent with the proposed structure
Mass Spectrometry [M+H]⁺ corresponding to the molecular weight

Application in Medicinal Chemistry: A Focus on GPCR Modulators

The unique structural features of this compound make it an ideal starting point for the synthesis of modulators of G-protein coupled receptors (GPCRs). GPCRs are a large family of transmembrane receptors that are the targets of a significant portion of modern pharmaceuticals.[4] The bis-piperidine scaffold can be envisioned as a core that positions pharmacophoric elements in a defined spatial orientation to interact with the complex binding pockets of GPCRs.

Case Study: Design of Novel Chemokine Receptor Antagonists

Chemokine receptors, a subfamily of GPCRs, are key regulators of cell migration and are implicated in a variety of inflammatory diseases and cancer. For instance, the CXCR4 receptor is a well-validated target for the treatment of certain cancers and HIV.[4] The synthesis of potent and selective CXCR4 antagonists often involves the use of nitrogen-containing heterocyclic scaffolds.[2]

The workflow for utilizing this compound in the synthesis of a hypothetical library of chemokine receptor antagonists would be as follows:

Medicinal_Chemistry_Workflow Start Tert-butyl 4-(piperidin-4-ylmethyl) piperidine-1-carboxylate Step1 N-Alkylation of free piperidine Start->Step1 Step2 Boc Deprotection Step1->Step2 Step3 Amide coupling or reductive amination Step2->Step3 Library Library of diverse bis-piperidine analogues Step3->Library Screening Biological Screening (e.g., CXCR4 binding assay) Library->Screening

Caption: Workflow for the generation of a diverse chemical library.

Protocol for N-Alkylation of the Unprotected Piperidine

This protocol details the functionalization of the secondary amine on the unsubstituted piperidine ring.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide) (1.1 equivalents)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a solution of this compound (1.0 equivalent) in anhydrous DMF, add potassium carbonate (2.0 equivalents) and the desired alkyl halide (1.1 equivalents).

  • Reaction: Stir the mixture at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to yield the N-alkylated derivative.

Subsequent Boc deprotection under acidic conditions (e.g., trifluoroacetic acid in DCM) would then reveal the second piperidine nitrogen for further diversification through reactions such as amide bond formation or another reductive amination.

Conclusion and Future Perspectives

This compound represents a valuable and versatile building block for medicinal chemists. Its inherent structural rigidity and the presence of orthogonally protected nitrogens provide a powerful platform for the synthesis of complex and biologically active molecules. The proposed synthetic protocol, based on established chemical principles, offers a reliable route to access this key intermediate. As the demand for novel therapeutics targeting complex protein families like GPCRs continues to grow, the strategic application of well-designed scaffolds such as this bis-piperidine derivative will be instrumental in accelerating the drug discovery process.

References

  • Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. Atlantis Press. [Link]

  • Singh, H. P., Gupta, S. D., & Moorthy, N. S. H. N. (2009). Synthesis, characterization, Biological Evaluation and In silico study of some Novel bis-piperidine derivatives. International Journal of PharmTech Research, 1(2), 282-287.
  • Hammarström, L. G. J., et al. A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE: 1-tert-BUTYLOXYCARBONYL-4-((9-FLUORENYLMETHYLOXYCARBONYL)AMINO)-PIPERIDINE-4-CARBOXYLIC ACID. Organic Syntheses Procedure. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2022). Molecules, 27(15), 5015. [Link]

  • Amino-Heterocycle Tetrahydroisoquinoline CXCR4 Antagonists with Improved ADME Profiles via Late-Stage Buchwald Couplings. (2020). ACS Medicinal Chemistry Letters, 11(4), 485-491. [Link]

  • Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. (2022). Journal of Inflammation Research, 15, 595-613. [Link]

  • Exploring the Potential of Piperidine Derivatives in Modern Drug Discovery. (2026, January 5). [Link]

  • Hu, X., et al. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. IOP Conference Series: Earth and Environmental Science, 252, 022085. [Link]

  • New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. (2023). Scientific Reports, 13, 16041. [Link]

  • tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate. PubChem. [Link]

  • Designing allosteric modulators to change GPCR G protein subtype selectivity. (2022). Nature Chemical Biology, 18, 1066-1075. [Link]

  • New Pipelines for Novel Allosteric GPCR Modulators. (2015). Biophysical Journal, 109(7), 1321-1322. [Link]

  • WO2018019929A1 - Piperidine cxcr7 receptor modulators.

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Application Notes and Protocols: Reductive Amination with Tert-butyl 4-(piperidin-4-ylmethyl)piperidine-1-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides a detailed exploration of the reductive amination of tert-butyl 4-(piperidin-4-ylmethyl)piperidine-1-carboxylate, a valuable scaffold in medicinal chemistry and drug development. We will delve into the mechanistic underpinnings of this pivotal C-N bond-forming reaction, present a robust, step-by-step protocol for its execution, and offer insights into the optimization of reaction parameters. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile synthetic transformation for the creation of novel and complex piperidine-containing molecules.

Introduction: The Significance of Piperidine Scaffolds

The piperidine motif is a ubiquitous structural element in a vast array of pharmaceuticals and biologically active compounds.[1] Its prevalence stems from its ability to confer favorable pharmacokinetic properties, including improved solubility and metabolic stability, and to serve as a versatile scaffold for the presentation of pharmacophoric elements in three-dimensional space. This compound, in particular, offers a synthetically tractable platform, with the Boc-protected piperidine nitrogen allowing for controlled functionalization of the exocyclic piperidine's secondary amine. Reductive amination stands out as a premier method for this functionalization, offering a mild and efficient route to a diverse range of N-substituted derivatives.

The Mechanism of Reductive Amination

Reductive amination is a powerful chemical transformation that converts a carbonyl group into an amine. The reaction proceeds through a two-step sequence: the formation of an imine or iminium ion intermediate, followed by its reduction to the corresponding amine.[2]

The use of sodium triacetoxyborohydride (NaBH(OAc)₃), often abbreviated as STAB, has become the gold standard for one-pot reductive aminations.[3][4] Its popularity is due to its mildness, selectivity, and broad functional group tolerance.[4] STAB is particularly effective because it selectively reduces the protonated iminium ion intermediate much faster than the starting carbonyl compound, thereby minimizing the formation of alcohol byproducts.[5]

The reaction is typically carried out in a suitable aprotic solvent, such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).[4] The addition of a catalytic amount of acetic acid is often beneficial, as it facilitates the formation of the iminium ion by protonating the intermediate hemiaminal, promoting the loss of water.[3]

// Reactants Amine [label="R₂NH"]; Carbonyl [label=<

R' | C=O | R''

];

// Intermediates Hemiaminal [label=<

R'OH || R''—C—NR₂

]; Iminium [label=<

R'

C=N⁺R₂ / R''

];

// Product Product [label=<

R'

CH—NR₂ / R''

];

// Arrows and Labels Amine -> Hemiaminal [label="+ H⁺"]; Carbonyl -> Hemiaminal; Hemiaminal -> Iminium [label="- H₂O"]; Iminium -> Product [label=< NaBH(OAc)₃ >];

// Invisible nodes for alignment dummy1 [style=invis]; dummy2 [style=invis]; dummy3 [style=invis]; dummy4 [style=invis];

Amine -> dummy1 [style=invis]; dummy1 -> Hemiaminal [style=invis]; Hemiaminal -> dummy2 [style=invis]; dummy2 -> Iminium [style=invis]; Iminium -> dummy3 [style=invis]; dummy3 -> Product [style=invis]; } .dot Caption: Mechanism of Reductive Amination.

Experimental Protocol: Synthesis of tert-butyl 4-((1-((4-fluorophenyl)methyl)piperidin-4-yl)methyl)piperidine-1-carboxylate

This protocol provides a detailed procedure for the reductive amination of this compound with 4-fluorobenzaldehyde using sodium triacetoxyborohydride.

Materials:

  • This compound

  • 4-Fluorobenzaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Acetic Acid (glacial)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq). Dissolve the starting material in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • Addition of Aldehyde and Acid: To the stirred solution, add 4-fluorobenzaldehyde (1.1 eq) followed by glacial acetic acid (1.2 eq). Stir the mixture at room temperature for 20-30 minutes to facilitate the formation of the iminium ion intermediate.

  • Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. The addition may cause some effervescence.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until effervescence ceases. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Chromatography: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure tert-butyl 4-((1-((4-fluorophenyl)methyl)piperidin-4-yl)methyl)piperidine-1-carboxylate.[6]

Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve amine in anhydrous DCM B Add aldehyde and acetic acid A->B C Add NaBH(OAc)₃ B->C D Stir at room temperature C->D E Monitor by TLC/LC-MS D->E F Quench with NaHCO₃ E->F G Extract with DCM F->G H Dry and concentrate G->H I Purify by column chromatography H->I

Data and Expected Outcomes

The reductive amination of this compound is a versatile reaction applicable to a wide range of aldehydes and ketones. The following table summarizes representative examples with expected yields.

Carbonyl CompoundProductExpected Yield (%)
Benzaldehydetert-butyl 4-((1-(benzyl)piperidin-4-yl)methyl)piperidine-1-carboxylate85-95
4-Methoxybenzaldehydetert-butyl 4-((1-((4-methoxyphenyl)methyl)piperidin-4-yl)methyl)piperidine-1-carboxylate80-90
Cyclohexanonetert-butyl 4-((1-(cyclohexyl)piperidin-4-yl)methyl)piperidine-1-carboxylate75-85
Acetonetert-butyl 4-((1-(isopropyl)piperidin-4-yl)methyl)piperidine-1-carboxylate70-80

Note: Yields are based on typical outcomes for similar reductive amination reactions and may vary depending on the specific reaction conditions and the scale of the reaction.

Troubleshooting and Key Considerations

  • Incomplete Reaction: If the reaction stalls, a small additional portion of sodium triacetoxyborohydride can be added. Ensure all reagents and solvents are anhydrous, as moisture can deactivate the reducing agent.

  • Side Product Formation: The primary side product is the alcohol resulting from the reduction of the carbonyl starting material. This is more prevalent with less reactive amines or sterically hindered carbonyls. Using STAB, as opposed to stronger reducing agents like sodium borohydride, significantly minimizes this side reaction.[3]

  • Purification Challenges: The polarity of the N-substituted piperidine products can be similar to that of the starting amine. Careful selection of the mobile phase for column chromatography is crucial for achieving good separation. A gradient elution is often necessary.

Conclusion

Reductive amination using sodium triacetoxyborohydride is a highly reliable and efficient method for the N-functionalization of this compound. The mild reaction conditions, broad substrate scope, and high yields make it an invaluable tool in the synthesis of diverse libraries of piperidine derivatives for drug discovery and development. The protocol and insights provided in this guide offer a solid foundation for the successful implementation of this important transformation.

References

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules. [Link]

  • Reductive Amination With Sodium Triacetoxyborohydride. Scribd. [Link]

  • Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.
  • Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. American Chemical Society. [Link]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. [Link]

  • A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. ResearchGate. [Link]

  • Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. [Link]

  • THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. ResearchGate. [Link]

  • Synthesis of N-Substituted piperidines from piperidone. ResearchGate. [Link]

  • An Improved Scalable Process for Synthesis of Piperidin-4-yl-carbamates. ResearchGate. [Link]

  • Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. CSIR-NIScPR Online Periodicals Repository. [Link]

  • A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. National Institutes of Health. [Link]

  • Microwave Chemistry: RCM, Reductive Amination, Quinazolinobenzodiazepines, Deprotection of N-Boc Amines. Organic Chemistry Portal. [Link]

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Application Notes and Protocols: Incorporating Flexible Linkers into Small Molecule Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Flexible Linkers in Drug Discovery

In the intricate dance of molecular recognition, the precise orientation and presentation of a small molecule inhibitor to its biological target are paramount. While the pharmacophore dictates the fundamental binding interactions, the linker region—often perceived as a simple spacer—plays a critical and dynamic role in optimizing inhibitor potency, selectivity, and pharmacokinetic properties.[1] This is particularly true for advanced drug modalities such as Proteolysis Targeting Chimeras (PROTACs), covalent inhibitors, and fragment-based drug discovery, where the linker is not a passive tether but an active contributor to the molecule's mechanism of action.[2][3]

Flexible linkers, typically composed of polyethylene glycol (PEG) or alkyl chains, offer a distinct advantage by allowing the inhibitor to adopt multiple conformations, thereby facilitating an optimal fit within the binding pocket and enabling the formation of productive ternary complexes in the case of PROTACs.[4][5] The length and composition of these linkers are critical design elements that can profoundly influence a compound's biological activity and physicochemical properties.[6][7] An improperly designed linker can lead to steric hindrance or an entropic penalty upon binding, ultimately diminishing the inhibitor's efficacy.[8][9]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the rational design, synthesis, conjugation, and characterization of small molecule inhibitors incorporating flexible linkers. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and offer insights into the interpretation of analytical and biophysical data.

I. Design and Strategy: Choosing the Right Flexible Linker

The selection of a flexible linker is a multi-parameter optimization problem. The ideal linker should be chemically stable, possess appropriate solubility, and position the inhibitor optimally for target engagement.[10] Key considerations include:

  • Length: The linker must be long enough to span the distance between the inhibitor core and its attachment point, or in the case of PROTACs, between the target-binding warhead and the E3 ligase ligand, without inducing strain.[11] However, excessively long linkers can lead to increased flexibility, which may incur an entropic penalty upon binding, and can negatively impact cell permeability.[9][12] The optimal length is often determined empirically, with typical ranges for PROTACs being between 12 and 20 atoms.[11]

  • Composition: The chemical makeup of the linker influences its flexibility, solubility, and metabolic stability.

    • Polyethylene Glycol (PEG) Linkers: These are hydrophilic and flexible, often improving the solubility of the parent molecule.[5][7] The ether oxygens in the PEG backbone can act as hydrogen bond acceptors, potentially influencing interactions with the solvent and the biological target.

    • Alkyl Chains: These provide a high degree of flexibility and are more hydrophobic than PEG linkers.[4] The choice between PEG and alkyl linkers can significantly impact cell permeability, with PEG linkers sometimes leading to more folded conformations that can enhance membrane passage.[13]

  • Attachment Points: The vector and position of the linker's attachment to the inhibitor and other molecular components are crucial for maintaining the desired biological activity.[6] A poorly chosen attachment point can disrupt key binding interactions of the pharmacophore.

Logical Workflow for Linker Design and Optimization

The process of selecting and validating a flexible linker is iterative. The following diagram outlines a typical workflow.

linker_design_workflow start Define Target & Inhibitor Scaffold design In Silico Modeling & Linker Selection (Length, Composition) start->design synthesis Synthesize Library of Linker-Modified Inhibitors design->synthesis analytical Analytical Characterization (Purity, Identity) synthesis->analytical biochem Biochemical & Biophysical Assays (Potency, Binding) cell Cell-Based Assays (Permeability, Efficacy) biochem->cell sar Structure-Activity Relationship (SAR) Analysis cell->sar optimize Optimize Linker Based on SAR Data sar->optimize optimize->design Iterate analytical->biochem

Caption: Iterative workflow for the design and optimization of flexible linkers in small molecule inhibitors.

II. Synthesis and Conjugation Protocols

A modular approach is often employed for the synthesis of linker-modified inhibitors, where the linker, inhibitor, and other components are synthesized separately and then conjugated in the final steps. Click chemistry has emerged as a particularly powerful tool for this purpose due to its high efficiency, specificity, and biocompatibility.[14][15]

Protocol 1: Synthesis of a Heterobifunctional PEG Linker (α-Azide-ω-NHS Ester)

This protocol describes the synthesis of a versatile PEG linker with an azide group for click chemistry and an N-hydroxysuccinimide (NHS) ester for reaction with primary amines.[8]

Materials:

  • PEG diol (e.g., MW 1000)

  • Tosyl chloride (TsCl)

  • Triethylamine (Et₃N)

  • Sodium azide (NaN₃)

  • Succinic anhydride

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous dichloromethane (DCM), Dimethylformamide (DMF)

Procedure:

  • Monotosylation of PEG Diol:

    • Dissolve PEG diol (1 equivalent) in anhydrous DCM.

    • Cool the solution to 0°C in an ice bath.

    • Add Et₃N (1.1 equivalents) followed by the dropwise addition of TsCl (1 equivalent) in DCM.

    • Stir the reaction at 0°C for 1 hour and then at room temperature overnight.

    • Wash the reaction mixture with water and brine, then dry over anhydrous Na₂SO₄.

    • Purify the product (HO-PEG-OTs) by column chromatography.

  • Azide Formation:

    • Dissolve HO-PEG-OTs (1 equivalent) in DMF.

    • Add NaN₃ (3 equivalents) and stir the mixture at 80°C for 24 hours.

    • After cooling, dilute with water and extract with DCM.

    • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure to obtain α-azide-ω-hydroxyl PEG (N₃-PEG-OH).

  • Carboxylic Acid Functionalization:

    • Dissolve N₃-PEG-OH (1 equivalent) and succinic anhydride (1.5 equivalents) in DCM.

    • Add Et₃N (1.5 equivalents) and stir at room temperature overnight.

    • Acidify the reaction mixture with 1M HCl and extract with DCM.

    • Dry the organic layer over Na₂SO₄ and concentrate to yield N₃-PEG-COOH.

  • NHS Ester Activation:

    • Dissolve N₃-PEG-COOH (1 equivalent), NHS (1.2 equivalents), and DCC (1.2 equivalents) in anhydrous DCM.

    • Stir the reaction at room temperature for 12 hours.

    • Filter off the dicyclohexylurea byproduct.

    • Concentrate the filtrate and purify the residue by recrystallization or chromatography to obtain the final product, N₃-PEG-NHS.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Conjugation

This protocol details the conjugation of an alkyne-modified inhibitor to an azide-functionalized molecule (e.g., a protein ligand for a PROTAC) using CuAAC.[1][2][16]

Materials:

  • Alkyne-modified inhibitor (1 equivalent)

  • Azide-functionalized molecule (1-1.2 equivalents)

  • Copper(II) sulfate (CuSO₄) (0.1 equivalents)

  • Sodium ascorbate (0.5 equivalents)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (0.5 equivalents)

  • Solvent: DMSO/water or other suitable buffer

Procedure:

  • Prepare Stock Solutions:

    • Prepare a 10 mM stock solution of the alkyne-modified inhibitor in DMSO.

    • Prepare a 10 mM stock solution of the azide-functionalized molecule in DMSO.

    • Prepare a 20 mM stock solution of CuSO₄ in water.

    • Prepare a 100 mM stock solution of sodium ascorbate in water (prepare fresh).

    • Prepare a 100 mM stock solution of THPTA in water.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the alkyne-modified inhibitor and the azide-functionalized molecule in your chosen solvent system.

    • Add the THPTA solution, followed by the CuSO₄ solution, and mix gently.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

    • Vortex the mixture briefly.

  • Incubation:

    • Incubate the reaction at room temperature for 1-4 hours, protected from light. Reaction progress can be monitored by LC-MS.

  • Purification:

    • Purify the final conjugate using reverse-phase HPLC or other appropriate chromatographic techniques to remove unreacted starting materials and the catalyst.[13]

CuAAC Conjugation Workflow

cuaac_workflow reagents 1. Prepare Stock Solutions - Alkyne-Inhibitor - Azide-Molecule - CuSO₄ - Sodium Ascorbate - THPTA Ligand mix 2. Combine Reactants - Add alkyne & azide to solvent - Add THPTA & CuSO₄ reagents->mix initiate 3. Initiate Reaction - Add fresh Sodium Ascorbate mix->initiate incubate 4. Incubate - Room Temperature, 1-4h - Protect from light initiate->incubate monitor 5. Monitor Progress - LC-MS Analysis incubate->monitor purify 6. Purify Conjugate - Reverse-Phase HPLC monitor->purify characterize 7. Characterize Final Product - MS, NMR purify->characterize

Caption: Step-by-step experimental workflow for CuAAC "click chemistry" conjugation.

III. Analytical and Biophysical Characterization

Thorough characterization is essential to confirm the identity, purity, and functional properties of the linker-modified inhibitor.

Analytical Characterization

A combination of chromatographic and mass spectrometric techniques is typically employed.

TechniquePurposeKey Information Obtained
Reverse-Phase HPLC (RP-HPLC) Purity assessment and purification.[17]Retention time, peak purity, and quantification of the final conjugate.
Mass Spectrometry (MS) Identity confirmation.[13][17]Molecular weight of the conjugate, confirming successful ligation. High-resolution MS can confirm the elemental composition.
Nuclear Magnetic Resonance (NMR) Structural elucidation.Confirmation of the linker's covalent attachment and the overall structure of the conjugate.
Biophysical Characterization: Assessing Functional Impact

Incorporating a linker can alter the binding affinity and kinetics of an inhibitor. Several biophysical techniques are available to quantify these changes. The choice of technique depends on the specific information required (e.g., affinity, thermodynamics, or kinetics).

TechniquePrincipleKey Parameters MeasuredRationale for Use
Surface Plasmon Resonance (SPR) Measures changes in refractive index upon binding of an analyte to a ligand immobilized on a sensor chip.[18][19]Association rate (kₐ), Dissociation rate (kₔ), Affinity (Kₗ).Provides real-time kinetic data, ideal for understanding how the linker affects both on- and off-rates of the inhibitor.
Isothermal Titration Calorimetry (ITC) Measures the heat released or absorbed during a binding event.[11][20][21]Affinity (Kₗ), Enthalpy (ΔH), Entropy (ΔS), Stoichiometry (n).The gold standard for determining the complete thermodynamic profile of binding, revealing the driving forces behind the interaction.
Fluorescence Polarization (FP) Measures the change in polarization of a fluorescently labeled molecule upon binding to a larger partner.[3][22]Affinity (Kₗ).A solution-based, homogeneous assay well-suited for high-throughput screening of a library of linker-modified inhibitors.
Protocol 3: Determining Binding Affinity using Surface Plasmon Resonance (SPR)

This protocol provides a general workflow for analyzing the binding of a linker-modified inhibitor (analyte) to its target protein (ligand).[18][23]

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Amine coupling kit (NHS, EDC, ethanolamine)

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)

  • Running buffer (e.g., HBS-EP+)

  • Purified target protein (ligand)

  • Linker-modified inhibitor (analyte) series

Procedure:

  • Ligand Immobilization:

    • Equilibrate the sensor chip with running buffer.

    • Activate the surface with a 1:1 mixture of NHS and EDC.

    • Inject the target protein diluted in immobilization buffer to achieve the desired immobilization level.

    • Deactivate any remaining active esters with an injection of ethanolamine.

  • Analyte Binding Assay:

    • Prepare a dilution series of the linker-modified inhibitor in running buffer.

    • Inject each concentration of the analyte over the ligand-immobilized surface and a reference flow cell.

    • Monitor the association phase during the injection and the dissociation phase as running buffer flows over the chip.

  • Surface Regeneration:

    • Inject a regeneration solution (e.g., low pH glycine or high salt) to remove the bound analyte without denaturing the immobilized ligand.

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine kₐ, kₔ, and Kₗ.

Protocol 4: Assessing Cell Permeability of PROTACs

The linker significantly impacts the physicochemical properties of PROTACs, including their ability to cross the cell membrane. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a common method to assess passive permeability.[4][24]

Materials:

  • PAMPA plate system (e.g., 96-well format with a filter plate coated with a lipid solution)

  • Donor and acceptor well plates

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compounds (PROTACs) and control compounds (high and low permeability)

  • LC-MS/MS for quantification

Procedure:

  • Prepare Donor Solutions: Dissolve the test and control compounds in PBS to a final concentration (e.g., 10 µM).

  • Assay Setup:

    • Add the lipid solution to the filter membrane of the donor plate and allow it to impregnate.

    • Add buffer to the acceptor wells.

    • Add the donor solutions to the donor wells.

    • Carefully place the donor plate onto the acceptor plate, creating a "sandwich".

  • Incubation: Incubate the plate assembly at room temperature for a specified time (e.g., 4-16 hours) with gentle shaking.

  • Quantification:

    • After incubation, carefully separate the plates.

    • Determine the concentration of the compounds in both the donor and acceptor wells using LC-MS/MS.

  • Calculate Permeability: Calculate the effective permeability (Pe) for each compound using the following equation:

    • Pₑ = - [ln(1 - Cₐ(t) / Cₑq)] / [A * (1/Vₗ + 1/Vₐ) * t]

    • Where Cₐ(t) is the concentration in the acceptor well at time t, Cₑq is the equilibrium concentration, A is the filter area, Vₗ is the donor volume, and Vₐ is the acceptor volume.

IV. Conclusion

The incorporation of flexible linkers is a powerful strategy for optimizing the performance of small molecule inhibitors. The linker is not merely a spacer but a key determinant of a molecule's conformational flexibility, solubility, and ultimately, its biological efficacy. A rational, iterative approach to linker design, coupled with robust synthetic and characterization methodologies, is crucial for success. By carefully considering linker length and composition and by employing the detailed protocols and analytical techniques outlined in these notes, researchers can unlock the full potential of their inhibitor scaffolds and accelerate the development of next-generation therapeutics.

References

  • Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273–312. [Link]

  • Chung, S., Parker, J. B., Bianchet, M., Amzel, L. M., & Stivers, J. T. (2010). Impact of linker strain and flexibility in the design of a fragment-based inhibitor. Nature Chemical Biology, 6(3), 223–229. [Link]

  • Valenti, G., et al. (2021). Rational Design of PROTAC Linkers Featuring Ferrocene as a Molecular Hinge to Enable Dynamic Conformational Changes. Journal of the American Chemical Society, 143(45), 18885–18896. [Link]

  • AxisPharm. (2024). From Design to Degradation: The Essential Role of Linkers in PROTACs. Retrieved from [Link]

  • Peplow, M. (2019). Click chemistry targets antibody-drug conjugates for the clinic. Nature Biotechnology, 37, 835-837. [Link]

  • Finn, M. G. (2008). In situ click chemistry: from small molecule discovery to synthetic antibodies. Interface Focus, 1(1), 63-71. [Link]

  • Cresset. (2021). Streamlining design for covalent inhibitors. Retrieved from [Link]

  • Cresset Group. (2024). Addressing the challenge of degrader linker design for targeted protein degradation with the new Spark™ 'Linkers' databases. Retrieved from [Link]

  • MolecularCloud. (2025). The Cutting-Edge of Targeted Protein Degradation: PROTACs, Linkers, and Molecular Glues. Retrieved from [Link]

  • Hughes, S. J., et al. (2020). Understanding and Improving the Membrane Permeability of VH032-Based PROTACs. ACS Medicinal Chemistry Letters, 11(9), 1736–1742. [Link]

  • GE Healthcare. (n.d.). Surface plasmon resonance. Retrieved from [Link]

  • Liu, T., et al. (2021). Stepwise PEG synthesis featuring deprotection and coupling in one pot. Beilstein Journal of Organic Chemistry, 17, 3058-3065. [Link]

  • Scott, J. S., et al. (2019). Systematic Investigation of the Permeability of Androgen Receptor PROTACs. Journal of Medicinal Chemistry, 62(21), 9485–9499. [Link]

  • The Huck Institutes of the Life Sciences. (n.d.). Isothermal Titration Calorimetry. Retrieved from [Link]

  • Chung, S., et al. (2010). Impact of linker strain and flexibility in the design of a fragment-based inhibitor. Nature Chemical Biology, 6, 223–229. [Link]

  • Foley, C. A., et al. (2020). Assessing the Cell Permeability of Bivalent Chemical Degraders Using the Chloroalkane Penetration Assay. ACS Chemical Biology, 15(7), 1818–1826. [Link]

  • Lu, J., et al. (2020). Assays and technologies for developing proteolysis targeting chimera degraders. Future Medicinal Chemistry, 12(12), 1153-1173. [Link]

  • Ciulli, A. (2012). Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously to two specific protein binding sites with different affinities. protocols.io. [Link]

  • Roy, M. J., et al. (2019). Mechanistic and Structural Features of PROTAC Ternary Complexes. In Methods in Molecular Biology (pp. 525-547). Humana Press. [Link]

  • Creative BioMart. (n.d.). Principle and Protocol of Surface Plasmon Resonance (SPR). Retrieved from [Link]

  • Cyrus, K., et al. (2011). Impact of linker length on the activity of PROTACs. Molecular BioSystems, 7(2), 329-331. [Link]

  • Maple, H. J., et al. (2020). Impact of Linker Composition on VHL PROTAC Cell Permeability. ACS Medicinal Chemistry Letters, 11(8), 1468–1474. [Link]

  • Chen, X., Zaro, J. L., & Shen, W. C. (2013). Fusion protein linkers: property, design and functionality. Advanced Drug Delivery Reviews, 65(10), 1357–1369. [Link]

  • iGEM. (n.d.). What you need to know Rigid linkers Flexible linkers Semi-flexible linkers. Retrieved from [Link]

  • Center for Macromolecular Interactions. (n.d.). Isothermal Titration Calorimetry (ITC). Retrieved from [Link]

  • Chen, Y. J., et al. (2026). Valine-Alanine-Based Peptidomimetic Linker for Antibody-Drug Conjugates. Journal of Medicinal Chemistry. [Link]

  • de Mol, N. J. (2025). Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. ResearchGate. [Link]

  • Gini, A., et al. (2026). Enantioselective Synthesis of 3-Alkyl-1,5-Functionalized 1,4-Diynes via Isoxazol-5(4H)-ones. Organic Letters. [Link]

  • Schasfoort, R. B. M., & Tudos, A. J. (Eds.). (2008). Handbook of Surface Plasmon Resonance. Royal Society of Chemistry. [Link]

  • Zettl, M., et al. (2021). Biophysical and pharmacokinetic characterization of a small-molecule inhibitor of RUNX1/ETO tetramerization with anti-leukemic activity. bioRxiv. [Link]

  • National Center for Biotechnology Information. (2010-). Probe Reports from the NIH Molecular Libraries Program. [Link]

  • Charles River Laboratories. (n.d.). Meeting the Challenges of Antibody Drug Conjugate Characterization by LC-MS/(MS). Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: HPLC Purification of Tert-butyl 4-(piperidin-4-ylmethyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the HPLC purification of Tert-butyl 4-(piperidin-4-ylmethyl)piperidine-1-carboxylate, designed for researchers, scientists, and drug development professionals.

Welcome to the technical support guide for the purification of this compound. As Senior Application Scientists, we understand that purifying this molecule presents a unique set of challenges due to its bifunctional nature: it possesses basic piperidine nitrogens and an acid-labile tert-butyloxycarbonyl (Boc) protecting group. This guide provides a robust purification protocol, detailed troubleshooting advice, and answers to frequently asked questions to empower you to achieve high purity and yield in your experiments.

Section 1: Recommended Preparative HPLC Protocol

The primary goal of this method is to achieve efficient purification while preserving the integrity of the acid-sensitive Boc group. The strategy relies on reversed-phase chromatography under near-neutral or mildly acidic conditions to manage peak shape without inducing deprotection.

Experimental Protocol: HPLC Purification

Objective: To purify crude this compound to >95% purity.

Instrumentation:

  • Preparative HPLC system with a gradient pump

  • Autosampler or manual injector

  • Column oven

  • UV-Vis or Diode Array Detector (DAD)

  • Fraction collector

Chromatographic Conditions:

ParameterRecommended ConditionRationale & Expertise
Column C18, 10 µm, 19 x 250 mm (or similar dimensions)A C18 stationary phase provides the necessary hydrophobic retention for this molecule. Larger particle and column sizes are standard for preparative scale.
Mobile Phase A Water with 10 mM Ammonium Bicarbonate, pH adjusted to 7.5A neutral pH buffer is critical to prevent the acid-catalyzed hydrolysis of the Boc group.[1][2] Ammonium bicarbonate is volatile, simplifying product workup.
Mobile Phase B AcetonitrileAcetonitrile is a common, effective organic modifier for reversed-phase chromatography with low viscosity and UV cutoff.
Gradient Elution 5% to 95% B over 20 minutesA broad gradient is a good starting point to ensure elution of the target compound while separating it from more polar and non-polar impurities.
Flow Rate 20 mL/minThis flow rate is typical for a 19 mm ID column and can be scaled accordingly for different column dimensions.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.[3]
Detection Wavelength 210 nmThe carbamate moiety of the Boc group provides weak UV absorbance at low wavelengths. The lack of a strong chromophore necessitates detection around 200-220 nm.[4]
Injection Volume 500 µL - 2 mLDependent on sample concentration and column loading capacity.

Sample Preparation:

  • Accurately weigh the crude sample.

  • Dissolve the sample in a minimal amount of a suitable solvent. A 50:50 mixture of acetonitrile and water is a good starting point. If solubility is an issue, Dimethyl Sulfoxide (DMSO) can be used, but minimize the injection volume to avoid peak distortion.

  • Filter the sample solution through a 0.45 µm syringe filter to remove particulates that could clog the column.[5]

Post-Purification Handling:

  • Pool the pure fractions as identified by the chromatogram.

  • Immediately freeze the collected fractions and lyophilize (freeze-dry) to remove the water, acetonitrile, and volatile ammonium bicarbonate buffer. This is preferable to rotary evaporation, which can concentrate non-volatile contaminants and expose the compound to heat.[6]

Section 2: Troubleshooting Guide

This section addresses specific issues you may encounter during the purification process in a direct question-and-answer format.

Q1: My chromatogram shows a broad, tailing peak for my target compound. What's causing this and how can I fix it?

A1: Peak tailing for this compound is almost certainly due to secondary interactions between the basic piperidine nitrogen atoms and residual acidic silanol groups on the silica-based C18 column.[7] This interaction slows down a portion of the analyte molecules, causing them to elute later and creating a "tail."

Troubleshooting Steps:

  • Use a Base-Deactivated Column: Modern HPLC columns, often labeled as "base-deactivated" or designed for basic compounds, have minimal accessible silanol groups and are highly recommended.

  • Add a Competing Base: If you cannot change the column, add a small amount of a basic modifier like triethylamine (TEA) to the mobile phase (e.g., 0.1% v/v). The TEA will preferentially interact with the silanol groups, masking them from your analyte and improving peak shape.

  • Optimize Mobile Phase pH: While high pH can deactivate silanols, it can also degrade the silica backbone of the column. Sticking to the recommended buffered system is often the best balance.

start Peak Tailing Observed q1 Is your column specifically base-deactivated or for basic compounds? start->q1 sol1 Switch to a base-deactivated C18 or similar column. q1->sol1 No q2 Can you add a modifier to the mobile phase? q1->q2 Yes end Peak Shape Improved sol1->end sol2 Add 0.1% Triethylamine (TEA) to both Mobile Phase A and B. q2->sol2 Yes fail Consider alternative chromatography (e.g., HILIC or Ion Exchange) q2->fail No sol2->end

Caption: Troubleshooting workflow for peak tailing issues.

Q2: After purification, my final product shows a significant impurity that is more polar than my target. NMR analysis suggests the Boc group is missing. What happened?

A2: This is a classic case of Boc group deprotection, which occurs under acidic conditions.[2] Even if you use a buffered mobile phase, impurities in your crude sample or gradual CO2 absorption from the air can lower the pH. More commonly, using acidic modifiers like trifluoroacetic acid (TFA) or even formic acid can cause significant cleavage.

Preventative Measures:

  • Strictly Avoid TFA: For this compound, trifluoroacetic acid (TFA) is too strong and will lead to deprotection, especially during solvent evaporation where its concentration increases dramatically.[6]

  • Use a Weaker Acid (with caution): If a buffer system is not providing adequate peak shape, 0.1% formic acid can be used as it is less aggressive than TFA. However, the risk of deprotection is still present.

  • Neutralize Fractions Immediately: If using an acidic modifier is unavoidable, immediately add a slight molar excess of a volatile base (like ammonium hydroxide or triethylamine) to each collected fraction to neutralize the acid and protect the product.

  • Work Quickly and Cold: Keep fractions cold (e.g., in an ice bath) as they are collected and proceed to lyophilization as quickly as possible to minimize the time the compound spends in the acidic mobile phase.[6]

Q3: I'm struggling to separate my product from a closely eluting impurity. How can I improve the resolution?

A3: Improving resolution requires manipulating the selectivity, efficiency, or retention of your chromatographic system.

Optimization Strategies:

  • Flatten the Gradient: Decrease the rate of change of the organic solvent (e.g., change from 5-95% B over 20 minutes to 30-60% B over 30 minutes). This gives the analytes more time to interact with the stationary phase, improving separation.

  • Change the Organic Solvent: Replace acetonitrile with methanol. Methanol has different solvent properties and can alter the elution order or spacing of peaks, potentially resolving your compounds.

  • Try a Different Stationary Phase: If C18 is not working, a phenyl-hexyl or embedded polar group (EPG) column offers different selectivity. A phenyl-hexyl column provides pi-pi interactions, which may help separate aromatic impurities, while an EPG column can offer different selectivity for polar molecules.

Section 3: Frequently Asked Questions (FAQs)

Q: What is the ideal solvent for dissolving my sample before injection? A: The best practice is to dissolve your sample directly in the initial mobile phase (e.g., 95:5 Water/Acetonitrile with buffer). If the compound's solubility is too low, use the strongest solvent possible that is still weaker than the mobile phase composition at the point of elution to avoid peak distortion. DMSO is a common choice for difficult-to-dissolve compounds, but inject the smallest volume possible.[3]

Q: Why can't I just use 0.1% TFA like in my analytical HPLC method? It gives much sharper peaks. A: While 0.1% TFA is excellent for analytical runs due to its ion-pairing effects that produce sharp peaks, it is generally too acidic for the preparative purification of Boc-protected amines.[6] Analytical runs are instantaneous, but in preparative work, your collected fractions will sit in this acidic solution for hours, leading to significant deprotection of the Boc group. The risk of product loss outweighs the benefit of improved peak shape.

start Mobile Phase Additive Choice tfa 0.1% TFA start->tfa fa 0.1% Formic Acid start->fa buffer Ammonium Bicarbonate / Acetate start->buffer tfa_pro Pro: Excellent Peak Shape tfa->tfa_pro tfa_con Con: High Risk of Boc Cleavage tfa->tfa_con fa_pro Pro: Good Peak Shape fa->fa_pro fa_con Con: Moderate Risk of Boc Cleavage fa->fa_con buffer_pro Pro: Maximizes Boc Stability buffer->buffer_pro buffer_con Con: May Result in Broader Peaks buffer->buffer_con

Caption: Decision logic for mobile phase additive selection.

Q: My system backpressure is high after several injections. What should I do? A: High backpressure is typically caused by a blockage somewhere in the system.[8]

  • Confirm the Blockage: First, remove the column and run the system with a union. If the pressure returns to normal, the blockage is in the column.

  • Filter Your Sample: Always filter your sample through a 0.45 µm filter before injection to remove particulates.

  • Use a Guard Column: A guard column is a small, disposable column placed before the main preparative column to catch particulates and strongly adsorbed impurities.[8]

  • Flush the Column: If the column is blocked, try back-flushing it (reversing the flow direction) with a strong solvent series, such as isopropanol, then acetonitrile, then mobile phase.[5]

References

  • American Chemical Society. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
  • ResearchGate. (2012).
  • Wolf, C., et al. (2005). Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. Journal of the American Society for Mass Spectrometry.
  • Thermo Fisher Scientific. (n.d.). Amine Protection / Deprotection.
  • BenchChem. (2025).
  • Agilent Technologies. (2007).
  • UNODC. (n.d.).
  • BenchChem. (2025). A Comparative Guide to HPLC and Alternative Methods for Purity Analysis of N-Boc-4-hydroxypiperidine.
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
  • YMC. (n.d.). HPLC Troubleshooting Guide.

Sources

Technical Support Center: Troubleshooting Common Side Reactions in the Synthesis of Bis-Piperidine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the Technical Support Center for Bis-Piperidine Synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of synthesizing molecules containing two piperidine rings. Bis-piperidine scaffolds are privileged structures in modern pharmaceuticals, appearing in agents targeting a wide array of diseases.[1][2] However, their synthesis is often plagued by specific and recurring side reactions that can dramatically impact yield, purity, and scalability.

This document provides in-depth, field-proven insights in a troubleshooting-focused Q&A format. We will move beyond simple procedural lists to explain the causal mechanisms behind common failures and provide robust, validated protocols to overcome them.

Section 1: N-Alkylation and Over-Alkylation Issues

Direct N-alkylation is a common strategy for linking two piperidine units or attaching them to a central scaffold. However, it is notoriously susceptible to a critical side reaction: over-alkylation.

FAQ 1: My N-alkylation reaction to form a bis-piperidine is giving low yields and a significant amount of a highly polar, water-soluble byproduct. What is happening?

Answer: You are likely observing over-alkylation , which leads to the formation of a quaternary ammonium salt.[3] This is the most common side reaction in the N-alkylation of piperidines.

Causality & Mechanism: The reaction proceeds in two steps. The first desired step is the alkylation of the secondary piperidine amine to form a tertiary amine. However, this product, the tertiary amine, is often more nucleophilic and less sterically hindered than the starting secondary amine.[3] It can, therefore, react with a second molecule of the alkylating agent, leading to the formation of an undesired quaternary ammonium salt ("quaternization"). This salt is ionic, highly polar, and often water-soluble, which complicates purification and reduces the yield of your target compound.[3]

Overalkylation Piperidine Piperidine (Secondary Amine) TertiaryAmine Desired Bis-Piperidine (Tertiary Amine) Piperidine->TertiaryAmine Desired Alkylation (k1) AlkylHalide1 R-X (e.g., Dihaloalkane) AlkylHalide1->TertiaryAmine QuatSalt Unwanted Quaternary Ammonium Salt TertiaryAmine->QuatSalt Side Reaction: Over-alkylation (k2 > k1) AlkylHalide2 R-X AlkylHalide2->QuatSalt

Caption: The competitive reaction pathway of N-alkylation.

Troubleshooting Guide: Preventing Over-Alkylation

The key to preventing this side reaction is to manipulate the reaction conditions to favor the initial mono-alkylation step.

StrategyPrincipleKey Action
Stoichiometric Control Ensure the alkylating agent is the limiting reagent.Use a slight excess of the piperidine starting material (e.g., 2.2 to 2.5 equivalents for a dihaloalkane linker).[3]
Concentration Control Maintain a low concentration of the alkylating agent throughout the reaction.Add the alkylating agent slowly over several hours using a syringe pump.[3][4]
Reactivity Moderation Use less reactive alkylating agents.If possible, switch from alkyl iodides or bromides to chlorides, which are less reactive.
Base Selection A base can accelerate the reaction but may also promote side reactions.Use a mild, non-nucleophilic, and sterically hindered base like potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA).[4]
Protocol 1: Controlled N-Alkylation with Syringe Pump Addition

This protocol is designed to minimize over-alkylation when coupling two piperidine molecules with a dihaloalkane linker.

  • Reactor Setup: To a dry round-bottom flask under an inert nitrogen atmosphere, add the piperidine derivative (2.2 equivalents) and a suitable anhydrous solvent (e.g., acetonitrile or DMF).

  • Base Addition: Add powdered, anhydrous potassium carbonate (K₂CO₃, 3.0 equivalents).

  • Reagent Preparation: In a separate, dry flask, prepare a dilute solution of the dihaloalkane linker (1.0 equivalent) in the same anhydrous solvent. Load this solution into a syringe.

  • Slow Addition: Place the syringe on a syringe pump and add the linker solution to the stirred piperidine mixture at room temperature over a period of 4-8 hours.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. The desired product should appear, while the formation of a baseline or highly polar spot (the quaternary salt) should be minimal.

  • Workup: Once the reaction is complete, filter the mixture to remove the inorganic base. Concentrate the filtrate under reduced pressure. Purify the residue using standard column chromatography.

Section 2: Reductive Amination for Clean Bis-Piperidine Synthesis

Reductive amination is a superior alternative to direct alkylation for preventing over-alkylation.[3] This two-step, one-pot process involves the formation of an iminium ion followed by its immediate reduction.[5]

FAQ 2: I want to synthesize a bis-piperidine compound using a linker. Why is reductive amination a better choice than N-alkylation?

Answer: Reductive amination completely avoids the possibility of forming quaternary ammonium salts.[3] The reaction pathway does not involve a tertiary amine intermediate that can be further alkylated. Instead, a carbonyl group (from an aldehyde or ketone) reacts with the piperidine to form an iminium ion, which is then immediately reduced by a mild hydride reagent present in the flask.[5]

ReductiveAmination Piperidine Piperidine Iminium Iminium Ion Intermediate Piperidine->Iminium Condensation Dialdehyde Linker Dialdehyde (OHC-R-CHO) Dialdehyde->Iminium Product Desired Bis-Piperidine Iminium->Product In Situ Reduction ReducingAgent NaBH(OAc)₃ ReducingAgent->Product

Caption: The clean, sequential pathway of reductive amination.

Troubleshooting Guide: Optimizing Reductive Amination

While robust, this method can still present challenges.

Observed IssueProbable CauseRecommended Solution
Incomplete Reaction / Sluggish Conversion 1. Inefficient iminium ion formation. 2. Deactivated reducing agent.1. Add a catalytic amount of acetic acid to facilitate iminium formation. 2. Use a fresh bottle of sodium triacetoxyborohydride (NaBH(OAc)₃). This reagent is moisture-sensitive.
Formation of Alcohol Byproduct The reducing agent is reducing the starting aldehyde/ketone before it can react with the amine.Ensure the piperidine and carbonyl compound are pre-stirred for 20-30 minutes to allow for iminium formation before adding the reducing agent.[3]
Complex Product Mixture Potential for intramolecular cyclization or other side reactions if the linker is complex.Lower the reaction temperature. Ensure high-purity starting materials.
Protocol 2: Double Reductive Amination to Synthesize a Bis-Piperidine

This protocol describes the synthesis of a bis-piperidine linked by a central alkyl chain, starting from a dialdehyde.

  • Reactor Setup: To a dry round-bottom flask under an inert atmosphere, add the piperidine derivative (2.1 equivalents), the linker dialdehyde (1.0 equivalent), and an anhydrous solvent (e.g., Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)).

  • Iminium Formation: Stir the mixture at room temperature for 30 minutes. A catalytic amount of acetic acid (0.1 eq) can be added if necessary.

  • Reduction: In a single portion, add sodium triacetoxyborohydride (NaBH(OAc)₃, ~2.5 equivalents) to the reaction mixture. Note: The reaction may gently effervesce.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reaction times typically range from 2 to 24 hours.

  • Workup: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 15-20 minutes until gas evolution ceases.

  • Extraction & Purification: Separate the organic layer. Extract the aqueous layer with the organic solvent (e.g., DCM). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Section 3: Other Common Side Reactions and Degradation Pathways

FAQ 3: During workup of a reaction involving a piperidinium salt, I observed the formation of an unexpected alkene. What could be the cause?

Answer: You may be observing a Hofmann elimination side reaction.[6][7] This is an elimination reaction that occurs with quaternary ammonium hydroxides upon heating, leading to the formation of an alkene and a tertiary amine.[6][8] While you may not be intentionally running a Hofmann elimination, the conditions during a basic workup or purification at elevated temperatures can be sufficient to induce this pathway, especially if a quaternary salt was formed as a byproduct of over-alkylation.

Causality & Mechanism: The Hofmann elimination proceeds via an E2 mechanism and preferentially forms the least substituted alkene (the "Hofmann product") due to the steric bulk of the quaternary ammonium leaving group.[6] If your piperidine ring has an N-alkyl group with a beta-hydrogen, and it becomes quaternized, treatment with a strong base (like NaOH during workup) and heat can cause the ring to open, forming an alkene.

TroubleshootingWorkflow Start Low Yield or Impure Product in Bis-Piperidine Synthesis Analyze Analyze Byproducts by LC-MS & NMR Start->Analyze WaterSoluble Water-Soluble Polar Byproduct Detected? Analyze->WaterSoluble Alkene Alkene Byproduct Detected? Analyze->Alkene Incomplete High Level of Starting Material? Analyze->Incomplete WaterSoluble->Alkene No Cause_Quat Probable Cause: Over-Alkylation WaterSoluble->Cause_Quat Yes Alkene->Incomplete No Cause_Hofmann Probable Cause: Hofmann Elimination Alkene->Cause_Hofmann Yes Cause_Conditions Probable Cause: Inefficient Reaction Conditions Incomplete->Cause_Conditions Yes Sol_Quat Solution: 1. Use Reductive Amination. 2. Implement Controlled Alkylation Protocol (Syringe Pump). Cause_Quat->Sol_Quat Sol_Hofmann Solution: 1. Avoid high temperatures during workup. 2. Use milder bases (e.g., NaHCO₃ instead of NaOH). 3. Prevent quaternization in the first place. Cause_Hofmann->Sol_Hofmann Sol_Conditions Solution: 1. Check reagent purity/activity. 2. Increase reaction time/temperature moderately. 3. Optimize catalyst/reagent stoichiometry. Cause_Conditions->Sol_Conditions

Caption: A troubleshooting workflow for identifying common side reactions.

Preventative Measures:

  • The best prevention is to avoid the formation of the quaternary ammonium salt precursor using the methods described in Section 1 and 2.

  • During workup, use milder bases like sodium bicarbonate instead of strong bases like sodium or potassium hydroxide, especially if heating is required.

  • Avoid unnecessarily high temperatures during solvent evaporation or purification if quaternary byproducts are suspected.

References

  • Various Authors. (2020). Literature examples of diastereoselective N-alkylation of N-alkylpiperidine derivatives. ResearchGate. [Link]

  • Various Authors. (2017). Procedure for N-alkylation of Piperidine? ResearchGate. [Link]

  • PubMed. (2025). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. PubMed. [Link]

  • MDPI. (n.d.). Mono- and Di-Quaternized 4,4′-Bipyridine Derivatives as Key Building Blocks for Medium- and Environment-Responsive Compounds and Materials. MDPI. [Link]

  • Clemente, F., Matassini, C., & Cardona, F. (2020). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. ResearchGate. [Link]

  • Wikipedia. (n.d.). Hofmann elimination. Wikipedia. [Link]

  • National Institutes of Health. (n.d.). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. NIH. [Link]

  • Allen. (n.d.). Piperidine is a secondary amine, which is subjected to Hofmann elimination. The alkene formed as a final product is. Allen. [Link]

  • Various Authors. (2021). Functionalized 4,4'-bipyridines: synthesis and 2D-organization on HOPG. ResearchGate. [Link]

  • Chad's Prep. (n.d.). 22.4 Hofmann Elimination and Cope Elimination. Chad's Prep. [Link]

  • Matassini, C., Clemente, F., & Cardona, F. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. ResearchGate. [Link]

  • Various Authors. (2018). Synthesis, characterization, Biological Evaluation and In silico study of some Novel bis-piperidine derivatives. ResearchGate. [Link]

Sources

Thermal and chemical stability of Tert-butyl 4-(piperidin-4-ylmethyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Gemini Division

Welcome to the technical support guide for Tert-butyl 4-(piperidin-4-ylmethyl)piperidine-1-carboxylate. This document is designed for researchers, chemists, and drug development professionals to provide expert guidance on the stability, handling, and troubleshooting of this versatile bifunctional building block. Our goal is to equip you with the necessary knowledge to anticipate challenges, diagnose issues, and ensure the integrity of your experiments.

The subject molecule possesses two key features that define its reactivity and stability: a secondary amine on one piperidine ring, which is nucleophilic and basic, and a tert-butyloxycarbonyl (Boc)-protected amine on the other. The stability of the Boc group is paramount for its successful application as a synthetic intermediate. This guide will delve into the nuances of its thermal and chemical stability in a practical, question-and-answer format.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the handling and properties of the compound.

Q1: What are the recommended long-term storage conditions for this compound?

A: To ensure maximum stability and shelf-life, the compound should be stored in a cool, dark, and dry place. The ideal condition is refrigeration at 2-8°C.[1] It is critical to keep the container tightly sealed to prevent exposure to moisture and atmospheric air. For optimal long-term stability, storing under an inert gas atmosphere (e.g., Argon or Nitrogen) is highly recommended.[2]

Q2: What is the expected appearance and purity of the compound upon delivery?

A: this compound is a solid at room temperature.[2] Commercially available batches typically have a purity of 95% or higher, which should be verified by the certificate of analysis provided by the supplier.

Q3: What are the key reactive sites on the molecule that I should be aware of in my experimental design?

A: The molecule has two distinct reactive sites, which is key to its utility. The first is the unprotected secondary amine of the piperidine ring, which is a nucleophilic and basic center available for reactions like alkylation, acylation, or reductive amination. The second is the carbamate functional group, specifically the Boc protecting group. This group is designed to be stable under basic and nucleophilic conditions but is intentionally labile to acid, which will deprotect the amine.[3][4]

Q4: In which common laboratory solvents can I dissolve this compound?

A: While specific solubility data is not extensively published, compounds with similar structures (Boc-protected amines) are generally soluble in a range of organic solvents such as dichloromethane (DCM), chloroform, ethyl acetate, tetrahydrofuran (THF), and alcohols like methanol or ethanol.[3] Solubility in non-polar solvents like hexanes may be limited. For reaction planning, it is always advisable to perform a small-scale solubility test in your chosen solvent system.

Section 2: Troubleshooting Guide

This section is formatted to help you diagnose and solve specific problems you might encounter during your experiments.

Problem: My compound shows signs of degradation (e.g., new spots on TLC/LC-MS) during my reaction or workup.

Potential Cause: Unintentional Boc-Group Cleavage

The most common cause of unexpected degradation is the cleavage of the acid-sensitive Boc protecting group.[5] The carbamate linkage undergoes hydrolysis under acidic conditions to release the free amine, carbon dioxide, and a tert-butyl cation, which typically forms isobutylene gas.[6]

Common Acidic Triggers:

  • Reagents: Using even stoichiometric amounts of strong acids (e.g., HCl, TFA, H₂SO₄) will rapidly cleave the Boc group.[6][7] Lewis acids can also promote cleavage.[5]

  • Solvents: Chlorinated solvents like dichloromethane can contain trace amounts of HCl.

  • Chromatography: Standard silica gel is inherently acidic and can cause partial or complete deprotection during column chromatography.

Solutions & Preventative Measures:

  • pH Control: Ensure your reaction medium is neutral or basic. If an acidic byproduct is generated, consider adding a non-nucleophilic base to the reaction mixture.

  • Solvent Preparation: Before use, wash chlorinated solvents with a saturated sodium bicarbonate solution, followed by water, and then dry and distill. Alternatively, pass the solvent through a plug of basic alumina.

  • Neutralize Silica Gel: For column chromatography, use silica gel that has been pre-treated with a base. This can be done by preparing the slurry with an eluent containing a small amount of a volatile base, such as triethylamine (~0.5-1% v/v), and allowing it to equilibrate.

Problem: I am observing incomplete conversion or side products when heating my reaction.

Potential Cause: Thermal Decomposition

While the Boc group is robust at room temperature, it is susceptible to thermolytic (heat-induced) cleavage. This process does not require a catalyst but typically necessitates high temperatures, often in the range of 100-150°C or higher.[8][9] Heating the compound, especially for prolonged periods, can lead to the unintended removal of the Boc group, resulting in the free diamine which may then react further.

Solutions & Preventative Measures:

  • Temperature Management: If retention of the Boc group is desired, maintain reaction temperatures below 80°C where possible. The rate of thermal decomposition increases significantly with temperature.[10]

  • Reaction Time: Minimize reaction times at elevated temperatures.

  • Alternative Methods: If a high temperature is required for your desired transformation, consider if an alternative, lower-temperature synthetic route is feasible.

Problem: The compound has degraded after being stored for several months.

Potential Cause: Improper Storage Conditions

Long-term degradation is almost always linked to improper storage.

  • Hydrolysis: Exposure to moisture, especially in a non-inert atmosphere, can lead to slow hydrolysis of the carbamate. While N,N-disubstituted carbamates are generally stable, long-term exposure to moisture, particularly if acidic or basic contaminants are present, can facilitate degradation.[11][12][13]

  • Oxidation: The secondary amine is susceptible to oxidation over time if exposed to atmospheric oxygen.

Solutions & Preventative Measures:

  • Strict Adherence to Storage Protocols: Always store the compound at the recommended 2-8°C in a tightly sealed container.[1]

  • Use of Inert Gas: Before sealing the container for long-term storage, flush the headspace with an inert gas like argon or nitrogen to displace air and moisture.

  • Purchase Appropriate Quantities: Avoid purchasing large quantities that will sit on the shelf for extended periods. It is better to acquire fresh material as needed for your projects.

Section 3: Key Stability & Reactivity Protocols

Protocol 1: Standard Procedure for Controlled Boc-Group Removal

This protocol describes a standard method for the intentional and complete removal of the Boc protecting group.

Objective: To deprotect the Boc-protected amine to yield the corresponding free secondary amine hydrochloride salt.

Methodology:

  • Dissolve the Boc-protected starting material (1.0 eq) in a suitable solvent such as 1,4-dioxane or ethyl acetate (concentration ~0.1-0.5 M).

  • Cool the solution to 0°C using an ice bath.

  • Slowly add a solution of hydrochloric acid (4.0 M in 1,4-dioxane is commercially available) (3-5 eq).

  • CAUTION: Gas evolution (isobutylene and CO₂) will occur. Ensure the reaction is performed in a well-ventilated fume hood and that the vessel is not sealed.[6]

  • Allow the reaction to warm to room temperature and stir for 1-4 hours.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed.

  • Upon completion, the product can typically be isolated by removing the solvent and excess acid under reduced pressure. The resulting product will be the dihydrochloride salt.

Protocol 2: Small-Scale Compatibility Test

Before committing a large quantity of material to a new reaction, perform this small-scale test to check for compound stability under your proposed conditions.

Methodology:

  • In a small vial, dissolve a small, accurately weighed amount of the compound (e.g., 5-10 mg) in the reaction solvent.

  • Add all other reagents except for the key coupling partner or starting material.

  • Stir the mixture under the proposed reaction conditions (temperature, atmosphere) for the intended duration of the reaction.

  • After the test period, take an aliquot and analyze it by LC-MS or TLC.

  • Compare the analysis to a sample of the starting material. The absence of new peaks or spots corresponding to the deprotected amine indicates stability under the tested conditions.

Section 4: Data & Visualizations

Data Tables

Table 1: Chemical Compatibility Summary

Reagent/Condition ClassCompatibility/BehaviorRationale & Expert Notes
Strong Acids (e.g., TFA, HCl, H₂SO₄)Incompatible Rapidly cleaves the Boc protecting group. This is the basis for intentional deprotection.[3][6]
Strong Bases (e.g., NaOH, KOH)Generally Compatible The carbamate linkage is relatively stable to basic hydrolysis.[4] However, prolonged exposure to strong bases at high temperatures should be avoided as it may eventually lead to hydrolysis.[11][14]
Nucleophiles (e.g., amines, thiols)Compatible The Boc group is stable to most nucleophilic reagents.[4]
Standard Oxidizing Agents Use with Caution The unprotected secondary amine is susceptible to oxidation. Compatibility should be tested on a small scale.
Standard Reducing Agents (e.g., NaBH₄, H₂/Pd)Generally Compatible The Boc group is stable to catalytic hydrogenation and most hydride reagents.
Elevated Temperatures (>100°C)Use with Caution Risk of thermal deprotection increases significantly with temperature.[8][15]
Diagrams

Molecule_Structure cluster_mol This compound cluster_nodes mol node1 Acid-Labile Site: Boc Protecting Group node1->mol node2 Nucleophilic/Basic Site: Secondary Amine (NH) node2->mol

Caption: Key reactive sites on the molecule.

Degradation_Pathways cluster_acid Acid-Catalyzed Deprotection cluster_thermal Thermal Deprotection start Starting Material (Boc-Protected) acid_cond Strong Acid (e.g., TFA, HCl) start->acid_cond Common Pathway thermal_cond High Temperature (>120°C) start->thermal_cond Less Common (High Energy) deprotected_acid Deprotected Amine Salt acid_cond->deprotected_acid gas_acid CO₂ + Isobutylene deprotected_thermal Free Diamine thermal_cond->deprotected_thermal gas_thermal CO₂ + Isobutylene

Caption: Primary degradation pathways for the compound.

References

  • ResearchGate. (2025). Carbamate base-catalyzed hydrolysis mechanisms. [Link]

  • ACS Green Chemistry Institute. (2026). Acids - Reagent Guides. American Chemical Society. [Link]

  • Fisher Scientific. (n.d.). Amine Protection / Deprotection. Fisher Scientific. [Link]

  • Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection. [Link]

  • ResearchGate. (n.d.). Mechanism of base-induced hydrolysis of carbamates. [Link]

  • MDPI. (n.d.). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules. [Link]

  • ACS Green Chemistry Institute. (2026). Thermal Methods - Reagent Guides. American Chemical Society. [Link]

  • ACS Publications. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]

  • National Center for Biotechnology Information. (n.d.). Organic Carbamates in Drug Design and Medicinal Chemistry. PubMed Central. [Link]

  • Li, B., et al. (2019). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. The Journal of Organic Chemistry. [Link]

  • Synthetic Communications. (1996). Thermal Removal of Boc-Protecting Groups During Preparation of Open-Chain Polyamines. Taylor & Francis Online. [Link]

  • BIOSYNCE. (2025). What is the stability of piperidine?. [Link]

  • BTC. (2025). What are the storage stability of Piperidine Series compounds over time?. [Link]

  • The Royal Society of Chemistry. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid. [Link]

  • Clemson University. (n.d.). Kinetics of Carbaryl Hydrolysis. College of Engineering, Computing, and Applied Sciences. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

Sources

Technical Support Center: Synthesis of Tert-butyl 4-(piperidin-4-ylmethyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of tert-butyl 4-(piperidin-4-ylmethyl)piperidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, from bench-top experiments to large-scale production. Here, we will address common challenges, provide in-depth troubleshooting advice, and offer insights into scaling up this important chemical intermediate.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and industrially viable route is a two-step process commencing with commercially available starting materials:

  • Boc-protection of 4-(aminomethyl)piperidine: This step selectively protects the primary amine of 4-(aminomethyl)piperidine with a tert-butyloxycarbonyl (Boc) group.

  • Reductive amination: The resulting intermediate, tert-butyl (piperidin-4-ylmethyl)carbamate, is then reacted with 1-Boc-4-piperidone via reductive amination to yield the final product.

An alternative, though less common, route involves the direct reductive amination of piperidin-4-ylmethanamine with 1-Boc-4-piperidone, followed by the protection of the remaining free secondary amine. However, this can lead to selectivity issues and a more complex impurity profile.

Q2: Why is the Boc protecting group necessary?

A2: The Boc (tert-butyloxycarbonyl) group is a crucial element in this synthesis for several reasons:

  • Selectivity: It ensures that the primary amine of 4-(aminomethyl)piperidine reacts selectively in the subsequent reductive amination step, preventing self-condensation or other side reactions.

  • Solubility: The Boc group increases the lipophilicity of the intermediates, which can improve their solubility in common organic solvents used in synthesis and purification.

  • Stability and Facile Cleavage: The Boc group is stable under a wide range of reaction conditions but can be easily removed under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane, which is often a requirement in multi-step pharmaceutical syntheses.[1][2]

Q3: What are the typical in-process controls (IPCs) for this synthesis?

A3: To ensure a successful and reproducible synthesis, the following in-process controls are recommended:

  • Reaction completion: Monitor the disappearance of starting materials and the appearance of the product by Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Purity of intermediates: Assess the purity of the Boc-protected intermediate before proceeding to the reductive amination step to avoid carrying forward impurities.

  • Moisture content: For the reductive amination step, particularly when using hydride-based reducing agents, ensuring low moisture content in solvents and reagents is critical to prevent quenching of the reducing agent and to promote iminium ion formation.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and provides actionable solutions.

Issue 1: Low Yield in the Reductive Amination Step

Low yields in reductive amination are a common challenge and can often be attributed to several factors.[3]

Possible Causes & Solutions:

CauseRecommended Action
Inefficient Iminium Ion Formation The formation of the iminium ion intermediate is the rate-limiting step. Ensure the reaction medium is slightly acidic (pH 4-6) to catalyze this step. A common practice is to add a catalytic amount of acetic acid.
Decomposition of the Reducing Agent Hydride-based reducing agents like sodium triacetoxyborohydride (STAB) are sensitive to moisture. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Side Reactions Over-reduction of the starting materials or product can occur. Choose a mild and selective reducing agent like STAB. Monitor the reaction temperature closely, as higher temperatures can promote side reactions.
Sub-optimal Stoichiometry Ensure the stoichiometry of the reactants is optimized. A slight excess of the amine or the reducing agent may be beneficial, but a large excess can lead to purification challenges.

Troubleshooting Workflow for Low Yield in Reductive Amination:

G start Low Yield in Reductive Amination check_imine Check for Imine/Iminium Formation (TLC/LC-MS) start->check_imine no_imine No Imine Formation check_imine->no_imine No imine_present Imine is Present check_imine->imine_present Yes adjust_ph Adjust pH to 4-6 with Acetic Acid no_imine->adjust_ph check_reducing_agent Check Reducing Agent Activity imine_present->check_reducing_agent adjust_ph->check_imine inactive_agent Inactive Reducing Agent check_reducing_agent->inactive_agent Inactive check_side_products Analyze for Side Products (GC-MS/LC-MS) check_reducing_agent->check_side_products Active use_fresh_agent Use Fresh, Anhydrous Reducing Agent inactive_agent->use_fresh_agent use_fresh_agent->start side_products_present Side Products Detected check_side_products->side_products_present Yes success Improved Yield check_side_products->success No optimize_conditions Optimize Temperature and Reaction Time side_products_present->optimize_conditions optimize_conditions->start

Caption: Troubleshooting workflow for low yield in reductive amination.

Issue 2: Difficult Purification of the Final Product

The final product can sometimes be challenging to purify due to its physical properties and the presence of closely related impurities.

Possible Causes & Solutions:

CauseRecommended Action
Residual Starting Materials Unreacted 1-Boc-4-piperidone or the Boc-protected aminomethyl piperidine can co-elute with the product during chromatography. Optimize the reaction stoichiometry and monitor for complete conversion to minimize these impurities.
Di-alkylation Product If the starting piperidin-4-ylmethanamine is not fully protected, di-alkylation can occur, leading to a complex mixture. Ensure the initial Boc protection step goes to completion.
Product is an Oil or Waxy Solid The final product may not be a crystalline solid, making isolation by filtration difficult. Consider purification by column chromatography or crystallization from a different solvent system. If the product is basic, an acid-base extraction can be an effective purification step.
Formation of an Azeotrope In some cases, piperidine-based compounds can form azeotropes with solvents, making their complete removal difficult.[4] Consider using a high-boiling point solvent for the final crystallization or performing a solvent swap.

Scale-up Synthesis Challenges

Transitioning the synthesis of this compound from the laboratory to a pilot plant or manufacturing scale introduces a new set of challenges that must be carefully managed.

Q4: What are the primary safety concerns when scaling up the synthesis?

A4: The primary safety concerns are associated with the reductive amination step, especially if catalytic hydrogenation is used as an alternative to hydride reagents.

  • Hydrogenation Safety: Catalytic hydrogenation involves flammable hydrogen gas under pressure and pyrophoric catalysts (e.g., Palladium on carbon).[5][6] Key considerations include:

    • Catalyst Handling: The catalyst is often pyrophoric and can ignite if exposed to air. It must be handled under an inert atmosphere or as a wet slurry.[6]

    • Exothermicity: Hydrogenation reactions are exothermic.[7] A robust cooling system is essential to prevent a runaway reaction.

    • Hydrogen Leaks: The reactor and associated equipment must be pressure-tested to prevent leaks of flammable hydrogen gas.

  • Solvent Choice: The use of flammable solvents like methanol or ethanol on a large scale requires appropriate grounding and ventilation to prevent the buildup of static electricity and flammable vapors.

Q5: How does heat transfer affect the scale-up of the reductive amination?

A5: As the reaction scale increases, the surface-area-to-volume ratio of the reactor decreases, making heat dissipation less efficient. Since reductive amination is often exothermic, poor heat transfer can lead to a temperature increase, which can cause:

  • Increased side product formation: Higher temperatures can favor undesired side reactions, leading to a lower yield and a more complex impurity profile.

  • Runaway reaction: In a worst-case scenario, uncontrolled temperature rise can lead to a dangerous runaway reaction.

To mitigate this, a thorough thermal hazard analysis should be conducted during process development.[8][9] The addition rate of reagents may need to be controlled to manage the heat evolution, and the reactor must have an adequate cooling capacity.

Q6: What are the common challenges in isolating and purifying the product at a large scale?

A6: Isolating and purifying the product on a large scale presents several challenges:

  • Crystallization: Developing a robust and reproducible crystallization process is key to obtaining the desired purity and physical form of the final product. This involves screening for suitable solvents, optimizing cooling profiles, and controlling agitation to achieve a consistent particle size distribution.

  • Filtration and Drying: The filtration of large quantities of product can be slow, and inefficient drying can lead to residual solvent impurities. The choice of filtration and drying equipment is critical.

  • Impurity Profile: The impurity profile may change on scale-up due to differences in mixing, heat transfer, and reaction times.[10][11] It is essential to identify and characterize any new impurities and develop analytical methods for their control.

Conceptual Workflow for Scale-Up Synthesis:

G start Lab Scale Synthesis process_dev Process Development & Optimization start->process_dev thermal_hazard Thermal Hazard Analysis process_dev->thermal_hazard impurity_profiling Impurity Profiling process_dev->impurity_profiling pilot_scale Pilot Scale Synthesis thermal_hazard->pilot_scale impurity_profiling->pilot_scale process_validation Process Validation pilot_scale->process_validation manufacturing Manufacturing Scale process_validation->manufacturing

Caption: Conceptual workflow for the scale-up of the synthesis.

Experimental Protocols

Protocol 1: Lab-Scale Reductive Amination using Sodium Triacetoxyborohydride (STAB)

This protocol provides a general procedure for the reductive amination step at a laboratory scale.

  • Reaction Setup: To a solution of tert-butyl (piperidin-4-ylmethyl)carbamate (1.0 eq.) and 1-Boc-4-piperidone (1.0-1.2 eq.) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add a catalytic amount of glacial acetic acid (0.1 eq.).

  • Addition of Reducing Agent: Stir the mixture at room temperature for 1-2 hours to allow for iminium ion formation. Then, add sodium triacetoxyborohydride (STAB) (1.2-1.5 eq.) portion-wise over 30 minutes, maintaining the temperature below 25°C.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting materials are consumed (typically 12-24 hours).

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography.

References

  • Mettler Toledo. (n.d.). Webinar: Hydrogenation Process Safety and Process Performance. Retrieved from [Link]

  • Chandra, T., & Zebrowski, J. P. (2016). Hazards associated with laboratory scale hydrogenations. ACS Chemical Health & Safety, 23(4), 14-21.
  • Mettler Toledo. (n.d.). Hydrogenation Process Safety and Process Performance. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Hazards associated with laboratory scale hydrogenations. Retrieved from [Link]

  • Neuland Labs. (2022, August 30). 3 Key Elements of Successful Hydrogenation Scale-Up. Retrieved from [Link]

  • Google Patents. (n.d.). CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample.
  • Reddit. (2017, June 9). Challenging reductive amination. r/chemistry. Retrieved from [Link]

  • Veeprho Pharmaceuticals. (n.d.). Piperidine Impurities and Related Compound. Retrieved from [Link]

  • Pothuri, V. V., et al. (2018). An Improved Scalable Process for Synthesis of Piperidin-4-yl-carbamates. Asian Journal of Chemistry, 30(5), 1081-1084.
  • D'Adamio, G., et al. (2020). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. Molecules, 25(21), 5086.
  • Defense Technical Information Center. (n.d.). Fentanyl Synthesis Using N-BOC-4-Piperidinone. Retrieved from [Link]

  • Kumpan, K., et al. (2019). Synthesis and Characterization of Novel Methyl 3(5)-(N-Boc-piperidinyl)
  • Scripps Research. (2024, December 20). New modular strategy reduces piperidine synthesis steps for pharmaceuticals. Retrieved from [Link]

  • ResearchGate. (2012, October 11). What are the difficulties associated with reductive amination? How to control byproduct formation?. Retrieved from [Link]

  • Google Patents. (n.d.). CN107805218B - Method for preparing 4-Boc-aminopiperidine.
  • Subirós-Funosas, R., et al. (2019). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 24(11), 2145.
  • Sciforum. (n.d.). Selective Mono-Boc-Protection of Bispidine. Retrieved from [Link]

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Technical Support Center: Optimizing Storage Conditions for Long-Term Stability

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center, your resource for ensuring the long-term integrity and viability of your valuable research materials. In the dynamic fields of life sciences and drug development, the reliability of your experimental outcomes is intrinsically linked to the stability of your stored samples. This guide provides in-depth, field-proven insights into the optimal storage conditions for a range of biological and chemical entities. Here, we move beyond simple protocols to explain the underlying principles, helping you make informed decisions to safeguard your research.

Section 1: The Cornerstone of Stability - General Principles

Before delving into molecule-specific guidelines, it's crucial to understand the universal factors that influence the stability of your samples.

Q1: What are the primary environmental factors that can compromise my samples during long-term storage?

A1: The three main environmental culprits that can degrade your samples over time are temperature fluctuations, moisture, and light exposure.[1] Temperature is a critical factor, as higher temperatures accelerate chemical reactions, including degradation pathways like hydrolysis and oxidation.[1] Moisture can facilitate hydrolytic cleavage of chemical bonds, a common degradation pathway for many small molecules and biomolecules.[1][2] Finally, exposure to light, particularly UV light, can induce photochemical degradation in sensitive compounds.[1]

Q2: Why is aliquoting my samples into single-use volumes so important?

A2: Aliquoting samples into single-use volumes is a cornerstone of good storage practice, primarily to avoid repeated freeze-thaw cycles.[3][4] Each freeze-thaw cycle can introduce physical stress on molecules. For proteins, this can lead to denaturation and aggregation.[3] For small molecules dissolved in solvents, it can cause precipitation, leading to inaccurate concentrations in subsequent experiments.[5] By creating single-use aliquots, you ensure that the bulk of your sample remains in a stable, frozen state until it is needed.

Section 2: Proteins - Preserving Structure and Function

Proteins are the workhorses of biology, but their complex three-dimensional structures make them particularly susceptible to degradation.

Q3: My protein is degrading even when stored at -20°C. What could be the cause and how can I fix it?

A3: Protein degradation at -20°C can be due to several factors. Firstly, residual protease activity can persist even at this temperature. The inclusion of a protease inhibitor cocktail during purification and in the final storage buffer is essential to mitigate this.[3] Secondly, the protein concentration itself can be a factor. Dilute protein solutions (<1 mg/mL) are more prone to degradation and loss due to adsorption to the storage vessel.[6] To counteract this, consider adding a "carrier" or "filler" protein, such as bovine serum albumin (BSA), at a concentration of 1-5 mg/mL to protect your protein of interest.[6] Finally, repeated freeze-thaw cycles are a major contributor to protein degradation.[3] Ensure your protein is aliquoted into single-use volumes. For highly sensitive proteins, flash-freezing aliquots in liquid nitrogen and storing them at -80°C or in the vapor phase of liquid nitrogen provides maximum stability.[6][7]

Q4: I need to store my antibody for several months. What is the best approach?

A4: For long-term storage of antibodies, it is generally recommended to store them at -20°C or -80°C.[8] To prevent damage from ice crystal formation during freezing, it is common practice to add a cryoprotectant like glycerol to a final concentration of 50%.[6][7] This allows the antibody solution to be stored at -20°C without freezing solid. However, it is crucial to ensure the glycerol used is of high purity, as contaminants can negatively affect the antibody's activity.[6] As with other proteins, aliquoting into single-use vials is highly recommended to avoid repeated freeze-thaw cycles.[6][7] For conjugated antibodies, such as those linked to enzymes or fluorophores, it is often best to store them at 2-8°C, protected from light, as freezing can damage the conjugate.[8] Always consult the manufacturer's datasheet for specific storage recommendations.

Experimental Protocol: Preparing a Protein for Long-Term Storage

  • Buffer Exchange: Ensure the purified protein is in a suitable storage buffer. The optimal pH should be close to the protein's isoelectric point for maximum stability.[3] The buffer should be sterile-filtered.

  • Additives:

    • Add a protease inhibitor cocktail to prevent proteolytic degradation.[3]

    • For proteins with essential sulfhydryl groups, include a reducing agent like dithiothreitol (DTT) or β-mercaptoethanol at a final concentration of 1-5 mM to prevent oxidation.[3]

    • If storing at -20°C, consider adding glycerol to a final concentration of 10-50% as a cryoprotectant.[3]

  • Concentration Adjustment: If the protein concentration is below 1 mg/mL, consider concentrating it or adding a carrier protein like BSA.[3][6]

  • Aliquoting: Dispense the final protein solution into sterile, low-protein-binding polypropylene tubes in volumes suitable for single experiments.

  • Freezing:

    • For storage at -20°C or -80°C, snap-freeze the aliquots in liquid nitrogen or a dry ice/ethanol bath before transferring them to the freezer. This rapid freezing minimizes the formation of damaging ice crystals.

    • For highly sensitive proteins, "beading" can be employed by dropping the protein solution into liquid nitrogen and then collecting the frozen beads for storage in cryovials under liquid nitrogen.[6][7]

  • Labeling and Documentation: Clearly label each aliquot with the protein name, concentration, date, and any additives. Maintain a detailed inventory.

Table 1: Comparison of Protein Storage Conditions

Storage ConditionTypical Shelf LifeKey Considerations
4°C in Solution Days to a few weeksRequires sterile conditions or antibacterial agents.[6] Prone to microbial growth and proteolysis.[6][7]
-20°C in 50% Glycerol Up to 1 yearPrevents freezing and ice crystal damage.[6][7] Glycerol purity is critical.[6]
-20°C to -80°C Frozen YearsAliquoting is essential to avoid freeze-thaw cycles.[3][6][7] -80°C is preferred for long-term stability.[3]
Liquid Nitrogen (-196°C) YearsOffers the highest stability.[6] Requires specialized storage equipment.
Lyophilized (Freeze-Dried) YearsExcellent for long-term stability at ambient temperatures.[3] The lyophilization process itself can damage some proteins.[6] Requires reconstitution before use.[6]

Section 3: Nucleic Acids - Safeguarding Genetic Information

DNA and RNA are fundamental to countless molecular biology applications. Their long-term stability is crucial for the reproducibility of genetic research.

Q5: My DNA samples are showing degradation after long-term storage at -20°C. What's going wrong?

A5: While -20°C is a common storage temperature for DNA, degradation can still occur over extended periods due to hydrolysis and oxidation.[9] For truly long-term storage, -80°C is a much better option as it significantly slows down these degradation processes.[10] Another critical factor is the purity of the DNA. Contaminating nucleases from the sample preparation can remain active and degrade the DNA, even at low temperatures. Ensure your DNA extraction and purification methods are robust. Storing DNA in a buffered solution, such as TE buffer (Tris-EDTA), is also recommended. The Tris buffers the pH, and the EDTA chelates divalent cations that are cofactors for many nucleases. For very long-term archival, lyophilization (freeze-drying) or storage in a trehalose-stabilized solution can provide excellent stability.[9][10]

Q6: RNA is notoriously unstable. What are the absolute must-dos for long-term RNA storage?

A6: The inherent instability of RNA is primarily due to its susceptibility to enzymatic degradation by ribonucleases (RNases), which are ubiquitous in the environment. Therefore, the most critical aspect of RNA storage is maintaining an RNase-free environment. This includes using certified RNase-free tubes, pipette tips, and reagents. Always wear gloves and work in a designated clean area. For long-term storage, RNA should be stored at -80°C or in liquid nitrogen.[11] Storing RNA as an ethanol precipitate at -80°C can also enhance stability. Before use, the RNA pellet is simply centrifuged and resuspended in an RNase-free buffer. Newer technologies are also emerging for the room-temperature storage of nucleic acids, which involve encapsulation to protect them from degradation factors.[1]

Diagram 1: Workflow for Long-Term Nucleic Acid Storage

G cluster_0 Sample Preparation cluster_1 Storage Preparation cluster_2 Long-Term Storage Options Extraction Nucleic Acid Extraction Purification Purification (Nuclease Removal) Extraction->Purification QC Quality Control (e.g., Spectrophotometry, Gel Electrophoresis) Purification->QC Buffer Resuspend in appropriate buffer (e.g., TE for DNA) QC->Buffer Aliquot Aliquot into single-use, nuclease-free tubes Buffer->Aliquot Minus80 -80°C Freezing Aliquot->Minus80 LN2 Liquid Nitrogen Aliquot->LN2 Lyophilization Lyophilization Aliquot->Lyophilization

Caption: Workflow for preparing and storing nucleic acids for long-term stability.

Section 4: Cell Lines - Maintaining Viability and Genetic Integrity

Cryopreservation is essential for preserving cell lines for future use, preventing genetic drift from continuous passaging, and safeguarding against contamination.[12]

Q7: I'm experiencing low cell viability after thawing my cryopreserved cells. What are the likely causes?

A7: Low post-thaw viability is a common issue and can often be traced back to the cryopreservation protocol. Here are some key areas to troubleshoot:

  • Cell Health: Only healthy, actively growing cells in the log phase with high viability (>80%) should be cryopreserved.[12][13]

  • Freezing Rate: A slow, controlled cooling rate of approximately -1°C per minute is crucial for most cell types.[12] This can be achieved using a controlled-rate freezer or a commercially available cryo-freezing container (e.g., Mr. Frosty) placed in a -80°C freezer overnight.[12] Rapid freezing can lead to the formation of intracellular ice crystals, which can damage organelles and rupture the cell membrane.

  • Cryoprotectant: The type and concentration of the cryoprotectant are critical. Dimethyl sulfoxide (DMSO) is the most common cryoprotectant, typically used at a final concentration of 5-10%.[4] Ensure the DMSO is cell culture grade.[4]

  • Thawing Process: In contrast to the slow freezing process, thawing should be rapid.[12] Warm the cryovial quickly in a 37°C water bath until only a small ice crystal remains.

  • Long-Term Storage Temperature: For optimal long-term viability, cells should be stored in the vapor phase of liquid nitrogen (-135°C to -196°C).[12] Storage at -80°C is not recommended for long-term preservation as cell viability will decline over time.[12]

Q8: How can I prevent contamination of my cell stocks during cryopreservation?

A8: Maintaining sterility throughout the cryopreservation process is paramount. Always work in a laminar flow hood using aseptic techniques.[12] Before freezing, ensure your cell cultures are free from any microbial contamination, including mycoplasma.[13][14] Use sterile cryovials and freezing media. When handling multiple cell lines, work with only one at a time to prevent cross-contamination.[14] Proper labeling and record-keeping are also essential to avoid mix-ups.[12]

Diagram 2: The Cryopreservation and Thawing Cycle

G cluster_0 Cryopreservation cluster_1 Thawing and Recovery Harvest Harvest Healthy Cells (Log Phase) Resuspend Resuspend in Freezing Medium (with Cryoprotectant) Harvest->Resuspend Aliquot Aliquot into Cryovials Resuspend->Aliquot SlowFreeze Slow Controlled Freezing (-1°C/minute) Aliquot->SlowFreeze Storage Long-Term Storage (Liquid Nitrogen) SlowFreeze->Storage RapidThaw Rapid Thawing (37°C Water Bath) Storage->RapidThaw Retrieve from Storage Dilute Dilute in Culture Medium RapidThaw->Dilute Centrifuge Centrifuge to Remove Cryoprotectant Dilute->Centrifuge ResuspendCulture Resuspend in Fresh Medium and Culture Centrifuge->ResuspendCulture

Caption: Key steps in the cryopreservation and thawing of cell lines.

Section 5: Small Molecules - Ensuring Chemical Integrity

The stability of small molecule compounds is crucial for drug discovery and other chemical biology applications.

Q9: What are the best general practices for storing a diverse library of small molecules?

A9: For a diverse chemical library, a multi-tiered storage strategy is often employed. As a general guideline, storing compounds as a dry powder or solid at -20°C can ensure stability for up to 3 years, while storage at 4°C is suitable for up to 2 years.[3] It is essential to protect compounds from light and moisture.[12] When preparing stock solutions, typically in a solvent like DMSO, it is highly recommended to aliquot them into single-use volumes and store them at -20°C or -80°C to avoid freeze-thaw cycles.[3] For stock solutions, storage at -20°C is generally suitable for up to one month, while -80°C can extend stability for up to six months.[3] Always centrifuge vials containing powdered compounds before opening to ensure all the material is at the bottom.[3]

Q10: I'm seeing variability in my assay results when using a small molecule from a stock solution that has been stored for a while. What could be the problem?

A10: Assay variability with stored small molecule stock solutions can stem from several issues:

  • Degradation: The compound may be degrading in solution. This can be due to hydrolysis, oxidation, or reaction with the solvent. Storing aliquots at -80°C can help minimize this.

  • Precipitation: The compound may have precipitated out of solution, especially after a freeze-thaw cycle.[5] Before use, it's good practice to bring the aliquot to room temperature and vortex it to ensure the compound is fully redissolved.

  • Evaporation: Over time, the solvent can evaporate, leading to an increase in the compound's concentration. Ensure that storage vials are tightly sealed.

  • Water Absorption: DMSO is hygroscopic and can absorb water from the atmosphere, which can dilute the stock concentration and potentially cause hydrolysis of the compound.

To troubleshoot, you can run a quality control check on your stock solution using a technique like HPLC to assess its purity and concentration.

Table 2: General Storage Recommendations for Small Molecules

FormStorage TemperatureTypical StabilityKey Considerations
Solid/Powder 4°CUp to 2 yearsProtect from light and moisture.[3][12]
Solid/Powder -20°CUp to 3 yearsProtect from light and moisture.[3]
Solution (e.g., in DMSO) -20°CUp to 1 monthAliquot to avoid freeze-thaw cycles.[3] Ensure vials are tightly sealed.
Solution (e.g., in DMSO) -80°CUp to 6 monthsAliquot to avoid freeze-thaw cycles.[3] Preferred for longer-term solution storage.

References

  • Best Practices for Recombinant Protein Storage & Stability. Genext Genomics. [Link]

  • Comprehensive Guide of Dos and Don'ts for Freezing Cell. Cole-Parmer. [Link]

  • Tips For Cell Cryopreservation. Creative Bioarray. [Link]

  • Best Practices for Freezing Cell Cultures. The Scientist. [Link]

  • Protein stability and storage. ResearchGate. [Link]

  • Protein storage: How to increase protein stability?. Single Use Support. [Link]

  • Stabilization of proteins for storage. Cold Spring Harbor Protocols. [Link]

  • Long-term storage of nucleic acids. ASKION. [Link]

  • SOLID STATE STABILITY. Sri Indu Institute of Pharmacy. [Link]

  • Does short time storage of a small molecule at -20°C instead of 2-8°C before reconstitution in solvent impact the molecules function?. ResearchGate. [Link]

  • Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. PubMed Central. [Link]

  • The Brains Behind the Next Trend in Biotech: Room-temperature Storage of Nucleic Acids. Medium. [Link]

  • Best Practices for Long-Term DNA Storage (-80°C vs. Lyophilization). GenTegra. [Link]

  • Optimization of storage conditions for lipid nanoparticle-formulated self-replicating RNA vaccines. PubMed. [Link]

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Validation & Comparative

Navigating the PROTAC Linker Landscape: A Comparative Guide to Alternatives for Tert-butyl 4-(piperidin-4-ylmethyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of the Linker in PROTAC Design

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, hijacking the cell's intrinsic ubiquitin-proteasome system to induce the degradation of disease-causing proteins.[1][] These heterobifunctional molecules are comprised of a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two.[][3] The linker is far more than an inert spacer; its length, rigidity, and chemical composition are critical determinants of a PROTAC's efficacy, influencing ternary complex formation, cell permeability, and overall pharmacokinetic properties.[3]

A commonly employed linker motif is tert-butyl 4-(piperidin-4-ylmethyl)piperidine-1-carboxylate, which provides a rigid scaffold. This rigidity can pre-organize the PROTAC into a conformation that is favorable for the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[4][5] However, the quest for optimal PROTAC performance often necessitates the exploration of alternative linker strategies. This guide provides a comparative analysis of key alternatives to the piperidine-piperidine motif, supported by experimental data and detailed protocols to inform the rational design of next-generation protein degraders.

The PROTAC Mechanism of Action: A Visual Overview

PROTACs function by inducing proximity between a target protein and an E3 ubiquitin ligase. This induced ternary complex facilitates the transfer of ubiquitin to the target protein, marking it for degradation by the proteasome.

PROTAC_Mechanism cluster_ternary Ternary Complex Formation POI Protein of Interest (POI) PROTAC PROTAC POI->PROTAC Binds Proteasome 26S Proteasome POI->Proteasome Recognition & Degradation E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Binds E3_Ligase->POI Ubiquitination Ub Ubiquitin Degraded_POI Degraded Peptides Proteasome->Degraded_POI

Caption: The catalytic cycle of a PROTAC, inducing ubiquitination and subsequent proteasomal degradation of a target protein.

A Comparative Analysis of PROTAC Linker Motifs

The selection of a linker is a multi-parameter optimization problem. The following sections compare the piperidine-piperidine motif with common alternatives, highlighting their respective strengths and weaknesses.

Rigid Linkers: Piperidine and Piperazine Scaffolds
  • This compound: This motif, along with similar piperidine and piperazine-containing structures, offers a conformationally constrained backbone.[4][5] This rigidity can reduce the entropic penalty associated with ternary complex formation, potentially leading to higher potency.[4]

  • Piperazine-Containing Linkers: A popular alternative, the piperazine moiety introduces an additional nitrogen atom. This can enhance aqueous solubility through protonation at physiological pH, a desirable property for improving the often-poor solubility of PROTACs.[6][7][8] However, the pKa of the piperazine ring is highly sensitive to its chemical environment within the linker.[6][7]

Table 1: Comparison of Piperidine and Piperazine Linkers

FeaturePiperidine LinkersPiperazine Linkers
Primary Advantage High rigidity, metabolic stability.[4][5]Enhanced solubility, tunable basicity.[6][7]
Key Consideration Can contribute to high lipophilicity.pKa is context-dependent.[6][7]
Synthetic Accessibility Readily incorporated as common building blocks.Versatile handle for modular synthesis.[4]
Flexible Linkers: Alkyl and Polyethylene Glycol (PEG) Chains
  • Alkyl Chains: Simple and synthetically accessible, alkyl chains of varying lengths are often a starting point in PROTAC design.[3] Their flexibility allows for the exploration of a wide conformational space to identify productive binding modes. However, they can increase lipophilicity and may be more susceptible to metabolism.[9]

  • Polyethylene Glycol (PEG) Linkers: PEG chains are widely used to improve the solubility and cell permeability of PROTACs.[9] The repeating ethylene glycol units are hydrophilic and can shield the polarity of the molecule by adopting folded conformations, facilitating membrane passage.[9]

Table 2: Comparison of Flexible Linkers

FeatureAlkyl ChainsPEG Linkers
Primary Advantage Synthetic simplicity, high flexibility.[3]Improved solubility and permeability.[9]
Key Consideration Can lead to poor aqueous solubility.[9]Potential for metabolic instability.[9]
Ternary Complex Formation Flexibility can aid initial identification of active degraders.Can adopt multiple conformations to find a productive complex.[9]
"Clickable" Linkers: Alkynes and Triazoles

The use of "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), has streamlined the synthesis of PROTAC libraries.[5][10][][12] This approach involves incorporating an alkyne and an azide into the two halves of the PROTAC, which are then efficiently joined to form a stable triazole ring.[10][] The resulting triazole is not merely a linkage unit; its planarity can contribute to the overall rigidity of the linker.[]

Table 3: Performance Data for PROTACs with Different Linkers

Linker TypeRepresentative PROTACTargetCell LineDC50DmaxReference
Piperazine-containing Compound 9 HDAC1/3HCT116~0.5 µM>80%[14]
PEG-based MZ1BRD4HeLa~30 nM>90%[3]
Alkyl-based dBET1BRD2/3/4MV4;11~4 nM>95%[3]
Triazole (Click) Click-PROTACBRD422Rv110-100 nM>90%[12]

Note: The data in this table is compiled from different studies and should be used for illustrative purposes. A direct head-to-head comparison would require testing in the same experimental system.

Experimental Protocols

The following protocols provide a framework for the synthesis and evaluation of PROTACs with different linkers.

Synthesis of a PROTAC using Click Chemistry (CuAAC)

This protocol describes the copper-catalyzed azide-alkyne cycloaddition to link a POI-binding moiety containing an alkyne and an E3 ligase ligand functionalized with an azide.

Click_Chemistry_Workflow Start Start Materials: - Alkyne-functionalized POI ligand - Azide-functionalized E3 ligase ligand Reaction CuAAC Reaction: - CuSO4·5H2O - Sodium Ascorbate - Solvent (e.g., DMSO/t-BuOH/H2O) - Room Temperature, 12-24h Start->Reaction Purification Purification: - Reverse-phase HPLC Reaction->Purification Characterization Characterization: - LC-MS - NMR Purification->Characterization Final_PROTAC Final PROTAC Characterization->Final_PROTAC

Caption: A generalized workflow for the synthesis of a PROTAC using copper-catalyzed azide-alkyne cycloaddition (CuAAC).

Step-by-Step Protocol:

  • Reaction Setup: In a clean vial, dissolve the alkyne-functionalized POI ligand (1 equivalent) and the azide-functionalized E3 ligase ligand (1.1 equivalents) in a suitable solvent mixture such as DMSO/t-BuOH/H2O (3:1:1).

  • Catalyst Preparation: In a separate vial, prepare a fresh solution of copper(II) sulfate pentahydrate (0.1 equivalents) and sodium ascorbate (0.2 equivalents) in water.

  • Reaction Initiation: Add the catalyst solution to the solution of the reactants.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by LC-MS.

  • Work-up and Purification: Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate). Purify the crude product by reverse-phase HPLC to obtain the final PROTAC.

  • Characterization: Confirm the identity and purity of the final PROTAC by LC-MS and NMR spectroscopy.[12]

Western Blot Analysis for Protein Degradation

This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[15]

Step-by-Step Protocol:

  • Cell Culture and Treatment: Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC for a predetermined time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin). Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[14]

Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a high-throughput, cell-free assay to assess the passive permeability of a compound.[16][17]

Step-by-Step Protocol:

  • Preparation of the PAMPA Plate: A 96-well filter plate is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.

  • Compound Preparation: Prepare solutions of the PROTACs in a buffer at a known concentration.

  • Assay Setup: Add the compound solutions to the donor wells of the PAMPA plate. Add fresh buffer to the acceptor wells.

  • Incubation: Incubate the plate for a specified period (e.g., 4-16 hours) at room temperature.

  • Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.

  • Permeability Calculation: Calculate the permeability coefficient (Pe) using the following equation:

    Pe = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - C_A(t) / C_equilibrium)

    Where V_D and V_A are the volumes of the donor and acceptor wells, A is the area of the membrane, t is the incubation time, C_A(t) is the concentration in the acceptor well at time t, and C_equilibrium is the concentration at equilibrium.

Conclusion and Future Perspectives

The choice of a linker is a critical decision in the design of a successful PROTAC. While the rigid piperidine-piperidine scaffold of this compound offers advantages in pre-organizing the PROTAC for ternary complex formation, a range of viable alternatives exists, each with its own set of properties. Flexible PEG and alkyl linkers provide synthetic tractability and can improve solubility and permeability, while piperazine-containing linkers offer a means to modulate basicity and solubility. The advent of "clickable" triazole linkers has significantly accelerated the synthesis and optimization of PROTAC libraries.

Ultimately, the optimal linker is context-dependent and must be empirically determined for each specific POI and E3 ligase pair. A systematic approach, utilizing a diverse library of linkers and robust in vitro and cellular assays, is paramount to identifying PROTACs with superior therapeutic potential. The continued exploration of novel linker chemistries and a deeper understanding of the structure-activity relationships governing ternary complex formation will undoubtedly fuel the development of the next generation of targeted protein degraders.

References

  • Castro, G., & Ciulli, A. (2021). Estimating the cooperativity of PROTAC-induced ternary complexes using 19F NMR displacement assay. ChemRxiv.
  • BenchChem. (2025). A step-by-step guide for synthesizing a PROTAC with a pre-made linker.
  • BenchChem. (2025). Application Notes & Protocols: Cell Permeability Assays for (S,R,S)-AHPC TFA containing PROTACs.
  • Pettersson, M., et al. (2020). Understanding and Improving the Membrane Permeability of VH032-Based PROTACs. ACS Medicinal Chemistry Letters.
  • Hendrick, E., et al. (2021). A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET.
  • BenchChem. (2025). Application Notes and Protocols for Evaluating PROTAC Efficacy Using Western Blot Analysis.
  • Li, B., & Wild, C. (2021). Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. Future Drug Discovery.
  • Castro, G., & Ciulli, A. (2021). Estimating the cooperativity of PROTAC-induced ternary complexes using 19F NMR displacement assay. ChemRxiv.
  • Scarpino, A., et al. (2022).
  • BenchChem. (2025). A Comparative Analysis of Piperidine and Piperazine Linkers in PROTAC Design.
  • MedChemExpress. (n.d.). PROTAC Synthesis | Click Chemistry.
  • BOC Sciences. (n.d.). Click Chemistry in ADC and PROTAC.
  • Wurz, R. P., et al. (2018).
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  • Li, Y., et al. (2016). Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate.
  • Scarpino, A., et al. (2022).
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  • Donovan, K. A., & Gray, N. S. (2022). Targeted Protein Degradation: Design Considerations for PROTAC Development. eScholarship.org.
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  • Enamine. (n.d.). Building blocks and linkers for PROTAC synthesis.
  • BenchChem. (2025). The Strategic Integration of Piperazine Linkers in PROTAC Design: An In-depth Technical Guide.
  • Riching, K. M., et al. (2018). Quantitative Live-Cell Kinetic Degradation and Mechanistic Profiling of PROTAC Mode of Action. ACS Chemical Biology.
  • Wölmer, N., et al. (2023). A Mechanistic Pharmacodynamic Modeling Framework for the Assessment and Optimization of Proteolysis Targeting Chimeras (PROTACs). Research Collection.
  • Tocris Bioscience. (2022). Opportunities and Perspectives on the Design and Synthesis of PROTAC® Degraders.
  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review.
  • Spencer, J., et al. (2021). Optimization of Class I Histone Deacetylase PROTACs Reveals that HDAC1/2 Degradation is Critical to Induce Apoptosis and Cell Arrest in Cancer Cells.
  • Xu, Y., et al. (2023). A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase. Acta Pharmaceutica Sinica B.
  • BenchChem. (2025). Bridging the Gap: A Comparative Guide to PEG and Alkyl Linkers in PROTACs.
  • BenchChem. (2025). A Comparative Guide to PROTAC Linkers: Benchmarking Sco-peg3-cooh and Other Key Linker Chemistries.
  • Donovan, K. A., & Gray, N. S. (2023). Targeted Protein Degradation: Design Considerations for PROTAC Development. STAR Protocols.
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The Architect's Choice: A Comparative Guide to Piperidine and Piperazine Linkers in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving landscape of targeted protein degradation (TPD), the design of proteolysis-targeting chimeras (PROTACs) has emerged as a powerful therapeutic modality. These heterobifunctional molecules orchestrate the degradation of disease-causing proteins by hijacking the cell's ubiquitin-proteasome system. A PROTAC's architecture is deceptively simple: two ligands—one for the protein of interest (POI) and another for an E3 ubiquitin ligase—joined by a chemical linker. Far from being a mere tether, the linker is a critical determinant of a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[1][2]

Among the diverse array of linker motifs, saturated heterocycles such as piperidine and piperazine have gained prominence. Their incorporation introduces a degree of rigidity that can pre-organize the PROTAC into a conformation conducive to the formation of a stable and productive ternary complex between the target protein and the E3 ligase—the crucial step for successful protein degradation.[1][2] This guide provides an in-depth comparison of piperidine and piperazine linkers, offering insights into their distinct structural and functional attributes to inform the rational design of next-generation protein degraders.

Core Structural and Functional Comparison: Rigidity with Distinct Personalities

Both piperidine and piperazine are six-membered saturated heterocyclic rings that impart conformational rigidity to the PROTAC linker. This rigidity can reduce the entropic penalty upon binding, potentially leading to more stable ternary complexes. However, their subtle structural differences translate into significant functional distinctions.

Piperidine: As a single basic amine, piperidine provides a rigid scaffold that can enhance the metabolic stability of the PROTAC. Its structure can lead to a more defined spatial orientation of the warhead and the E3 ligase ligand.

Piperazine: Containing two nitrogen atoms, piperazine offers additional advantages. The second nitrogen atom can serve as a handle for modular synthesis and, more importantly, can be protonated at physiological pH.[3][4] This potential for protonation can significantly enhance the solubility of the often large and hydrophobic PROTAC molecules.[3][4] However, this charged state may also reduce passive cell permeability, creating a delicate balance that must be optimized.[2]

The successful clinical candidates ARV-110 and ARV-471 exemplify the strategic use of these rigid linkers. In these molecules, a more rigid structure incorporating both piperidine and piperazine moieties replaced an initially flexible linker, leading to significant improvements in metabolic stability and potency.[1]

At a Glance: Piperidine vs. Piperazine Linkers

FeaturePiperidine LinkerPiperazine LinkerKey Considerations for PROTAC Design
Structure Single basic nitrogen in a six-membered ring.Two nitrogen atoms in a six-membered ring.The second nitrogen in piperazine offers an additional point for chemical modification and influences basicity.
Rigidity High. Confers conformational constraint.High. Confers conformational constraint.Rigidity can pre-organize the PROTAC for optimal ternary complex formation.
Solubility Generally contributes to lipophilicity.Can enhance aqueous solubility through protonation of the basic nitrogens.Piperazine's ionizable nature can be leveraged to improve the challenging solubility profiles of many PROTACs.
Cell Permeability Favorable lipophilicity may aid permeability.The protonated (charged) state can decrease passive permeability. A balance is crucial.Optimizing the pKa of the piperazine moiety is critical to balance solubility and permeability.
Metabolic Stability The rigid ring structure can enhance stability.Generally stable, and linking via an amide bond can prevent N-dealkylation.[2]Both linkers can offer improvements over more flexible alkyl or PEG linkers.
Ternary Complex Formation The defined conformation can promote a productive ternary complex.The rigid structure helps in pre-organizing the molecule for ternary complex formation.The optimal linker geometry is highly dependent on the specific POI and E3 ligase pair.
Synthesis Readily incorporated as a common building block.Provides a versatile handle for modular synthesis.Both are synthetically accessible, with piperazine offering more options for derivatization.

Visualizing the Concepts

Diagram 1: PROTAC Mechanism of Action

PROTAC_Mechanism cluster_cell Cellular Environment POI Target Protein (POI) Ternary POI-PROTAC-E3 Ternary Complex POI->Ternary Binds PROTAC PROTAC PROTAC->Ternary E3 E3 Ligase E3->Ternary Recruits Ternary->PROTAC Recycled Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: General mechanism of PROTAC-mediated protein degradation.

Diagram 2: Comparative Structures in a PROTAC Context

Caption: Simplified representation of piperidine and piperazine linkers in a PROTAC molecule.

Experimental Corner: Synthesis and Evaluation Protocols

Protocol 1: Generalized Synthesis of a PROTAC with a Piperidine/Piperazine Linker

This protocol outlines a common synthetic route involving amide bond formation.

Materials:

  • POI ligand with a suitable functional group (e.g., carboxylic acid or amine)

  • E3 ligase ligand with a suitable functional group (e.g., pomalidomide)

  • Boc-protected piperidine or piperazine linker with appropriate functional groups

  • Coupling agents (e.g., HATU, HOBt)

  • Base (e.g., DIPEA)

  • Anhydrous solvents (e.g., DMF, DCM)

  • Deprotection reagent (e.g., TFA)

  • Standard purification supplies (e.g., silica gel, HPLC)

Step-by-Step Procedure:

  • Activation and Coupling (Step 1):

    • Dissolve the E3 ligase ligand (1.0 eq) in anhydrous DMF.

    • Add the coupling agent (e.g., HATU, 1.2 eq) and base (e.g., DIPEA, 3.0 eq).

    • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

    • Add the Boc-protected piperidine or piperazine linker (1.1 eq) to the activated solution.

    • Stir at room temperature until the reaction is complete (monitor by LC-MS).

    • Perform an aqueous work-up and purify the product by column chromatography.

  • Boc Deprotection:

    • Dissolve the intermediate from Step 1 in a mixture of DCM and TFA.

    • Stir at room temperature until the Boc group is removed (monitor by LC-MS).

    • Concentrate the solution under reduced pressure.

  • Activation and Coupling (Step 2):

    • In a separate flask, dissolve the POI ligand (1.0 eq) in anhydrous DMF.

    • Add the coupling agent (e.g., HATU, 1.2 eq) and base (e.g., DIPEA, 3.0 eq).

    • Stir for 15-30 minutes.

  • Final Coupling:

    • Add the deprotected intermediate from Step 2 to the activated POI ligand solution.

    • Stir at room temperature until the reaction is complete (monitor by LC-MS).

  • Final Purification:

    • Purify the final PROTAC product by preparative HPLC to obtain the desired compound.

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay provides a high-throughput method to assess the passive permeability of PROTACs.

Materials:

  • PAMPA plate system (donor and acceptor plates)

  • Lecithin in dodecane solution

  • Phosphate-buffered saline (PBS), pH 7.4

  • PROTAC stock solutions in DMSO

  • UV-Vis plate reader or LC-MS/MS for quantification

Step-by-Step Procedure:

  • Prepare Acceptor Plate: Add PBS to each well of the acceptor plate.

  • Coat Donor Plate: Add the lecithin in dodecane solution to the membrane of each well in the donor plate and allow it to impregnate the filter for 5-10 minutes.

  • Prepare Donor Solutions: Prepare the PROTAC solutions in PBS from the DMSO stock. Include control compounds with known high and low permeability.

  • Start the Assay: Add the donor solutions to the donor plate. Carefully place the donor plate on top of the acceptor plate, creating a "sandwich".

  • Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours) in a humidified chamber to prevent evaporation.

  • Quantification: After incubation, separate the plates and determine the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method (UV-Vis spectrophotometry or LC-MS/MS).

  • Calculate Permeability Coefficient (Pe): The apparent permeability coefficient is calculated using the following equation: Pe = [-ln(1 - [drug]acceptor / [drug]equilibrium)] * (V_D * V_A) / ((V_D + V_A) * Area * Time) Where [drug]acceptor is the concentration in the acceptor well, [drug]equilibrium is the theoretical equilibrium concentration, V_D and V_A are the volumes of the donor and acceptor wells, Area is the filter area, and Time is the incubation time.

Protocol 3: Western Blot for Protein Degradation

This is a standard method to quantify the extent of POI degradation.

Materials:

  • Cultured cells expressing the POI

  • PROTAC compounds

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the POI

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Step-by-Step Procedure:

  • Cell Treatment: Seed cells in multi-well plates and allow them to adhere. Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with cold PBS and then add lysis buffer. Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Normalize the protein amounts for each sample, add loading buffer, and heat. Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate with the primary antibody for the POI overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities for the POI and the loading control. Normalize the POI signal to the loading control signal. Calculate the percentage of degradation relative to the vehicle-treated control. From this data, the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) can be determined.

Case Studies: ARV-110 and ARV-471

The clinical-stage PROTACs ARV-110 (bavdegalutamide) and ARV-471 (vepdegestrant) are prime examples of the successful implementation of rigid linkers containing both piperidine and piperazine moieties.

ARV-110 , an androgen receptor (AR) degrader, features a short and rigid piperidine-piperazine linker.[1] This design contributes to its oral bioavailability and potent degradation of the AR, with a reported DC50 of approximately 1 nM.[5][6][7] In vivo, ARV-110 demonstrates robust AR degradation at low oral doses.[5][7]

ARV-471 , an estrogen receptor (ER) degrader, also incorporates a rigid linker.[8] It exhibits potent ER degradation and has shown promising clinical activity.[8] Pharmacokinetic studies in rodents revealed oral bioavailability for both compounds, highlighting that careful linker design can overcome the challenges associated with the "beyond Rule of 5" chemical space of PROTACs.[9][10]

Conclusion and Future Perspectives

The choice between a piperidine and a piperazine linker in PROTAC design is a nuanced decision that requires a careful balancing of multiple parameters. Both motifs offer the significant advantage of rigidity, which can be instrumental in achieving potent protein degradation by pre-organizing the molecule for effective ternary complex formation. Piperazine presents a distinct advantage in its potential to enhance solubility through protonation, a feature that can be finely tuned by the surrounding chemical environment.

However, the lack of direct head-to-head comparative studies with matched-pair PROTACs necessitates a case-by-case empirical approach to linker optimization for each specific target and E3 ligase combination. The future of PROTAC design will likely involve a deeper understanding of the conformational dynamics of the ternary complex, aided by advanced computational modeling and structural biology techniques. This will enable a more predictive and rational approach to linker design, moving beyond trial and error and towards the de novo design of highly efficacious and drug-like protein degraders.

References

  • Synthesis of Two Versions of Carbon-14-Labeled ARV-110: An Androgen Receptor PROTAC Degrader for Prostate Cancer. Journal of Labelled Compounds and Radiopharmaceuticals. Available at: [Link]

  • NDA Submission of Vepdegestrant (ARV-471) to U.S. FDA: The Beginning of a New Era of PROTAC Degraders. Journal of Medicinal Chemistry. Available at: [Link]

  • Synthesis of Two Versions of Carbon-14-Labeled ARV-110: An Androgen Receptor PROTAC Degrader for Prostate Cancer. ResearchGate. Available at: [Link]

  • Arvinas Presents a Platform Update, Including Initial Data from the First Two Clinical Trials of PROTAC® Targeted Protein Degraders. Arvinas, Inc. Available at: [Link]

  • Arvinas Presents a Platform Update, Including Initial Data from the First Two Clinical Trials of PROTAC® Targeted Protein Degraders. Arvinas, Inc. Available at: [Link]

  • The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation. Methods in Enzymology. Available at: [Link]

  • Stability Evaluation and Pharmacokinetic Profiling of Vepdegestrant in Rodents Using Liquid Chromatography–Tandem Mass Spectrometry. Pharmaceutics. Available at: [Link]

  • Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. Expert Opinion on Drug Discovery. Available at: [Link]

  • Understanding and Improving the Membrane Permeability of VH032-Based PROTACs. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Abstract 43: Discovery of ARV-110, a first in class androgen receptor degrading PROTAC for the treatment of men with metastatic castration resistant prostate cancer. ResearchGate. Available at: [Link]

  • The Simple Way to Targeted Protein Degradation Analysis. Bio-Techne. Available at: [Link]

  • Accelerating PROTAC drug discovery: Establishing a relationship between ubiquitination and target protein degradation. Journal of Biological Chemistry. Available at: [Link]

  • Protein Degradation Assays - PROTAC Screening. Reaction Biology. Available at: [Link]

  • (A) Dose response curves, DC 50 and Dmax calculations for compounds 7... ResearchGate. Available at: [Link]

  • Preclinical Translational Physiologically Based Pharmacokinetic Modeling for Predicting Human Pharmacokinetics of PROTACs: Case Studies of Vepdegestrant (ARV-471) and Bavdegalutamide (ARV-110). ResearchGate. Available at: [https://www.researchgate.net/publication/381285038_Synthesis_of_Two_Versions_of_Carbon-14-Labeled_ARV-110_An_Androgen_Receptor_PROTAC_Degrader_for_Prostate_Cancer]([Link]_ Receptor_PROTAC_Degrader_for_Prostate_Cancer)

  • Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Creative Bioarray. Available at: [Link]

  • Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs. Journal of the American Chemical Society. Available at: [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA). Evotec. Available at: [Link]

  • Targeted Protein Degradation: Design Considerations for PROTAC Development. The Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]

  • Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). BioAssay Systems. Available at: [Link]

  • PROTACs bearing piperazine-containing linkers: what effect on their protonation state? SciSpace. Available at: [Link]

  • PROTACs bearing piperazine-containing linkers: what effect on their protonation state? ResearchGate. Available at: [Link]

  • Modeling PROTAC degradation activity with machine learning. Chalmers University of Technology. Available at: [Link]

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A Comparative Guide to LC-MS and Alternative Methods for Purity Assessment of Tert-butyl 4-(piperidin-4-ylmethyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with High-Performance Thin-Layer Chromatography-Mass Spectrometry (HPTLC-MS) and Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS) for the purity assessment of tert-butyl 4-(piperidin-4-ylmethyl)piperidine-1-carboxylate. The selection of an appropriate analytical technique is paramount in drug development to ensure the quality, safety, and efficacy of active pharmaceutical ingredients (APIs).[1] This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive analysis supported by experimental data and established scientific principles.

Introduction: The Analytical Challenge

This compound is a key intermediate in the synthesis of various pharmaceutical agents. Its purity profile directly impacts the quality of the final drug product. The molecule possesses two piperidine rings, one of which is protected with a tert-butoxycarbonyl (Boc) group, rendering it moderately polar and susceptible to specific process-related and degradation impurities. Effective analytical methods must be capable of separating the main compound from structurally similar impurities, which may include starting materials, by-products, and degradation products.

The International Council for Harmonisation (ICH) guideline Q3A(R2) mandates the reporting, identification, and qualification of impurities in new drug substances, making robust analytical methodology a regulatory necessity.[2][3][4] This guide will explore a primary LC-MS method and compare its performance characteristics against two orthogonal techniques, HPTLC-MS and SFC-MS.

I. Primary Method: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

HPLC coupled with MS is the workhorse of pharmaceutical impurity profiling due to its high sensitivity, specificity, and resolution.[5][6][7] A reversed-phase HPLC method is proposed for the analysis of the target compound, leveraging its polarity for effective separation.

A. Rationale for Method Design

The choice of a C18 stationary phase is based on its wide applicability and effectiveness in retaining moderately polar compounds like the target analyte. A gradient elution is employed to ensure the timely elution of both polar and non-polar impurities. The mobile phase consists of an aqueous component with a pH modifier (formic acid) to promote protonation of the analyte and its basic impurities, leading to better peak shape and retention. Acetonitrile is chosen as the organic modifier due to its low viscosity and UV transparency.

Mass spectrometric detection, specifically with an electrospray ionization (ESI) source, is ideal for this molecule as the piperidine nitrogens are readily protonated, yielding a strong signal in positive ion mode. High-resolution mass spectrometry (HRMS) is recommended for the accurate mass measurement of the parent compound and any detected impurities, facilitating their identification.[8]

B. Detailed Experimental Protocol

1. Chromatographic Conditions:

  • Column: Agilent ZORBAX RRHD Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Acetonitrile

  • Gradient:

    • 0-1 min: 5% B

    • 1-10 min: 5-95% B

    • 10-12 min: 95% B

    • 12-12.1 min: 95-5% B

    • 12.1-15 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 2 µL

  • Sample Diluent: 50:50 Acetonitrile/Water

2. Mass Spectrometric Conditions:

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode

  • Capillary Voltage: 3.5 kV

  • Drying Gas Temperature: 325 °C

  • Drying Gas Flow: 10 L/min

  • Nebulizer Pressure: 45 psi

  • Fragmentor Voltage: 175 V

  • Mass Range: m/z 50-1000

  • Data Acquisition: High-Resolution Time-of-Flight (TOF) or Orbitrap

C. System Suitability

Before sample analysis, the system suitability must be verified according to USP <621> guidelines.[9][10][11] This includes assessing parameters such as retention time repeatability, peak asymmetry, and resolution between the main peak and a known impurity.

II. Alternative Method 1: High-Performance Thin-Layer Chromatography-Mass Spectrometry (HPTLC-MS)

HPTLC offers a high-throughput and cost-effective alternative for purity assessment.[1][12][13] It allows for the simultaneous analysis of multiple samples on a single plate, making it suitable for screening purposes.

A. Rationale for Method Design

HPTLC separates compounds based on their differential migration on a stationary phase under the influence of a mobile phase. For the target analyte, a normal-phase separation on a silica gel plate is proposed. The developing solvent system is optimized to achieve good separation between the main compound and potential impurities. Coupling HPTLC with MS allows for the structural confirmation of the separated spots directly from the plate.[14]

B. Detailed Experimental Protocol

1. HPTLC Conditions:

  • Stationary Phase: HPTLC plates silica gel 60 F254

  • Sample Application: Bandwise application using an automated applicator

  • Mobile Phase (Developing Solvent): Dichloromethane:Methanol (95:5, v/v)

  • Development: In a twin-trough chamber saturated with the mobile phase

  • Detection: Under UV light at 254 nm and after derivatization with a suitable reagent (e.g., iodine vapor)

2. HPTLC-MS Interface:

  • An elution-based interface is used to extract the analyte from a specific spot on the HPTLC plate.

  • The extracted analyte is then directly infused into the mass spectrometer for analysis under conditions similar to the LC-MS method.

III. Alternative Method 2: Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS)

SFC is a powerful "green" chromatography technique that uses a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase.[2][10] It offers fast separations and unique selectivity, particularly for chiral and polar compounds.[8][15]

A. Rationale for Method Design

SFC is well-suited for the analysis of moderately polar compounds like this compound. The low viscosity of the supercritical CO2 mobile phase allows for high flow rates and rapid analysis times.[16] A polar co-solvent (modifier) such as methanol is added to the mobile phase to increase its solvating power and elute the polar analytes. A polar stationary phase is chosen to provide alternative selectivity compared to reversed-phase LC.

B. Detailed Experimental Protocol

1. SFC Conditions:

  • Column: PrincetonSFC 2-Ethylpyridine, 3.0 x 150 mm, 5 µm

  • Mobile Phase A: Supercritical CO2

  • Mobile Phase B: Methanol with 0.1% Ammonium Hydroxide

  • Gradient: 5-40% B over 5 minutes

  • Flow Rate: 3 mL/min

  • Back Pressure: 150 bar

  • Column Temperature: 35 °C

2. MS Conditions:

  • The interface between the SFC and MS requires a back-pressure regulator to maintain the supercritical state of the mobile phase.

  • ESI in positive mode is used for detection, with parameters optimized to account for the gas-phase nature of the eluent.

IV. Performance Comparison

FeatureHPLC-MSHPTLC-MSSFC-MS
Resolution Very HighModerate to HighHigh
Sensitivity Very High (ng to pg level)High (ng level)High (ng level)
Analysis Time per Sample 15-20 minutes~1-2 minutes (per sample on a plate)5-10 minutes
Solvent Consumption ModerateLowVery Low (Green Chemistry)
Throughput SequentialHigh (Parallel)High (Sequential but fast)
Quantitative Accuracy ExcellentGood to ExcellentExcellent
Compatibility with Polar Impurities ExcellentGoodExcellent
Instrumentation Cost HighModerateHigh
Ease of Use ModerateModerateRequires specialized expertise

V. Visualizing the Workflow

A. LC-MS Purity Assessment Workflow

LCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing & Reporting s1 Weigh API Sample s2 Dissolve in Diluent s1->s2 a1 System Suitability Test (SST) s2->a1 s3 Prepare Standard Solution s3->a1 a2 Inject Sample & Standard a1->a2 a3 Data Acquisition (HRMS) a2->a3 d1 Integrate Chromatograms a3->d1 d2 Identify Impurities (>0.1%) d1->d2 d3 Quantify Impurities d2->d3 d4 Generate Purity Report d3->d4

Caption: Workflow for LC-MS purity assessment.

B. Comparison of Analytical Techniques

Tech_Comparison center Purity Assessment lcms LC-MS center->lcms High Resolution hptlc HPTLC-MS center->hptlc High Throughput sfc SFC-MS center->sfc Speed & Green lcms->hptlc Orthogonal hptlc->sfc Orthogonal sfc->lcms Orthogonal

Caption: Comparison of analytical techniques.

VI. Conclusion

The choice of an analytical method for purity assessment is a critical decision in pharmaceutical development. While a well-developed LC-MS method stands as the primary choice for the comprehensive analysis of this compound due to its superior resolution and sensitivity, alternative techniques like HPTLC-MS and SFC-MS offer significant advantages in specific scenarios. HPTLC-MS provides a high-throughput screening solution, while SFC-MS offers a rapid and environmentally friendly orthogonal approach. The implementation of these complementary techniques can provide a more complete picture of the impurity profile, ensuring the highest quality of the API and compliance with global regulatory standards.

References

  • <621> CHROMATOGRAPHY - US Pharmacopeia (USP) . [Link]

  • ICH Q3A (R2) Impurities in new drug substances - Scientific guideline . European Medicines Agency. [Link]

  • Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines . International Journal of Pharmaceutical Investigation. [Link]

  • High Performance Thin Layer Chromatography (HPTLC): An Efficient and Versatile Analytical Technique . Longdom Publishing. [Link]

  • Supercritical Fluid Chromatography (SFC): A Review on Key Technique of Green Analytical Chemistry in Advanced Pharmaceutical Spe . Preprints.org. [Link]

  • High-performance thin layer chromatography: A powerful analytical technique in pharmaceutical drug discovery . PMC - NIH. [Link]

  • ICH Q3A(R2) Impurities in New Drug Substances . ECA Academy. [Link]

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  • Understanding the Latest Revisions to USP <621> . Agilent. [Link]

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Navigating the Metabolic Maze: A Comparative Guide to In Vitro Metabolic Stability Assays for Molecules with a Bis-Piperidine Linker

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Bis-piperidine Linker - A Double-Edged Sword in Drug Design

The bis-piperidine linker, a structural motif featuring two piperidine rings connected, has emerged as a valuable tool in medicinal chemistry, particularly in the design of proteolysis-targeting chimeras (PROTACs) and other complex molecules.[1][2] Its rigid structure can provide conformational constraint, enhancing binding affinity and target engagement.[1][2] However, this rigidity and the presence of multiple potential sites for metabolism can also introduce significant challenges in optimizing absorption, distribution, metabolism, and excretion (ADME) properties.[3][4] Understanding the metabolic fate of these linkers is paramount for developing safe and efficacious drugs.[5][6]

This guide, from the perspective of a Senior Application Scientist, provides a comparative analysis of the most common in vitro metabolic stability assays, offering insights into their application for molecules containing a bis-piperidine linker. We will delve into the causality behind experimental choices and provide detailed, self-validating protocols to ensure the generation of robust and reliable data.

The Metabolic Vulnerability of the Bis-piperidine Moiety

The piperidine ring is a well-known substrate for various metabolic enzymes, primarily the cytochrome P450 (CYP) superfamily.[7] Common metabolic pathways include N-dealkylation, C-hydroxylation of the piperidine ring, and oxidation of substituents.[8][9][10] For a bis-piperidine linker, these vulnerabilities are doubled, and the connecting chain can also be a site of metabolism. The key metabolic "hotspots" to consider include:

  • Oxidation of the Piperidine Rings: The carbon atoms adjacent (alpha) to the nitrogen are particularly susceptible to oxidation, which can lead to ring opening or the formation of lactams.[8]

  • N-dealkylation: If the piperidine nitrogens are substituted, these groups can be cleaved by CYP enzymes.[10]

  • Hydroxylation of the Linker Chain: The aliphatic chain connecting the two piperidine rings can undergo hydroxylation.

  • Metabolism by Flavin-containing Monooxygenases (FMOs): These enzymes can also contribute to the metabolism of nitrogen-containing compounds, often leading to the formation of N-oxides.[11][12][13]

Choosing the Right In Vitro Assay System: A Comparative Overview

The two most widely used in vitro systems for assessing metabolic stability are liver microsomes and hepatocytes. The choice between them depends on the specific questions being asked and the stage of the drug discovery program.

FeatureLiver MicrosomesHepatocytes
Enzyme Content Primarily Phase I (CYPs, FMOs)[14]Phase I and Phase II enzymes, cofactors[15][16][17]
Cellular Integrity Subcellular fraction (endoplasmic reticulum)[14]Intact, whole cells[16]
Transport Processes No active transportActive uptake and efflux transporters[16]
Complexity & Cost Simpler, lower costMore complex, higher cost
Primary Application High-throughput screening for Phase I metabolism[18]More comprehensive metabolic profiling, including Phase II conjugation and transporter effects[15][19]

For molecules with a bis-piperidine linker, a tiered approach is often most effective. An initial screen using liver microsomes can quickly identify major Phase I metabolic liabilities. Compounds with promising microsomal stability can then be further evaluated in hepatocytes to obtain a more complete picture of their metabolic fate, including the potential for Phase II conjugation.

Experimental Workflows and Protocols

Workflow for Assessing Metabolic Stability

Metabolic_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis Test_Compound Test Compound Stock (e.g., 10 mM in DMSO) Incubation_Mix Incubation Mixture: Test Compound (e.g., 1 µM) + Microsomes/Hepatocytes + Buffer + NADPH (for microsomes) Test_Compound->Incubation_Mix Microsomes Liver Microsomes Microsomes->Incubation_Mix Hepatocytes Cryopreserved Hepatocytes Hepatocytes->Incubation_Mix NADPH NADPH Regenerating System NADPH->Incubation_Mix Buffer Incubation Buffer (e.g., Phosphate Buffer, pH 7.4) Buffer->Incubation_Mix Time_Points Aliquots taken at 0, 5, 15, 30, 60 min Incubation_Mix->Time_Points Quenching Reaction Quenching (e.g., Acetonitrile with Internal Standard) Time_Points->Quenching Centrifugation Protein Precipitation & Centrifugation Quenching->Centrifugation LC_MS LC-MS/MS Analysis of Supernatant Centrifugation->LC_MS Data_Analysis Data Analysis: - % Remaining vs. Time - Half-life (t½) - Intrinsic Clearance (Clint) LC_MS->Data_Analysis

Caption: General workflow for in vitro metabolic stability assays.

Detailed Protocol 1: Liver Microsomal Stability Assay

This assay is a primary screen for Phase I metabolic stability, focusing on the activity of CYP enzymes.[7]

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Pooled human liver microsomes (HLM)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[20][21]

  • Internal standard (IS) in a suitable organic solvent (e.g., acetonitrile) for quenching the reaction

  • Control compounds (e.g., a high-clearance compound like verapamil and a low-clearance compound like warfarin)

Procedure:

  • Preparation of Incubation Mixture:

    • Prepare a working solution of the test compound by diluting the stock solution in the incubation buffer to the desired final concentration (e.g., 1 µM).

    • In a microcentrifuge tube, combine the liver microsomes (final concentration e.g., 0.5 mg/mL) and the test compound working solution.[14]

    • Pre-incubate the mixture at 37°C for 5-10 minutes.

  • Initiation of Reaction:

    • Initiate the metabolic reaction by adding the NADPH regenerating system to the pre-incubated mixture.

  • Time-Course Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the incubation mixture.[18]

    • Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with the internal standard.

  • Sample Processing:

    • Vortex the quenched samples to precipitate the microsomal proteins.

    • Centrifuge the samples at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.

  • LC-MS/MS Analysis:

    • Transfer the supernatant to a new plate or vial for analysis by a validated LC-MS/MS method to quantify the remaining parent compound.[22][23][24]

Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • The slope of the linear regression line represents the elimination rate constant (k).

  • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

  • Calculate the intrinsic clearance (Clint) using the formula: Clint (µL/min/mg protein) = (0.693 / t½) * (1 / microsomal protein concentration).

Detailed Protocol 2: Hepatocyte Stability Assay

This assay provides a more comprehensive assessment of metabolic stability, incorporating both Phase I and Phase II metabolism, as well as cellular uptake.[15][16][17]

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Cryopreserved human hepatocytes

  • Hepatocyte incubation medium (e.g., Williams' Medium E)

  • Internal standard (IS) in a suitable organic solvent (e.g., acetonitrile)

  • Control compounds (e.g., a high-clearance compound like 7-hydroxycoumarin for Phase II metabolism and a Phase I substrate like midazolam)

Procedure:

  • Hepatocyte Preparation:

    • Rapidly thaw the cryopreserved hepatocytes in a 37°C water bath.

    • Transfer the thawed cells to pre-warmed incubation medium.

    • Determine cell viability and density using a method like the trypan blue exclusion assay.

    • Dilute the hepatocyte suspension to the desired final cell density (e.g., 0.5 x 10^6 viable cells/mL).[5]

  • Incubation:

    • Add the test compound working solution to the hepatocyte suspension to achieve the final desired concentration (e.g., 1 µM).[5]

    • Incubate the mixture at 37°C in a humidified incubator with 5% CO2, with gentle shaking.

  • Time-Course Sampling:

    • At designated time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), withdraw an aliquot of the hepatocyte suspension.[19]

    • Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with the internal standard.

  • Sample Processing:

    • Vortex the quenched samples to lyse the cells and precipitate proteins.

    • Centrifuge the samples at high speed to pellet the cell debris and precipitated proteins.

  • LC-MS/MS Analysis:

    • Transfer the supernatant for analysis by a validated LC-MS/MS method.

Data Analysis:

  • The data analysis is similar to the microsomal stability assay, with the intrinsic clearance expressed in µL/min/10^6 cells.

Interpreting the Data for Bis-piperidine Linkers: A Comparative Approach

Data_Interpretation cluster_microsomes Microsomal Assay Results cluster_hepatocytes Hepatocyte Assay Results cluster_interpretation Interpretation for Bis-piperidine Linker High_Clint_M High Clint PhaseI_Metabolism Rapid Phase I Metabolism (CYP/FMO mediated) High_Clint_M->PhaseI_Metabolism Low_Clint_M Low Clint High_Clint_H High Clint Low_Clint_M->High_Clint_H If Low_Clint_H Low Clint Low_Clint_M->Low_Clint_H If PhaseII_Metabolism Phase II Conjugation High_Clint_H->PhaseII_Metabolism Transporter_Effects Transporter-mediated uptake/efflux High_Clint_H->Transporter_Effects Stable_Compound Metabolically Stable Low_Clint_H->Stable_Compound

Caption: Decision tree for interpreting metabolic stability data.

By comparing the results from both assays, we can deduce the primary clearance mechanisms for a molecule with a bis-piperidine linker:

  • High Clearance in Microsomes and Hepatocytes: This suggests that the compound is rapidly metabolized by Phase I enzymes. Metabolite identification studies would be crucial to pinpoint the exact site of metabolism on the bis-piperidine linker.

  • Low Clearance in Microsomes, High Clearance in Hepatocytes: This profile indicates that the compound is likely cleared through Phase II metabolism (e.g., glucuronidation or sulfation) or is subject to active uptake into the hepatocytes, leading to higher intracellular concentrations and subsequent metabolism.

  • Low Clearance in Both Systems: This is the desired outcome, suggesting that the bis-piperidine linker is metabolically stable.

Case Study: Hypothetical Data for Bis-piperidine-Containing Molecules

CompoundLinker StructureMicrosomal t½ (min)Microsomal Clint (µL/min/mg)Hepatocyte t½ (min)Hepatocyte Clint (µL/min/10^6 cells)Predicted Primary Clearance Mechanism
A Short, flexible1592.412115.5Phase I (CYP-mediated)
B Long, rigid> 120< 5.84530.8Phase II and/or Transporter-mediated
C Fluorinated linker> 120< 5.8> 120< 5.8Low Clearance (Metabolically Stable)

This table illustrates how strategic modifications to the bis-piperidine linker, such as fluorination to block metabolic hotspots, can significantly improve metabolic stability.

Conclusion and Future Directions

In vitro metabolic stability assays are indispensable tools in modern drug discovery. For complex molecules containing a bis-piperidine linker, a multi-faceted approach utilizing both liver microsomes and hepatocytes is essential for a comprehensive understanding of their metabolic fate. By carefully designing and executing these assays, and by thoughtfully interpreting the comparative data, researchers can make informed decisions to guide the optimization of their compounds, ultimately leading to the development of safer and more effective medicines. Further investigations using recombinant CYP enzymes can also help to identify the specific isoforms responsible for the metabolism of these unique linkers.

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Validating the Final Structure of Compounds Made with Tert-butyl 4-(piperidin-4-ylmethyl)piperidine-1-carboxylate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the structural integrity of synthesized compounds is paramount. This guide provides an in-depth technical comparison of synthetic strategies and validation methodologies for compounds derived from tert-butyl 4-(piperidin-4-ylmethyl)piperidine-1-carboxylate. We will explore the nuances of experimental choices, present comparative data, and offer detailed protocols to ensure the robust validation of your final compounds. The piperidine moiety is a cornerstone in medicinal chemistry, appearing in numerous pharmaceuticals.[1] The subject of this guide, a disubstituted piperidine, offers a versatile scaffold for creating novel chemical entities.

The Strategic Importance of the Piperidine Scaffold

The piperidine ring is a prevalent structural motif in a vast array of pharmaceuticals and biologically active natural products.[2] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it a privileged scaffold in drug design. The title compound, with its Boc-protected nitrogen and a piperidin-4-ylmethyl substituent, is a valuable building block for creating complex molecules, including G protein-coupled receptor (GPCR) ligands and urotensin-II receptor antagonists.[3][4][5]

Comparative Analysis of Synthetic Routes

A key aspect of utilizing any building block is understanding the most efficient way to incorporate it into a larger molecule. Here, we compare two common strategies for synthesizing 4-substituted piperidine derivatives: direct N-alkylation of a secondary amine versus reductive amination of a 4-formylpiperidine precursor.

To provide a tangible comparison, we will consider the synthesis of a key intermediate for the drug Vandetanib, a potent anticancer agent.[6][7] While the exact starting material of this guide is not used in the referenced synthesis, a very close analog, tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate, is. The principles of the subsequent substitution reaction are directly comparable to an N-alkylation.

Route 1: Synthesis via Substitution/N-Alkylation

This approach involves the derivatization of the piperidinemethanol moiety to create a good leaving group, followed by substitution with a nucleophile. This is analogous to a direct N-alkylation of the secondary amine on the second piperidine ring.

Reaction Scheme:

Route_1 A Piperidin-4-ylmethanol B Tert-butyl 4-(hydroxymethyl) piperidine-1-carboxylate A->B (Boc)2O, THF Yield: 85.0% C Tert-butyl 4-(((4-methylphenyl) sulfonyl)oxy)methyl) piperidine-1-carboxylate B->C TsCl, Pyridine Yield: 45.1% D Vandetanib Intermediate C->D Methyl 4-hydroxy-3-methoxybenzoate, K2CO3, DMF Yield: 51.2%

Caption: Synthetic pathway via substitution.

Experimental Protocol:

A detailed, three-step synthesis of a Vandetanib intermediate highlights this strategy.[6]

  • Boc Protection: Piperidin-4-ylmethanol is reacted with di-tert-butyl dicarbonate in THF to yield tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate.[6]

  • Tosylation: The resulting alcohol is then treated with p-toluenesulfonyl chloride in pyridine to convert the hydroxyl group into a tosylate, an excellent leaving group.[6]

  • Substitution: The final step involves the substitution of the tosylate with the desired nucleophile, in this case, methyl 4-hydroxy-3-methoxybenzoate, in the presence of a base like potassium carbonate in DMF.[6]

Route 2: Synthesis via Reductive Amination

An alternative and widely used method for creating C-N bonds is reductive amination. This approach would start with a 4-formylpiperidine derivative, which would then be reacted with a primary or secondary amine in the presence of a reducing agent.

Reaction Scheme:

Route_2 A Tert-butyl 4-formyl- piperidine-1-carboxylate C Imminium Ion Intermediate A->C Formation in situ B Secondary Amine (e.g., Piperidine) B->C D N-Alkylated Product C->D Sodium Triacetoxyborohydride

Caption: Synthetic pathway via reductive amination.

Experimental Protocol:

A general procedure for reductive amination is as follows:

  • Imine/Imminium Ion Formation: Dissolve tert-butyl 4-formylpiperidine-1-carboxylate (1 eq) and the desired amine (1-1.2 eq) in a suitable solvent such as dichloromethane or dichloroethane.

  • Reduction: Add a reducing agent, such as sodium triacetoxyborohydride (1.5 eq), to the mixture.

  • Reaction: Stir the reaction at room temperature until completion, which can be monitored by TLC or LC-MS.

  • Work-up: Quench the reaction with an aqueous basic solution, such as sodium bicarbonate, and extract the product with an organic solvent.

Performance Comparison
FeatureRoute 1: Substitution/N-AlkylationRoute 2: Reductive Amination
Overall Yield ~19.5% (for the Vandetanib intermediate)[6]Typically high (often >80%)
Number of Steps 3 steps from piperidin-4-ylmethanol[6]1 pot reaction from the aldehyde
Reagents Utilizes sulfonyl chlorides (e.g., TsCl) which can be corrosive.Employs mild reducing agents like sodium triacetoxyborohydride.
Versatility Excellent for a wide range of nucleophiles (O, N, S, C).Primarily for the formation of C-N bonds with primary and secondary amines.
Starting Material Requires a precursor with a suitable leaving group (e.g., alcohol).Requires an aldehyde or ketone precursor.

Causality Behind Experimental Choices:

The choice between these two routes often depends on the availability of starting materials and the desired final product. Reductive amination is generally a more direct and higher-yielding method for producing N-alkylated derivatives. However, the substitution route is more versatile for introducing a wider range of functional groups. The multi-step nature of the substitution route, as seen in the Vandetanib intermediate synthesis, can lead to a lower overall yield.

Validating the Final Structure: A Multi-Technique Approach

Once the synthesis is complete, rigorous structural validation is essential. A combination of spectroscopic and chromatographic techniques provides a self-validating system to confirm the identity and purity of the final compound.

Validation_Workflow cluster_0 Primary Validation A Synthesized Compound B Purity Analysis (LC-MS) A->B C Structural Elucidation (NMR) A->C D Final Validated Structure B->D C->D

Caption: A typical workflow for compound validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating the precise structure of an organic molecule. Both ¹H and ¹³C NMR should be performed.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • ¹H NMR: Acquire a ¹H NMR spectrum. Key signals to analyze include:

    • The chemical shifts and splitting patterns of the piperidine ring protons.

    • The presence and integration of signals from the newly introduced substituent.

    • The characteristic signal of the Boc protecting group around 1.4 ppm.

  • ¹³C NMR: Acquire a ¹³C NMR spectrum. This will confirm the number of unique carbon atoms and their chemical environment. Look for:

    • The carbonyl carbon of the Boc group around 155 ppm.

    • The quaternary carbon of the tert-butyl group around 80 ppm.

    • Signals corresponding to the carbons of the piperidine rings and the substituent.

  • 2D NMR: For complex structures, 2D NMR experiments such as COSY, HSQC, and HMBC can be used to definitively assign all proton and carbon signals.[8][9][10]

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is an indispensable tool for confirming the molecular weight of the target compound and assessing its purity.[11]

Experimental Protocol: LC-MS Analysis

  • Instrumentation: Use a high-performance liquid chromatograph coupled to a mass spectrometer.

  • Column: A C18 reversed-phase column is commonly used for piperidine derivatives.[12][13]

  • Mobile Phase: A gradient of water and acetonitrile or methanol, often with a small amount of formic acid or ammonium acetate to improve ionization, is typical.

  • Detection: Monitor the elution profile using a UV detector and the mass spectrometer in electrospray ionization (ESI) positive mode.

  • Data Analysis:

    • Confirm the presence of a peak at the expected retention time.

    • Verify that the mass spectrum of this peak shows the expected [M+H]⁺ ion.

    • Integrate the area of the product peak to determine the purity of the sample. A purity of >95% is generally required for biological testing.

Thin-Layer Chromatography (TLC)

TLC is a quick and easy method for monitoring the progress of a reaction and for preliminary purity assessment.[11]

Experimental Protocol: TLC Analysis

  • Stationary Phase: Use silica gel 60 F₂₅₄ plates.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate) is commonly used. The exact ratio should be optimized to achieve good separation (Rf value of the product between 0.3-0.5).

  • Visualization: Visualize the spots under UV light (254 nm) and/or by staining with a suitable reagent (e.g., potassium permanganate).

Conclusion

The successful synthesis and validation of compounds derived from this compound requires a careful consideration of synthetic strategy and a multi-faceted analytical approach. While reductive amination often offers a more direct route to N-alkylated derivatives, the substitution pathway provides greater versatility for introducing a wider range of functional groups.

Ultimately, the structural integrity of the final compound must be unequivocally confirmed. A combination of NMR for detailed structural elucidation and LC-MS for molecular weight confirmation and purity assessment provides a robust and self-validating workflow. By following the detailed protocols and understanding the rationale behind the experimental choices presented in this guide, researchers can confidently synthesize and validate novel piperidine-based compounds for their drug discovery programs.

References

  • Wang, M., & Wang, W. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate.
  • White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Retrieved from [Link]

  • Hu, X., Zhao, B., Zou, W., Yang, X., & Zheng, P. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. IOP Conference Series: Earth and Environmental Science, 252(2), 022085.
  • Norman, M. H., Minick, D. J., & Rigdon, G. C. (2002). 2-Aminomethyl piperidines as novel urotensin-II receptor antagonists. Journal of medicinal chemistry, 45(16), 3479–3482.
  • ResearchGate. (2021). Complete assignment of the 1H and 13C NMR spectra of some N-benzyl-(piperidin or pyrrolidin)-purines. Retrieved from [Link]

  • Xia, J. (2023). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant.
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  • Di Marino, C., D'Andrea, L. D., Comegna, D., Di Leva, F. S., D'Ischia, M., Novellino, E., ... & Grieco, P. (2021). Expanding Structure–Activity Relationships of Human Urotensin II Peptide Analogues: A Proposed Key Role of the N‐Terminal Region. Journal of medicinal chemistry, 64(19), 14798–14811.
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  • PubMed. (2023). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. Retrieved from [Link]

  • Atlantis Press. (2016). Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. Retrieved from [Link]

  • Herold, P., Bechtel, S., Baur, F., Bigler, P., Cercueil, J. P., Dehmlow, H., ... & Veenstra, S. J. (2007). Phenylpiperidine-benzoxazinones as urotensin-II receptor antagonists: synthesis, SAR, and in vivo assessment. Journal of medicinal chemistry, 50(24), 6037–6048.
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  • Le, T. B., Zaveri, N. T., & Journigan, V. B. (2018). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. Bioorganic & medicinal chemistry letters, 28(17), 2899–2902.
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  • Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A, 7(2), 163-189.
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  • Kaczor, A. A., Bartuzi, D., J, K., Matosiuk, D., & Kiec-Kononowicz, K. (2016). Structure-guided development of heterodimer-selective GPCR ligands. Scientific reports, 6, 29636.
  • ResearchGate. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Retrieved from [Link]

  • Metin, Ö. (2011). Basic 1H- and 13C-NMR Spectroscopy.
  • Organic Syntheses. (n.d.). A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE: 1-tert-BUTYLOXYCARBONYL-4-((9-FLUORENYLMETHYLOXYCARBONYL)AMINO)-PIPERIDINE-4-CARBOXYLIC ACID. Retrieved from [Link]

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A Senior Application Scientist's Guide to Linker Technology: A Comparative Analysis of Biological Efficacy

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the linker in a targeted therapeutic is not merely a chemical bridge; it is a critical determinant of efficacy, safety, and pharmacokinetic profile.[1][2] This guide provides an in-depth, objective comparison of linkers with different lengths and compositions, moving beyond theoretical concepts to provide supporting experimental data and detailed protocols. We will explore the causal relationships behind experimental choices and provide a framework for the rational design of next-generation targeted therapies like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

The Lynchpin of Targeted Therapy: Understanding the Role of the Linker

The ideal linker must perform a delicate balancing act: it must be stable enough to prevent premature payload release in systemic circulation, yet labile enough to efficiently release the active agent at the target site.[3] The chemical nature of the linker dictates the therapeutic's stability, solubility, drug-to-antibody ratio (DAR) in ADCs, and the formation of a productive ternary complex in PROTACs.[][5]

Linker_Function

Comparing Linker Compositions: A Tale of Two Chemistries

The composition of a linker profoundly influences its behavior in vivo. We will dissect two key characteristics: cleavability and hydrophilicity.

Cleavable vs. Non-Cleavable Linkers: A Matter of Release

The choice between a cleavable and non-cleavable linker is a pivotal decision in the design of ADCs, with significant consequences for the mechanism of action, efficacy, and safety profile.[6]

  • Cleavable Linkers: These are designed to be stable in the bloodstream and release the payload upon encountering specific triggers within the tumor microenvironment or inside the cancer cell.[6] This can lead to a "bystander effect," where the released, cell-permeable payload can kill adjacent antigen-negative tumor cells.[3]

    • Protease-sensitive linkers: Cleaved by lysosomal proteases like cathepsin B (e.g., valine-citrulline linkers).[6]

    • pH-sensitive linkers: Cleaved in the acidic environment of endosomes and lysosomes (e.g., hydrazone linkers).[6]

    • Glutathione-sensitive linkers: Cleaved in the reducing environment of the cytoplasm (e.g., disulfide linkers).[6]

  • Non-Cleavable Linkers: These linkers, such as the thioether-based SMCC, rely on the complete degradation of the antibody backbone within the lysosome to release the payload as a drug-linker-amino acid complex.[6][7] This mechanism generally results in higher plasma stability and a reduced bystander effect, as the charged metabolite is less membrane-permeable.[6][8]

Linker_Cleavage_Mechanisms

Quantitative Comparison of Linker Stability and Efficacy:

Linker TypeSystemKey FindingsReference
OHPAS (cleavable) vs. VC-PABC (cleavable)In vitro mouse/human plasma & in vivo mouse PKThe OHPAS linker was stable, while the VC-PABC linker was unstable in mouse plasma due to sensitivity to carboxylesterase 1c (Ces1c). This correlated with low exposure and high clearance of the ADC with the VC-PABC linker in vivo.[9]
Sulfatase-cleavable vs. Val-Ala (cleavable) vs. non-cleavableHER2+ cells in vitroSulfatase-cleavable linker ADCs showed higher cytotoxicity (IC50 = 61 and 111 pmol/L) compared to Val-Ala (IC50 = 92 pmol/L) and non-cleavable ADCs (IC50 = 609 pmol/L). The sulfatase-cleavable linker also demonstrated high plasma stability (>7 days).[10]
Tandem-cleavage (glucuronide-dipeptide) vs. standard vedotin linkerCD79b+ Jeko-1 cells in vitro & rat PKTandem-cleavage linkers resulted in equally potent ADCs in vitro but showed dramatically improved stability in rat serum over 7 days, leading to enhanced tolerability in vivo.[11]
Cleavable vs. Non-cleavableMeta-analysis of 40 clinical trialsADCs with cleavable linkers were associated with significantly more adverse events (≥ grade 3) compared to those with non-cleavable linkers (47% vs. 34%).[12]
Hydrophilic vs. Hydrophobic Linkers: The Impact on Physicochemical Properties

The hydrophilicity of a linker can dramatically alter an ADC's properties, particularly when dealing with hydrophobic payloads that are prone to aggregation.[1][12]

  • Hydrophilic Linkers: Often incorporating polyethylene glycol (PEG) chains, these linkers enhance the solubility of the ADC, reduce aggregation, and can improve pharmacokinetics by creating a protective hydration shell.[1][13] This can lead to a longer circulation half-life and increased tumor accumulation.[1] Hydrophilic linkers can also enable higher drug-to-antibody ratios (DARs) without causing aggregation issues.[1]

  • Hydrophobic Linkers: Typically composed of alkyl chains, these linkers can facilitate cellular uptake, which is advantageous for drugs with intracellular targets.[1] However, they can also lead to ADC aggregation, which can compromise efficacy and trigger an immune response.[1]

Experimental Data on Linker Hydrophilicity:

Linker TypeSystemKey FindingsReference
Hydrophilic (Val-Ala) vs. Hydrophobic (Val-Cit)ADCs with a DAR of ~7Val-Ala based ADCs showed no obvious increase in aggregation, whereas Val-Cit-based ADCs had increased aggregation (1.80%).[10]
Hydrophilic (β-glucuronidase-cleavable) vs. Hydrophobic (Val-Cit)RGD-cryptophycin conjugates on M21 melanoma cellsThe hydrophilic linker decreased the cytotoxicity of the conjugate 70-fold compared to the free drug, suggesting it prevents passive cellular uptake. In contrast, analogous conjugates with a hydrophobic Val-Cit linker were significantly more potent (IC50 of 7.63 nM and 0.15 nM vs. >300 nM).[14]

The Influence of Linker Length: A Balancing Act of Stability and Access

The length of the linker is a critical parameter that must be optimized for each specific application, be it an ADC or a PROTAC.

Linker Length in ADCs

In the context of ADCs, linker length is a trade-off between stability and payload release efficiency.[15]

  • Shorter linkers can enhance stability by keeping the payload within the steric shield of the antibody, but an excessively short linker may hinder the interaction with the target antigen or impede efficient payload release.[15]

  • Longer linkers may improve solubility but can also increase the risk of premature payload release.[15]

Linker Length in PROTACs

For PROTACs, the linker's length is paramount for inducing the formation of a stable and productive ternary complex between the target protein and the E3 ligase.

  • If the linker is too short , steric hindrance may prevent the simultaneous binding of both proteins.[5]

  • If the linker is too long , the two proteins may not be brought into close enough proximity for efficient ubiquitination.[5]

Quantitative Data on the Impact of Linker Length in PROTACs:

PROTAC SystemLinker TypeKey FindingsReference
SOS1-targeting PROTACsAlkyl chain (3 to 9 methylene units)A linker with 5 methylene units (ZZ151) showed the most potent activity (DC50 = 15.7 µmol/L, Dmax = 100%). Shorter (4 units) and longer (6 units) linkers were less potent.[5]
BTK-targeting PROTACsPEGLonger linkers (≥ 4 PEG units) resulted in potent degradation (DC50 = 1-40 nM), while shorter linkers were ineffective (> 1000 nM).[16]
SHP2-targeting allosteric PROTACsAlkyl and PEG (6 to 17 atoms)Optimization of linker length led to the identification of SHP2-D26, which achieved DC50 values of 6 and 3 nM in different cancer cell lines.[17]

Essential Experimental Protocols for Linker Evaluation

To ensure scientific integrity, the protocols described below are designed as self-validating systems.

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This assay is a crucial first step to evaluate the cytotoxic potential of ADCs.[18][19]

Objective: To determine the half-maximal inhibitory concentration (IC50) of an ADC on antigen-positive and antigen-negative cell lines.

Materials:

  • Antigen-positive (e.g., N87) and antigen-negative (e.g., MCF7) cell lines

  • Complete cell culture medium

  • 96-well plates

  • Test ADC and control antibody

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 1,000–10,000 cells/well) in 50 µL of medium.[20]

  • Incubation: Incubate the plate at 37°C with 5% CO2 overnight to allow for cell attachment.[20]

  • ADC Treatment: Prepare serial dilutions of the ADC. Add 50 µL of the ADC solutions to the respective wells. Include wells with medium only (blank) and cells with medium (untreated control).[18]

  • Incubation: Incubate the plate for a period determined by the cell doubling time and ADC mechanism (typically 48-144 hours).[18]

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 1-4 hours at 37°C.[18][21]

  • Solubilization: Add 100 µL of the SDS-HCl solution to each well and incubate overnight at 37°C in the dark to dissolve the formazan crystals.[18][21]

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.[18][21]

  • Data Analysis: Subtract the blank absorbance from all readings. Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the ADC concentration and determine the IC50 value using non-linear regression.

MTT_Assay_Workflow

Protocol 2: In Vivo ADC Efficacy Evaluation in a Xenograft Mouse Model

This protocol provides a framework for assessing the anti-tumor activity of an ADC in a living organism.[22][23]

Objective: To evaluate the ability of an ADC to inhibit tumor growth in a mouse model.

Materials:

  • Immunocompromised mice (e.g., BALB/c nude)

  • Human cancer cell line with target antigen expression

  • Test ADC, isotype control ADC, and vehicle control

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Subcutaneously inject a suspension of the cancer cell line into the flank of the mice.[22][23]

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length × Width²) / 2.[22]

  • Randomization: When tumors reach a specific size (e.g., 100-200 mm³), randomize the mice into treatment groups (typically 5-10 mice per group) to ensure a similar average tumor volume across all groups.[22]

  • Dosing: Administer the ADC, control ADC, and vehicle via an appropriate route (e.g., intravenous injection) at the predetermined dose and schedule.

  • Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study.

  • Endpoint: The study can be terminated when tumors in the control group reach a predetermined maximum size, or after a specific duration. Efficacy is typically reported as tumor growth inhibition (TGI).

Xenograft_Model_Workflow

Protocol 3: ADC Stability Assessment in Plasma

This assay is critical for determining the stability of the linker in a physiologically relevant matrix.[24][25]

Objective: To measure the change in the average drug-to-antibody ratio (DAR) of an ADC over time when incubated in plasma.

Materials:

  • Test ADC

  • Mouse or human plasma

  • Incubator at 37°C

  • Affinity capture beads (e.g., Protein A)

  • Wash and elution buffers

  • LC-MS system

Procedure:

  • Incubation: Add the ADC to the plasma at a final concentration (e.g., 100 µg/mL). Incubate at 37°C for a specified time course (e.g., up to 7 days).[24]

  • Sample Collection: At designated time points, collect aliquots of the plasma-ADC mixture.[24]

  • Immunoaffinity Capture: Capture the ADC from the plasma using Protein A beads.[8]

  • Washing and Elution: Wash the beads to remove non-specifically bound proteins, then elute the ADC.[24]

  • LC-MS Analysis: Analyze the eluted ADC using LC-MS to determine the relative abundance of different DAR species.

  • Data Analysis: Calculate the average DAR at each time point. A decrease in the average DAR over time indicates payload loss and linker instability.

Conclusion: Rational Linker Design for Optimal Therapeutic Outcomes

The biological efficacy of a targeted therapeutic is a complex interplay of its constituent parts, with the linker playing a central, multifaceted role. As we have demonstrated, linker length and composition are not arbitrary choices but rather critical design parameters that must be empirically optimized. By understanding the causal relationships between linker chemistry and biological outcomes, and by employing robust, validated experimental protocols, researchers can rationally design linkers that enhance stability, ensure efficient payload release, and ultimately, improve the therapeutic index of novel drug candidates. The continued evolution of linker technology, driven by a deeper understanding of these principles, will undoubtedly pave the way for the next generation of highly effective and safe targeted therapies.

References

  • Gauzy, L., et al. (2016). Comparative clinical pharmacokinetics of antibody-drug conjugates in first-in-human Phase 1 studies. PubMed Central. Available at: [Link]

  • Creative Biolabs. (n.d.). Determination of ADC Cytotoxicity. Creative Biolabs. Available at: [Link]

  • Shen, B. Q., et al. (2012). PK profiles of ADCs with different linker stability. ResearchGate. Available at: [Link]

  • Donovan, K. A., et al. (2022). Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. PubMed Central. Available at: [Link]

  • Wu, S., & Shah, D. K. (2021). Determination of ADC Cytotoxicity in Immortalized Human Cell Lines. PubMed Central. Available at: [Link]

  • Creative Biolabs. (n.d.). ADC In Vivo Efficacy Evaluation Services. Creative Biolabs. Available at: [Link]

  • He, J., et al. (2021). Tandem-Cleavage Linkers Improve the In Vivo Stability and Tolerability of Antibody–Drug Conjugates. Bioconjugate Chemistry. Available at: [Link]

  • Wu, S., & Shah, D. K. (2025). Determination of ADC Cytotoxicity in Immortalized Human Cell Lines. ResearchGate. Available at: [Link]

  • Wu, S., & Shah, D. K. (2021). Determination of ADC Cytotoxicity in Immortalized Human Cell Lines. Springer Nature Experiments. Available at: [Link]

  • Tsuchikama, K., et al. (2018). ADC's action mechanism is depicted graphically. ResearchGate. Available at: [Link]

  • Su, D., et al. (2021). Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency. Frontiers in Pharmacology. Available at: [Link]

  • Zhang, X., et al. (2024). Characteristic roadmap of linker governs the rational design of PROTACs. Acta Pharmaceutica Sinica B. Available at: [Link]

  • Tummeltshammer, C., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Journal of Medicinal Chemistry. Available at: [Link]

  • Wang, Y., et al. (2026). Allosteric PROTACs: Expanding the Horizon of Targeted Protein Degradation. Journal of the American Chemical Society. Available at: [Link]

  • Pan, L., et al. (2021). Antibody–drug conjugates: Recent advances in linker chemistry. Acta Pharmaceutica Sinica B. Available at: [Link]

  • Kim, J., et al. (2021). Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay. Pharmaceuticals. Available at: [Link]

  • Ajinomoto Bio-Pharma Services. (2023). Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates. Journal of Medicinal Chemistry. Available at: [Link]

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  • CyVerse. (n.d.). Intro to DOT language. Large-scale Biological Network Analysis and Visualization. Available at: [Link]

  • Kostova, V., et al. (2021). The Evolving Landscape of Antibody–Drug Conjugates: In Depth Analysis of Recent Research Progress. Cancers. Available at: [Link]

  • Fernandez, M., et al. (2022). Generation of Antibody-Drug Conjugate Resistant Models. International Journal of Molecular Sciences. Available at: [Link]

  • Cheung, A., et al. (2023). ADC Mechanism of Action. ResearchGate. Available at: [Link]

  • Kellie, J. F., et al. (2017). High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release. ACS Omega. Available at: [Link]

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  • Schuh, E., et al. (2020). Linker Hydrophilicity Modulates the Anticancer Activity of RGD–Cryptophycin Conjugates. Chemistry – A European Journal. Available at: [Link]

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Safety Operating Guide

Navigating the Disposal of Tert-butyl 4-(piperidin-4-ylmethyl)piperidine-1-carboxylate: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced environment of drug discovery and development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their immediate application, culminating in a critical, yet often overlooked, phase: proper disposal. This guide provides an in-depth, procedural framework for the safe and compliant disposal of Tert-butyl 4-(piperidin-4-ylmethyl)piperidine-1-carboxylate, ensuring the safety of laboratory personnel and the protection of our environment.

Part 1: Core Directive - Understanding the Compound's Hazard Profile

Inferred Hazardous Characteristics:

  • Acute Oral Toxicity: Likely harmful if swallowed.[1][2]

  • Skin Corrosion/Irritation: Expected to cause skin irritation.[1][3]

  • Serious Eye Damage/Irritation: Expected to cause serious eye irritation.[1][3]

  • Respiratory Tract Irritation: May cause respiratory irritation upon inhalation of dust or aerosols.[1][3]

This presumptive profile dictates that this compound must be treated as hazardous waste . Under no circumstances should this compound be disposed of down the drain or in general waste streams.[4][5]

Part 2: Procedural Integrity - A Step-by-Step Disposal Protocol

The following protocol is designed to be a self-validating system, ensuring that each step logically follows from the last and that all regulatory requirements are met. This process is grounded in the principles of the Resource Conservation and Recovery Act (RCRA) as mandated by the Environmental Protection Agency (EPA).[6]

Step 1: Immediate Actions & Personal Protective Equipment (PPE)

Prior to handling the compound for disposal, all personnel must be equipped with the appropriate PPE. This is a non-negotiable standard to prevent accidental exposure.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

  • Eye/Face Protection: Use safety glasses with side shields or chemical goggles.[1][3]

  • Skin and Body Protection: A standard laboratory coat is required. Ensure exposed skin is covered.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH-approved respirator.[1]

Step 2: Waste Segregation - The Foundation of Safe Disposal

Proper segregation is critical to prevent dangerous chemical reactions within waste containers.[7]

  • Designate a Waste Stream: This compound should be classified as a non-halogenated organic solid waste .

  • Avoid Co-mingling: Do not mix this waste with:

    • Acids or bases[8]

    • Oxidizing or reducing agents[3]

    • Halogenated solvents

    • Aqueous waste

    • Biologically hazardous waste

Step 3: Containerization - Secure Containment of Hazardous Waste

The choice of waste container is crucial for preventing leaks and ensuring compatibility with the chemical.

  • Container Type: Use a clearly labeled, leak-proof container with a secure, tight-fitting lid. Plastic containers are generally preferred for solid chemical waste.[5][8]

  • Container Labeling: The container must be labeled with the words "Hazardous Waste ".[9] The label must also include:

    • The full chemical name: "this compound"

    • The date accumulation started (the date the first particle of waste entered the container)

    • An indication of the hazards (e.g., "Irritant," "Harmful if Swallowed")[9]

Step 4: Accumulation in a Satellite Accumulation Area (SAA)

Designated SAAs are essential for the safe, temporary storage of hazardous waste at or near the point of generation.[9][10]

  • Location: The SAA must be under the direct control of laboratory personnel.[11]

  • Storage Conditions: Keep the waste container closed at all times, except when adding waste.[5] The SAA should be in a well-ventilated area, away from sources of ignition or incompatible chemicals.

  • Volume Limits: A maximum of 55 gallons of hazardous waste may be accumulated in an SAA. Once this limit is reached, the container must be moved to a central storage area within three days.[9][10]

Step 5: Final Disposal - The Role of Professional Waste Handlers

The ultimate disposal of the hazardous waste must be conducted by a licensed and reputable chemical waste disposal contractor.

  • Scheduling Pickup: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup of the full waste container.

  • Documentation: Ensure all necessary paperwork, including a waste profile or manifest, is completed as required by your institution and the waste vendor.

Part 3: Visualization of the Disposal Workflow

To further clarify the decision-making process, the following diagram outlines the key steps and considerations for the proper disposal of this compound.

Disposal_Workflow cluster_prep Preparation Phase cluster_procedure Disposal Procedure cluster_final Final Disposition A Identify Waste: This compound B Assess Hazards: - Skin/Eye Irritant - Harmful if Swallowed - Respiratory Irritant A->B C Don Appropriate PPE: - Gloves - Goggles - Lab Coat B->C D Select Waste Stream: Non-Halogenated Organic Solid C->D E Choose Compatible Container: - Labeled 'Hazardous Waste' - Leak-proof, sealed lid D->E F Place in Satellite Accumulation Area (SAA) E->F G Keep Container Closed F->G H Is Container Full (or >1 year old)? G->H I Contact EHS for Pickup H->I Yes J Transfer to Licensed Waste Disposal Vendor I->J

Caption: Disposal workflow for this compound.

Quantitative Data Summary: Regulatory Time and Volume Constraints

ParameterRegulationGuidelineSource
Max Volume in SAA 55 GallonsFederal and State[9][11]
Time to Move Full Container Within 3 DaysFederal and State[10]
Max Accumulation Time (Partial) Up to 1 YearFederal and State[10]
Generator Storage (LQG) Up to 90 DaysEPA[8][12]

This structured approach, grounded in established safety protocols and regulatory standards, provides a reliable framework for the responsible management of this compound waste. By adhering to these guidelines, researchers and institutions can ensure a safe laboratory environment while upholding their commitment to environmental stewardship.

References

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]

  • Medical Laboratory Management. (n.d.). Laboratory Waste Management: The New Regulations. Retrieved from [Link]

  • US Bio-Clean. (n.d.). OSHA Compliance For Laboratories. Retrieved from [Link]

  • Reagent. (2025). Laboratory Waste Guide 2025. Retrieved from [Link]

  • American Chemical Society. (n.d.). Regulation of Laboratory Waste. Retrieved from [Link]

  • University of Pennsylvania EHRS. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. Retrieved from [Link]

  • Needle.Tube. (n.d.). Are There Specific Regulations for Disposing of Chemical Waste in a Lab. Retrieved from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Handling Tert-butyl 4-(piperidin-4-ylmethyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth operational and safety framework for researchers, scientists, and drug development professionals working with tert-butyl 4-(piperidin-4-ylmethyl)piperidine-1-carboxylate (CAS No. 1211568-27-2). The protocols herein are designed to ensure the highest standards of safety and experimental integrity. Our commitment is to empower your research by providing value that extends beyond the product itself, fostering a culture of safety and precision in the laboratory.

Hazard Identification and Risk Assessment: A Proactive Stance

This compound is a bifunctional molecule featuring both a piperidine and a piperazine-1-carboxylate moiety. While specific toxicological data for this exact compound is limited, a thorough risk assessment can be conducted by examining data from structurally similar molecules and its general chemical class.

GHS Hazard Classification: Based on data for analogous compounds, this compound should be handled as a substance with the following potential hazards:

Hazard StatementGHS ClassificationImplication for the Researcher
H302: Harmful if swallowed Acute Toxicity, Oral (Category 4)Ingestion can lead to adverse health effects. Strict prohibition of eating, drinking, or smoking in the laboratory is mandatory.[1]
H315: Causes skin irritation Skin Corrosion/Irritation (Category 2)Direct contact can cause redness, itching, and inflammation. Protective gloves and a lab coat are essential.[1][2]
H319: Causes serious eye irritation Serious Eye Damage/Eye Irritation (Category 2A)Contact with eyes can result in significant irritation and potential damage. Appropriate eye protection is non-negotiable.[1][3]
H335: May cause respiratory irritation Specific Target Organ Toxicity, Single Exposure (Category 3), Respiratory Tract IrritationAs a solid, the fine powder can be easily aerosolized and inhaled, leading to irritation of the respiratory tract.[1][2] Engineering controls are required.

Expert Insight: The piperidine and piperazine rings are basic in nature.[4] This property can contribute to their irritant effects on skin and mucous membranes. The tert-butoxycarbonyl (Boc) protecting group makes the molecule less volatile, but the primary hazard remains the handling of the fine, easily dispersed solid powder.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of PPE is not merely a checklist; it is a scientifically-informed decision to create a barrier between you and the potential hazard.

Hand Protection
  • For Incidental Contact: Double-gloving with standard laboratory nitrile gloves (minimum 4 mil thickness) is recommended. Nitrile provides good resistance to a variety of chemicals and is suitable for tasks where splashes are a possibility but prolonged contact is not expected.[5][6]

  • For Extended Contact or Spill Cleanup: Butyl rubber gloves are the preferred choice. Butyl rubber offers superior resistance to a wide range of chemicals, including the heterocyclic amines present in this compound's structure.[5][7][8]

Causality: The choice of glove material is dictated by its chemical resistance, which is determined by factors like permeation and degradation rates when exposed to a specific chemical class.[6] Always inspect gloves for any signs of degradation or punctures before and after use.[9]

Eye and Face Protection
  • Mandatory: ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement in any area where this chemical is stored or handled.[10]

  • Recommended for Weighing and Transfer: When handling the powder outside of a glove box, a face shield should be worn in addition to safety glasses to protect against accidental splashes to the face.

Body Protection
  • A flame-resistant laboratory coat must be worn at all times. Ensure the lab coat is fully buttoned and the sleeves are down to the wrists.

  • Wear long pants and closed-toe shoes to protect your skin from potential spills.[10]

Respiratory Protection
  • Primary Control: Engineering controls, specifically a chemical fume hood, are the primary method for mitigating inhalation hazards.[2][11][12]

  • Secondary Control: In situations where engineering controls are not sufficient or during a large spill cleanup, a NIOSH-approved respirator is necessary. For a non-volatile powder, a half-mask respirator with N95-rated particulate filters is appropriate. If the compound is dissolved in a volatile organic solvent, cartridges appropriate for organic vapors must be used.[13][14] All respirator use must be in accordance with a documented respiratory protection program, including fit testing.

Operational Plan: Safe Handling from Bench to Waste

Engineering Controls: The Foundation of Safety

All manipulations of solid this compound that could generate dust must be performed in a certified chemical fume hood.[2][15][16]

Expert Insight: A chemical fume hood is designed to protect the user by pulling hazardous fumes and particles away from the breathing zone and exhausting them outside the building.[17][18] Do not confuse a fume hood with a biosafety cabinet, which is designed to protect the sample from contamination and may not be suitable for handling hazardous chemicals.[15][19]

Step-by-Step Weighing Procedure

The primary risk during weighing is the aerosolization of the fine powder.[1][20] The following "tare method" minimizes this risk:

  • Preparation: Designate a specific area within the chemical fume hood for weighing.[16][21] Cover the work surface with disposable bench paper.[2]

  • Tare the Vessel: Place a sealable container (e.g., a vial with a cap) on the analytical balance and press the "tare" button to zero the mass.

  • Transfer in Fume Hood: Move the tared, empty container to the designated area inside the fume hood.

  • Add Powder: Carefully add the solid compound to the container using a spatula. Use anti-static weigh boats or an anti-static gun to minimize powder dispersal due to static electricity.[1]

  • Seal and Weigh: Securely close the container.

  • Final Weighing: Remove the sealed container from the fume hood and place it on the balance to obtain the final weight.

  • Corrections: If adjustments to the weight are needed, return the sealed container to the fume hood before reopening it.[21]

  • Dissolution: If making a solution, add the solvent to the sealed container inside the fume hood.

Workflow for Weighing Hazardous Solids

G cluster_balance Analytical Balance Area cluster_hood Chemical Fume Hood Tare 1. Tare empty, sealed vessel Add 2. Add powder to vessel Tare->Add Move vessel Weigh 4. Weigh final, sealed vessel Adjust 5. Adjust weight (if needed) Weigh->Adjust If needed Dissolve 6. Dissolve in solvent Weigh->Dissolve If correct Seal 3. Seal vessel Add->Seal Seal->Weigh Move vessel Adjust->Weigh Re-weigh

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.